molecular formula C8H6O4<br>C8H6O4<br>C6H4(COOH)2 B129881 Terephthalic Acid CAS No. 100-21-0

Terephthalic Acid

Número de catálogo: B129881
Número CAS: 100-21-0
Peso molecular: 166.13 g/mol
Clave InChI: KKEYFWRCBNTPAC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Terephthalic acid (TPA) is a commodity chemical of paramount importance in industrial and materials science research, principally as the key precursor to saturated polyesters . Its primary research and industrial application is in the synthesis of polyethylene terephthalate (PET), one of the most produced polymers globally, used in the manufacture of synthetic fibers and plastic bottles . It also serves as a critical monomer for other polymers such as polybutylene terephthalate (PBT) plastics . The production of TPA on an industrial scale, amounting to several million tons annually, is predominantly achieved through the catalytic oxidation of p-xylene, often via the Amoco process which employs a cobalt-manganese-bromide catalyst system in acetic acid . A significant area of research involves the purification of crude this compound (CTA) to remove impurities like 4-carboxybenzaldehyde (4-CBA) to obtain purified this compound (PTA) suitable for high-quality polymer production . Beyond its traditional uses, TPA is a subject of investigation in emerging environmental research, particularly in the study of plastic waste management. It is a central focus in the biodegradation of PET, where microbial consortia are explored to metabolize TPA into commercially relevant metabolites, offering a potential pathway for bio-recycling and addressing plastic pollution .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

terephthalic acid
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InChI

InChI=1S/C8H6O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H,9,10)(H,11,12)
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InChI Key

KKEYFWRCBNTPAC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O
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Molecular Formula

C8H6O4, Array
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Related CAS

26876-05-1
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DSSTOX Substance ID

DTXSID6026080
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Molecular Weight

166.13 g/mol
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Physical Description

Terephthalic acid is a white powder. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER., White powder
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Boiling Point

greater than 572 °F at 760 mmHg (sublimes without melting) (NTP, 1992), >572 °F (sublimes)
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Flash Point

260 °C, 500 °F (260 °C) (Open cup)
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Solubility

Insoluble (NTP, 1992), Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies, Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0, In water, 15 mg/L at 20 °C, 0.015 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.28
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Density

1.51 (NTP, 1992) - Denser than water; will sink, Specific gravity = 1.522 at 25 °C, Relative density (water = 1): 1.51, 1.51
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Vapor Pressure

0.0000092 [mmHg], Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C, Vapor pressure = 0.097 kPa at 250 °C, 6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/, Vapor pressure, Pa at 20 °C:
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Impurities

TECHNICAL GRADE: MAXIMUM MOISTURE CONTENT 0.5 WT%; POLYMER GRADE SPECIFICATIONS: ASH, 15 PPM (MAX); TOTAL SIGNIFICANT METALS (MOLYBDINUM, CHROMIUM, NICKEL, COBALT, IRON, TIN, MAGNESIUM) 10 PPM (MAX); 4-FORMYLBENZOIC ACID, 25 PPM (MAX); MOISTURE, 0.5% (MAX)
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Color/Form

Needles, White crystals or powder

CAS No.

100-21-0, 211863-90-0
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Melting Point

Sublimes (NTP, 1992), 427 °C (sealed tube), > 300 °C, sublimes
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Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical discovery and isolation of terephthalic acid, a crucial precursor for polyesters like PET. The document details the initial synthesis, key developmental milestones, and the evolution of production methodologies, presenting quantitative data and experimental protocols for core processes.

Introduction

This compound (TPA), a white, crystalline organic compound with the formula C₆H₄(CO₂H)₂, is a cornerstone of the modern polymer industry.[1] Its primary application lies in the production of polyethylene terephthalate (PET), a ubiquitous material in clothing and plastic bottles.[1][2] This guide delves into the scientific journey of TPA, from its initial isolation to the development of large-scale industrial synthesis, providing a technical foundation for researchers and professionals in related fields.

The Dawn of Discovery: Early Isolation

The first successful isolation of this compound is credited to the French chemist Amédée Cailliot in 1846, who obtained it from turpentine.[2] However, it was not until after World War II that its industrial significance was truly recognized, spurred by the commercialization of PET fibers by Imperial Chemical Industries in the UK (1949) and DuPont in the US (1953).[1]

Early laboratory-scale preparations involved the oxidation of various para-disubstituted benzene derivatives. For instance, this compound could be prepared by oxidizing caraway oil or a mixture of cymene and cuminol with chromic acid.[2]

The Advent of Industrial Synthesis: Key Methodologies

The growing demand for TPA necessitated the development of efficient and scalable production methods. The following sections detail the pivotal processes that have shaped the industrial landscape of this compound synthesis.

Oxidation of p-Xylene with Nitric Acid

One of the earliest commercially viable routes for this compound production was the liquid-phase oxidation of p-xylene using diluted nitric acid (30–40%) as the oxidant.[3] This process, however, was fraught with challenges, including the potential for explosive hazards and the production of TPA contaminated with colored impurities.[3]

Experimental Protocol: Nitric Acid Oxidation of p-Xylene (Illustrative)

  • Reactants: p-xylene, 30-40% nitric acid.

  • Apparatus: A high-pressure reactor capable of withstanding the reaction conditions.

  • Procedure:

    • Charge the reactor with p-xylene and diluted nitric acid.

    • Heat the mixture to a temperature range of 160-200°C.[3]

    • Pressurize the reactor to 8.5-13.5 bar.[3]

    • Maintain the reaction conditions until the oxidation is complete.

    • Cool the reactor and collect the crude this compound.

    • The crude product requires extensive purification to remove nitrogen-containing impurities and color bodies.

The Dynamit-Nobel Process

To circumvent the hazards of nitric acid, the Dynamit-Nobel process was developed, utilizing air as the oxidant and a cobalt catalyst.[3] This multi-step process involved the initial air-oxidation of p-xylene to p-toluic acid, which is resistant to further air-oxidation.[2][3] To overcome this, the p-toluic acid was esterified with methanol to methyl p-toluate. This intermediate was then further oxidized to monomethyl terephthalate, which could be esterified to dimethyl terephthalate (DMT).[3] The DMT was then hydrolyzed to produce this compound.

Logical Workflow of the Dynamit-Nobel Process

Dynamit_Nobel_Process p_xylene p-Xylene p_toluic_acid p-Toluic Acid p_xylene->p_toluic_acid Air Oxidation (Co catalyst) methyl_p_toluate Methyl p-Toluate p_toluic_acid->methyl_p_toluate Esterification monomethyl_terephthalate Monomethyl Terephthalate methyl_p_toluate->monomethyl_terephthalate Air Oxidation dmt Dimethyl Terephthalate (DMT) monomethyl_terephthalate->dmt Esterification tpa This compound dmt->tpa Hydrolysis methanol Methanol methanol->methyl_p_toluate methanol->dmt air Air (O2) air->monomethyl_terephthalate hydrolysis Hydrolysis hydrolysis->tpa

Caption: Workflow of the Dynamit-Nobel process for this compound production.

The Amoco Process

A significant breakthrough came in 1955 with the announcement by Mid-Century Corporation and ICI of a bromide-catalyzed oxidation of p-toluic acid directly to this compound using air as the oxidant.[2] This technology was later acquired by Amoco (Standard Oil of Indiana) and is now widely known as the Amoco process.[2] This method is the dominant commercial route for TPA production today.[4]

The Amoco process involves the liquid-phase air oxidation of p-xylene in acetic acid solvent, catalyzed by a combination of cobalt and manganese salts with a bromine source.[5][6]

Experimental Conditions for the Amoco Process

ParameterValue
Reactant p-Xylene
Oxidant Air
Solvent Acetic Acid
Catalyst Cobalt, Manganese, and Bromine compounds
Temperature 175 - 225°C[4][6]
Pressure 15 - 30 bar[6]
p-Xylene Conversion > 98%[6]
TPA Yield > 95%[6]

Signaling Pathway of the Amoco Process

Amoco_Process cluster_reactants Reactants cluster_catalysts Catalyst System p_xylene p-Xylene oxidation_reactor Liquid-Phase Oxidation Reactor p_xylene->oxidation_reactor air Air (O2) air->oxidation_reactor acetic_acid Acetic Acid (Solvent) acetic_acid->oxidation_reactor co_mn Co/Mn Salts co_mn->oxidation_reactor br Bromine Source br->oxidation_reactor crude_tpa Crude this compound (CTA) oxidation_reactor->crude_tpa purification Purification crude_tpa->purification pta Purified this compound (PTA) purification->pta

Caption: Overview of the Amoco process for PTA production.

The Henkel Processes

Two rearrangement processes, known as Henkel I and Henkel II, were developed by the Henkel company.[7]

  • Henkel I: This process involves the isomerization of dipotassium phthalate to dipotassium terephthalate at high temperatures (430-440°C) and pressures (5-20 bar CO₂) in the presence of a Zn-Cd catalyst.[7]

  • Henkel II: In this process, potassium benzoate is disproportionated to dipotassium terephthalate and benzene at 430-440°C and 50 bar CO₂ with a Cd or Zn benzoate catalyst, achieving a selectivity of 95%.[7]

While innovative, these processes could not compete economically with the p-xylene oxidation routes and are no longer in commercial use.[7]

Purification of this compound

The crude this compound (CTA) produced from the oxidation of p-xylene contains impurities, most notably 4-carboxybenzaldehyde (4-CBA) and p-toluic acid.[8] Achieving the high purity required for polymerization necessitates a purification step.

The most common purification method involves dissolving the CTA in water at elevated temperatures (around 275-300°C) and hydrogenating the solution in the presence of a noble metal catalyst, typically palladium on a carbon support.[9] This process converts the color-forming impurities into more soluble and colorless compounds.

Experimental Workflow for CTA Purification

CTA_Purification cta_slurry Crude this compound (CTA) Slurry dissolution Dissolution in Water (>260°C) cta_slurry->dissolution hydrogenation Hydrogenation (Pd/C Catalyst) dissolution->hydrogenation crystallization Crystallization hydrogenation->crystallization separation Separation (Filtration/Centrifugation) crystallization->separation drying Drying separation->drying pta Purified this compound (PTA) drying->pta

Caption: General workflow for the purification of crude this compound.

Purity Improvement via Recrystallization

An example of purity improvement through recrystallization is provided below.

ImpurityConcentration in Crude TPAConcentration after Recrystallization% Removal
4-carboxybenzaldehyde-0.0018%99.8%
p-toluic acid-0.003%99.4%

Data adapted from a recrystallization process using acetic anhydride and glacial acetic acid.[8]

Conclusion

The history of this compound is a testament to the evolution of industrial chemistry, driven by the demand for advanced materials. From its initial isolation from a natural source to the highly optimized Amoco process, the journey of TPA has been marked by significant innovations in catalysis, reaction engineering, and purification technologies. Understanding this historical and technical progression is vital for researchers and professionals seeking to further innovate in the fields of polymer science and chemical manufacturing.

References

Terephthalic Acid: A Comprehensive Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the physical and chemical properties of terephthalic acid, a crucial compound in various scientific and industrial applications. This document offers detailed data, experimental protocols, and visual representations of key processes to support laboratory professionals in their research and development endeavors.

Core Physical and Chemical Properties

This compound (TPA) is a white, crystalline organic compound with the chemical formula C₈H₆O₄.[1][2] It is a benzenedicarboxylic acid with carboxy groups at positions 1 and 4.[2] While it is a commodity chemical primarily used in the production of polyethylene terephthalate (PET), its unique properties make it a valuable component in various laboratory settings.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative properties of this compound for easy reference and comparison in a laboratory context.

Property Value Notes References
Molecular Weight 166.13 g/mol [3][4]
Appearance White crystalline powder or needles[2][3]
Melting Point >300 °C (sublimes)Sublimes at 402 °C. Melts at 427 °C in a sealed tube.[1][2][3]
Boiling Point SublimesDoes not have a traditional boiling point at atmospheric pressure.[3]
Density 1.522 - 1.58 g/cm³ at 25 °C[2][3][5]
Vapor Pressure <0.01 mmHg at 20 °C[2][6][7]
Flash Point 260 °C (Open Cup)[8][9]
Autoignition Temperature 496 °C (925 °F)[9][10]
pKa₁ 3.51 - 3.54 at 25 °C[1][3]
pKa₂ 4.34 - 4.46 at 25 °C[1]
LogP (Octanol/Water) 2.00
Solvent Solubility ( g/100 g solvent) Temperature (°C) References
Water 0.001725
0.015 (g/L)20[11]
1.7 ( g/100g H₂O)25[3]
Methanol 0.125
Ethanol (hot) Slightly soluble-[2][5]
Glacial Acetic Acid 0.01325
Dimethylformamide (DMF) 6.725
Dimethyl sulfoxide (DMSO) 19.025
Chloroform Insoluble-[2]
Ether Insoluble-[2]
Alkaline Solutions Soluble-[2]

Crystal Structure

This compound is known to exist in at least two polymorphic forms, both with triclinic crystal structures. The molecules pack in infinite chains linked by double hydrogen bonds.[12]

Experimental Protocols

Fischer Esterification of this compound to Diethyl Terephthalate

This protocol details the synthesis of diethyl terephthalate from this compound and ethanol, a common esterification reaction.

Materials:

  • This compound (5.82 g)[3]

  • Absolute Ethanol (150 mL)[3]

  • Concentrated Sulfuric Acid (2 mL)[3]

  • Potassium Carbonate (17 g)[3]

  • Toluene (100 mL, for alternative method)[8]

  • Terephthaloyl chloride (40.6 g, for alternative method)[8]

  • 10% Sodium Bicarbonate solution[8]

  • Distilled Water[8]

  • Anhydrous Magnesium Sulfate or Sodium Sulfate[5][8]

  • 250 mL Round-bottom flask[3]

  • Magnetic stir bar[3]

  • Reflux condenser[5]

  • Heating mantle or oil bath[5]

  • Separatory funnel[5]

  • Vacuum filtration apparatus[3]

  • Rotary evaporator[5]

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.82 g of this compound.[3]

  • Reagent Addition: Add 150 mL of absolute ethanol to the flask, followed by the slow and careful addition of 2 mL of concentrated sulfuric acid while stirring.[3][5]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approximately 80 °C) using a heating mantle or oil bath.[3][5] Continue the reflux for several hours (the reaction can be monitored by TLC for the disappearance of this compound).[3][5]

  • Work-up - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature.[3] Pour the reaction mixture into a beaker containing a solution of 17 g of potassium carbonate in 300 mL of water to neutralize the sulfuric acid catalyst.[3]

  • Isolation of Product:

    • If the product precipitates: Collect the solid diethyl terephthalate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.[1][3]

    • If the product remains in solution: Transfer the mixture to a separatory funnel. If an organic solvent like toluene was used, wash the organic layer sequentially with a 10% sodium bicarbonate solution and then with distilled water.[8]

  • Drying: Dry the isolated product. If an organic extract, dry it over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent.[5][8]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5] If an organic solvent was used, it can be removed using a rotary evaporator to yield the crystalline product.[5][8]

  • Characterization: The final product can be characterized by its melting point (42-44 °C) and spectroscopic methods (¹H NMR, ¹³C NMR, and IR).[1][5]

Determination of this compound Purity by Potentiometric Titration

This method is a standard procedure for determining the acid number and purity of this compound.

Materials:

  • This compound sample

  • Standardized potassium hydroxide (KOH) solution (e.g., 0.1 M)

  • Pyridine

  • Water

  • Phenolphthalein indicator

  • Automatic potentiometric titrator

  • Beaker

  • Burette

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound. Dissolve the sample in pyridine and dilute with water.[13]

  • Titration: Titrate the prepared solution with a standardized aqueous solution of sodium hydroxide to a phenolphthalein endpoint.[13] For more precise measurements, an automatic potentiometric titrator can be used to determine the equivalence point.[11]

  • Calculation: The acid number, expressed in mg KOH/g of sample, is calculated from the volume of KOH solution used, its concentration, and the mass of the this compound sample. This value serves as an index of the purity of the this compound.[11]

Process and Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key industrial processes involving this compound.

Industrial Production of Crude this compound (CTA)

The primary industrial method for producing this compound is the Amoco process, which involves the catalytic oxidation of p-xylene.

G Industrial Production of Crude this compound (CTA) cluster_feed Feed cluster_process Process cluster_output Output p_xylene p-Xylene reactor Oxidation Reactor (175-225 °C) p_xylene->reactor acetic_acid Acetic Acid (Solvent) acetic_acid->reactor catalyst Co/Mn/Br Catalyst catalyst->reactor air Air (Oxygen Source) air->reactor crystallization Crystallization reactor->crystallization Exothermic Reaction cta_slurry Crude this compound (CTA) Slurry crystallization->cta_slurry

Caption: Workflow for the industrial synthesis of Crude this compound (CTA).

Purification of Crude this compound (CTA)

Crude this compound from the initial synthesis contains impurities and requires purification to be suitable for polymerization.

G Purification of Crude this compound (CTA) cluster_input Input cluster_purification Purification Steps cluster_output Output cta_slurry Crude this compound (CTA) Slurry dissolution Dissolution in Water cta_slurry->dissolution water Water water->dissolution hydrogen Hydrogen hydrogenation Catalytic Hydrogenation (Impurity Reduction) hydrogen->hydrogenation dissolution->hydrogenation crystallization Crystallization hydrogenation->crystallization separation Separation (e.g., Centrifugation) crystallization->separation drying Drying separation->drying pta Purified this compound (PTA) drying->pta

Caption: A typical workflow for the purification of Crude this compound (CTA).

Safety and Handling

This compound is considered to have low toxicity.[5] However, it can be an irritant to the skin, eyes, and respiratory system.[8] When handling this compound powder, it is important to use appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, and to work in a well-ventilated area to avoid inhalation of dust.[8][14] It is a combustible solid and should be stored away from strong oxidizing agents and sources of ignition.[5][8]

This guide provides a foundational understanding of this compound for laboratory professionals. For specific applications, further consultation of safety data sheets and relevant literature is recommended.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Terephthalic Acid and Polymorphism

This compound (TPA), a benzenedicarboxylic acid with carboxyl groups at the 1 and 4 positions, is a crucial commodity chemical, primarily serving as a precursor for the polyester polyethylene terephthalate (PET).[1][2][3] Beyond its industrial significance, the solid-state properties of this compound, particularly its polymorphism, are of great interest to researchers and pharmaceutical scientists. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly influence a substance's physicochemical properties, including solubility, stability, and bioavailability.[4] Understanding and controlling the polymorphic forms of active pharmaceutical ingredients (APIs) and key chemical intermediates like TPA is therefore critical in drug development and materials science.

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, focusing on its two primary polymorphic forms, Form I and Form II. It details the experimental protocols for their preparation and characterization using powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Raman spectroscopy.

Crystal Structure of this compound Polymorphs

X-ray diffraction studies have established that this compound crystallizes into at least two distinct polymorphic forms, both belonging to the triclinic crystal system.[4] The fundamental difference between these forms lies in the relative arrangement of the hydrogen-bonded molecular chains.

Crystallographic Data

The crystallographic parameters for Form I and Form II of this compound, as determined by Bailey and Brown, are summarized in the table below for comparative analysis.

ParameterForm IForm II
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 7.735.85
b (Å) 6.445.17
c (Å) 3.749.54
α (°) 109.15100.17
β (°) 114.18118.58
γ (°) 85.9290.0
Volume (ų) 196.8240.7
Z 11

Experimental Protocols

Preparation of this compound Polymorphs

The selective crystallization of this compound polymorphs is highly dependent on the choice of solvent and the crystallization conditions.

3.1.1 Protocol for the Preparation of Form I

Form I is the more commonly encountered polymorph. It can be obtained through recrystallization from various solvents under specific conditions.

  • Materials: this compound, Glacial Acetic Acid, Acetic Anhydride, Beaker, Reflux condenser, Heating mantle, Filtration apparatus.

  • Procedure:

    • Dissolve crude this compound in a mixture of acetic anhydride and glacial acetic acid by heating under reflux. A typical ratio is 90 parts this compound to 1620 parts acetic anhydride and 2415 parts glacial acetic acid.[5]

    • Continue heating for approximately 15 minutes.[5]

    • Filter the hot solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization.

    • Collect the precipitated crystals by filtration.

    • Wash the crystals with glacial acetic acid and then with a suitable solvent like cold water to remove residual acetic acid.

    • Dry the crystals in a vacuum oven at a temperature between 90-100 °C.[5]

3.1.2 Protocol for the Preparation of Form II

The preparation of Form II is less commonly described and can be more challenging. It is often obtained under specific, controlled conditions.

  • Materials: this compound, Dimethyl Sulfoxide (DMSO), Water, Beaker, Heating plate with magnetic stirrer, Filtration apparatus.

  • Procedure:

    • Prepare a saturated solution of this compound in DMSO at room temperature. The solubility is approximately 20 g per 100 g of DMSO at 25 °C.[1]

    • Slowly add water as an anti-solvent to the stirred solution to induce precipitation.

    • Continue stirring for several hours to allow for the complete precipitation of the solid.

    • Collect the crystals by filtration.

    • Wash the crystals thoroughly with water to remove any residual DMSO.

    • Dry the crystals under vacuum at a moderate temperature (e.g., 50-60 °C).

Powder X-ray Diffraction (PXRD) Analysis

PXRD is a fundamental technique for the identification and characterization of crystalline polymorphs.[6]

  • Sample Preparation:

    • Gently grind the this compound sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.[6]

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and level surface.

  • Instrumental Parameters (Typical):

    • X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 50°

    • Step Size: 0.02°

    • Scan Speed/Time per Step: 1 second

  • Data Analysis:

    • Collect the diffraction pattern and process the data to remove background noise.

    • Identify the positions (2θ values) and relative intensities of the diffraction peaks.

    • Compare the experimental diffraction pattern with reference patterns for Form I and Form II of this compound to identify the polymorphic form(s) present in the sample.

Differential Scanning Calorimetry (DSC) Analysis

DSC is used to study the thermal behavior of the polymorphs, including melting points and phase transitions.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

    • Seal the pan with a lid. An open pan or a pinhole lid can be used to allow for the escape of any volatile substances.

  • Instrumental Parameters (Typical):

    • Temperature Range: 25 °C to 350 °C

    • Heating Rate: A standard rate of 10 °C/min is often used. Varying the heating rate can provide insights into kinetic transitions.[7][8][9][10]

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • Identify endothermic events (e.g., melting) and exothermic events (e.g., crystallization or solid-solid phase transitions).

    • Determine the onset temperature and peak temperature for each thermal event. The melting point is a key characteristic for identifying a specific polymorph. A solid-solid phase transition from a metastable form to a more stable form may be observed as an exothermic event prior to the final melting endotherm.

Raman Spectroscopy Analysis

Raman spectroscopy is a powerful non-destructive technique for distinguishing between polymorphs based on their unique vibrational modes.[11]

  • Sample Preparation:

    • Place a small amount of the this compound powder on a microscope slide or in a sample holder.

    • No further sample preparation is typically required.

  • Instrumental Parameters (Typical):

    • Laser Wavelength: 785 nm or 532 nm

    • Laser Power: 10-50 mW (use the lowest power necessary to obtain a good signal and avoid sample degradation)

    • Spectral Range: 100 - 3200 cm⁻¹

    • Acquisition Time: 10-30 seconds

    • Number of Accumulations: 2-5

  • Data Analysis:

    • Collect the Raman spectrum of the sample.

    • Compare the obtained spectrum with reference spectra of known this compound polymorphs.

    • Key differences in the positions and relative intensities of the Raman bands, particularly in the fingerprint region (below 1800 cm⁻¹), can be used for unambiguous identification.[12][13]

Visualization of Polymorphic Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the study of this compound polymorphism.

Polymorph_Factors Factors Influencing this compound Polymorphism cluster_conditions Crystallization Conditions cluster_polymorphs Resulting Polymorphs Solvent Solvent Form_I Form I (Common, more stable) Solvent->Form_I e.g., Acetic Acid Form_II Form II (Metastable) Solvent->Form_II e.g., DMSO/Water Temperature Temperature Temperature->Form_I Slow Cooling Temperature->Form_II Rapid Cooling Supersaturation Supersaturation Supersaturation->Form_I Low Supersaturation->Form_II High Form_II->Form_I Solid-State Transition (Heating)

Caption: Factors influencing the formation of this compound polymorphs.

Polymorph_Screening_Workflow Experimental Workflow for Polymorph Screening Start Start: Crude this compound Crystallization Crystallization from Various Solvents & Conditions Start->Crystallization Solid_Isolation Solid Isolation (Filtration & Drying) Crystallization->Solid_Isolation Characterization Characterization Solid_Isolation->Characterization PXRD Powder X-ray Diffraction (PXRD) Characterization->PXRD Primary ID DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Thermal Behavior Raman Raman Spectroscopy Characterization->Raman Vibrational Fingerprint Analysis Data Analysis & Polymorph Identification PXRD->Analysis DSC->Analysis Raman->Analysis End End: Identified Polymorph(s) Analysis->End

References

An In-depth Technical Guide to the Spectroscopic Data of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for terephthalic acid, a key organic compound used in the production of polyesters such as polyethylene terephthalate (PET) and as a linker in the synthesis of metal-organic frameworks (MOFs). This document presents nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data in a structured format, details the experimental protocols for data acquisition, and includes visualizations of the analytical workflow.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound, providing researchers with the necessary information for identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Due to its symmetrical structure, this compound exhibits simple ¹H and ¹³C NMR spectra.

¹H NMR Data

The ¹H NMR spectrum of this compound shows a singlet for the four aromatic protons. The chemical shift can vary depending on the solvent used.

SolventChemical Shift (δ) ppmMultiplicityIntegrationAssignment
DMSO-d₆~8.0Singlet4HAromatic C-H
D₂O~7.88Singlet4HAromatic C-H
H₂O (pH 7)~7.88Singlet4HAromatic C-H

¹³C NMR Data

The ¹³C NMR spectrum of this compound displays three distinct signals corresponding to the carboxylic acid carbon, the aromatic carbons attached to the carboxyl groups, and the remaining aromatic carbons.

Solvent/MethodChemical Shift (δ) ppmAssignment
Solid-State~174-176Carboxylic acid (C=O)
(CPMAS)~131-138Aromatic C-COOH
Predicted (D₂O)177.4Carboxylic acid (C=O)[1]
135.5Aromatic C-COOH[1]
130.8Aromatic C-H[1]
Vibrational Spectroscopy: IR and Raman

Vibrational spectroscopy provides valuable information about the functional groups and molecular vibrations present in this compound.

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the presence of a broad O-H stretch from the carboxylic acid groups and a strong C=O stretch.

Wavenumber (cm⁻¹)IntensityAssignment
~3000 (broad)StrongO-H stretch (Carboxylic acid dimer)
~1685StrongC=O stretch (Carboxylic acid)
~1575MediumC=C stretch (Aromatic ring)
~1420MediumC-O-H in-plane bend
~1280StrongC-O stretch
~930MediumO-H out-of-plane bend

Raman Spectroscopy Data

The Raman spectrum of this compound complements the IR data and is particularly useful for observing the symmetric vibrations of the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~1615StrongC=C stretch (Aromatic ring)
~1290MediumC-O stretch
~860StrongRing breathing
~630MediumC-C-C in-plane bend

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation

For solution-state NMR, this compound is typically dissolved in a deuterated solvent such as DMSO-d₆ or D₂O to a concentration of 5-10 mg/mL. Complete dissolution may require gentle heating or sonication.

Instrumentation and Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400-600 MHz) is recommended for optimal resolution and sensitivity.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.[2]

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-5 seconds. For quantitative measurements, a longer relaxation delay (5 x T₁) is necessary.

    • Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., 'zgpg30') is commonly employed to enhance signal intensity and simplify the spectrum.[3]

    • Acquisition Time: ~1-2 seconds.[3]

    • Relaxation Delay: 2 seconds.[3]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method)

  • Thoroughly grind 1-2 mg of this compound with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Transfer the mixture to a pellet die.

  • Press the mixture under high pressure (typically 8-10 tons) to form a thin, transparent pellet.

Instrumentation and Parameters

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.[4]

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[4]

Raman Spectroscopy

Sample Preparation

Solid this compound can be analyzed directly as a powder. The sample is typically placed in a glass vial or on a microscope slide.

Instrumentation and Parameters

  • Spectrometer: A Raman spectrometer equipped with a microscope.

  • Laser Wavelength: Common excitation wavelengths include 532 nm (green), 785 nm (near-infrared), or 830 nm.[5][6] The choice of laser depends on the sample's fluorescence properties.

  • Laser Power: The laser power should be minimized to avoid sample degradation, typically in the range of 1-10 mW at the sample.

  • Acquisition Time: 10-60 seconds per accumulation.

  • Number of Accumulations: 5-10 accumulations are averaged to improve the signal-to-noise ratio.

Visualizations

The following diagrams illustrate the workflow for the spectroscopic characterization of this compound and its application in the synthesis of Metal-Organic Frameworks (MOFs).

spectroscopic_identification_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_verification Verification TA This compound Sample NMR NMR (1H, 13C) TA->NMR IR FT-IR TA->IR Raman Raman TA->Raman Structure Structural Elucidation (Functional Groups, Connectivity) NMR->Structure IR->Structure Raman->Structure Purity Purity Assessment Structure->Purity Identity Identity Confirmation Structure->Identity

Caption: Workflow for the spectroscopic identification and characterization of this compound.

mof_synthesis_characterization cluster_synthesis MOF Synthesis cluster_characterization Characterization cluster_verification Verification of Linker Incorporation TA This compound (Linker) Reaction Solvothermal Reaction TA->Reaction Metal Metal Salt Metal->Reaction Solvent Solvent Solvent->Reaction MOF MOF Product Reaction->MOF Spectroscopy Spectroscopic Analysis (FT-IR, Raman) MOF->Spectroscopy Other Other Techniques (XRD, TGA, SEM) MOF->Other Verification Confirmation of Terephthalate in MOF Structure Spectroscopy->Verification

Caption: Logical workflow for the use of this compound in MOF synthesis and its characterization.

References

solubility of terephthalic acid in different organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Terephthalic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (TPA) in a range of organic solvents. Understanding the solubility of TPA is critical for its purification, reaction chemistry, and the development of novel materials, including its significant role as a precursor to the polyester polyethylene terephthalate (PET).[1][2] This document presents quantitative solubility data, details common experimental protocols for solubility determination, and illustrates key concepts through diagrams.

Core Principles of this compound Solubility

This compound is a white, crystalline solid that is poorly soluble in water and many common organic solvents at ambient temperatures.[1][3] Its low solubility is attributed to its rigid, linear structure and the strong intermolecular hydrogen bonding between its carboxylic acid groups. However, its solubility can be significantly influenced by several factors:

  • Temperature: The solubility of TPA in most solvents increases with temperature.[1][4]

  • Solvent Polarity: Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), are generally more effective at dissolving TPA than nonpolar or protic solvents.[3][4]

  • pH: As a dicarboxylic acid, the solubility of TPA is greater in alkaline conditions where it can deprotonate to form more soluble salts.[1]

Quantitative Solubility Data

The following tables summarize the solubility of this compound in various organic solvents at different temperatures. The data has been compiled from multiple sources to provide a comparative overview.

Table 1: Solubility of this compound in Common Organic Solvents

SolventTemperature (°C)Solubility (g TPA / 100 g solvent)
Water250.0017[4][5]
1500.24[4][5]
2001.7[4][5]
Methanol250.1[4][5]
1503.1[4][5]
Dimethyl Sulfoxide (DMSO)2520[2][3]
10029.4
N,N-Dimethylformamide (DMF)257.4[3]
256.7[2]
Acetic Acid250.035[2]
1200.3[2]
1600.75[2]
2001.8[2]
2404.5[2]
N-Methyl-2-pyrrolidone (NMP)90Lower than in DMSO[3]
2-Ethyl-1-hexanol (2EH)40-90100-fold lower than other common solvents[6]
Pyridine40-90Data available in cited literature[6]
Toluene255.50 x 10⁻⁵ (mole fraction)[7]
Anisole25Data available in cited literature[7]
3-Pentanone25Data available in cited literature[7]
1,4-Dioxane25Data available in cited literature[7]

Table 2: Solubility of this compound in Selected Ionic Liquids at 100 °C

Ionic LiquidSolubility (g TPA / 100 g IL)
[C₂mim][Et₂PO₄]63.4
[C₄mim][OAc]57.1
[C₂mim]Cl42.9
[C₄mim]Cl34.0
[C₆mim]Cl34.2

Experimental Protocols for Solubility Determination

Several experimental methods are employed to determine the solubility of this compound. The choice of method often depends on the solvent, temperature, and pressure conditions.

Isothermal Gravimetric Method

This is a classical and widely used method for determining solubility.

  • Sample Preparation: An excess amount of this compound is added to a known mass of the solvent in a sealed vessel.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient time to ensure that equilibrium is reached. This can be confirmed by taking samples at different time intervals until the concentration of TPA in the solution remains constant.

  • Phase Separation: The saturated solution is carefully separated from the undissolved solid. This is often achieved by filtration or centrifugation at the equilibrium temperature.

  • Analysis: A known mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining TPA is then determined gravimetrically.

Analytical Methods

Modern analytical techniques offer higher precision and can be adapted for various experimental setups.

  • High-Performance Liquid Chromatography (HPLC): This is a common method for accurately determining the concentration of TPA in a saturated solution.[6][8][9]

    • Sample Preparation: A filtered aliquot of the saturated solution is diluted with a suitable solvent.

    • Chromatographic Analysis: The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.[8] The concentration is determined by comparing the peak area of TPA with a calibration curve prepared from standard solutions.

  • Laser Monitoring Technique: This method is used to determine the temperature at which a solid completely dissolves in a solvent, which corresponds to the saturation temperature for that specific concentration.[10]

    • A suspension of known composition is heated at a controlled rate while being monitored by a laser beam.

    • The temperature at which the solid phase completely disappears, indicated by a sharp change in light transmission, is recorded as the solubility temperature.

Hydrothermal Solubility Measurement

Due to the low solubility of TPA in water at ambient conditions, its solubility at elevated temperatures and pressures (hydrothermal conditions) is of significant interest.

  • A semi-batch flow apparatus can be used for these measurements.[5]

  • Water is pumped through a cell containing solid TPA at a set temperature and pressure.

  • The dissolved TPA in the exiting water is collected and its concentration is determined, often using a suitable analytical technique after cooling and depressurization.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for determining TPA solubility and the relationship between solvent properties and TPA solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess TPA and solvent prep2 Combine in a sealed vessel prep1->prep2 equil1 Agitate at constant temperature prep2->equil1 equil2 Monitor concentration over time equil1->equil2 sep1 Filter or centrifuge the mixture equil2->sep1 sep2 Collect saturated solution sep1->sep2 ana1 Take a known mass of solution sep2->ana1 ana2 Analyze by gravimetry or HPLC ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: A typical experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solvent Solvent Properties cluster_conditions External Conditions cluster_solubility polarity High Polarity solubility Increased TPA Solubility polarity->solubility h_bond_acceptor Hydrogen Bond Acceptor h_bond_acceptor->solubility temperature Increased Temperature temperature->solubility ph Alkaline pH ph->solubility

Caption: Key factors influencing the solubility of this compound in organic solvents.

References

A Technical Guide to the Theoretical and Computational Modeling of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalic acid (TPA), a dicarboxylic acid with the chemical formula C₆H₄(COOH)₂, is a cornerstone in the production of polymers, most notably polyethylene terephthalate (PET).[1] Beyond its industrial significance, the molecular structure and intermolecular interactions of TPA make it a subject of extensive research in materials science, crystallography, and computational chemistry. Its rigid, planar geometry, coupled with the hydrogen-bonding capabilities of its carboxylic acid groups, leads to the formation of well-defined supramolecular structures.[2][3] Understanding these properties at a molecular level is crucial for designing novel materials, predicting crystal polymorphism, and comprehending its role in biological systems.

This technical guide provides an in-depth overview of the theoretical and computational methodologies employed to model this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular-level behavior of this important molecule. The guide covers quantum chemical calculations, molecular dynamics simulations, and spectroscopic analysis, offering a comparative view of theoretical predictions and experimental findings.

Molecular Structure and Properties

This compound is a planar molecule belonging to the D₂h point group in its isolated, symmetric conformation. The molecule consists of a central benzene ring with two carboxylic acid groups attached at the para positions. The orientation of the hydroxyl groups in the carboxylic acid moieties can lead to different conformers, with the trans and cis conformations being of particular interest in computational studies.

Geometrical Parameters

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, have been determined through both experimental techniques, primarily X-ray diffraction, and computational methods. Density Functional Theory (DFT) is a widely used computational approach for geometry optimization.[4] A comparison of experimental and calculated geometries provides a measure of the accuracy of the chosen computational method.

Table 1: Comparison of Experimental and Calculated Geometrical Parameters for this compound

ParameterExperimental (X-ray Diffraction)Calculated (DFT/B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=O1.2721.213
C-O1.3081.365
C-C (ring)1.385 - 1.4011.392 - 1.403
C-C (carboxyl)1.4831.487
O-H0.9700.971
**Bond Angles (°) **
O=C-O122.0122.3
C-C-O115.3115.5
C-C=O122.7122.2
C-O-H109.0109.8
Dihedral Angles (°)
O=C-C-C~0 or ~1800.0 or 180.0

Note: Experimental values are derived from crystallographic data of this compound and may be influenced by intermolecular interactions in the solid state. Calculated values are for the isolated molecule in the gas phase.

Electronic Properties

The electronic properties of this compound, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding its reactivity and spectroscopic behavior. These properties can be reliably calculated using DFT. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability and its electronic excitation energies.

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment0.0 D (for the centrosymmetric conformer)

Computational Modeling Methodologies

A variety of computational methods can be employed to model this compound, each with its own strengths and limitations. The choice of method depends on the specific properties of interest and the desired level of accuracy.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and vibrational properties of this compound.[4]

DFT methods offer a good balance between computational cost and accuracy for systems of this size.[4] Common functionals used for studying organic molecules include B3LYP and B3PW91.[5] The choice of basis set is also critical, with Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) being frequently employed.[5][6]

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation

  • Input Structure: A starting geometry of the this compound molecule is created, for instance, using molecular modeling software.

  • Computational Method: The desired DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) are selected.

  • Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the equilibrium geometry.

  • Frequency Calculation: At the optimized geometry, the vibrational frequencies are calculated by computing the second derivatives of the energy. This also confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

DFT_Workflow Start Initial Molecular Structure Method Select DFT Functional and Basis Set Start->Method Opt Geometry Optimization Method->Opt Freq Frequency Calculation Opt->Freq Analysis Analyze Results (Geometry, Frequencies, Electronic Properties) Freq->Analysis

Caption: A generalized workflow for DFT calculations on this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational changes, intermolecular interactions, and bulk properties.[7]

MD simulations rely on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms.[8] For organic molecules like this compound, common force fields include Dreiding, OPLS (Optimized Potentials for Liquid Simulations), and the Drude polarizable force field.[9][10][11] The accuracy of an MD simulation is highly dependent on the quality of the force field parameters.

Experimental Protocol: Molecular Dynamics Simulation of this compound in Solution

  • System Setup: A simulation box is created containing one or more this compound molecules and a solvent, such as water or acetic acid.

  • Force Field Assignment: A suitable force field (e.g., OPLS-AA) is chosen, and its parameters are assigned to the atoms in the system.

  • Energy Minimization: The potential energy of the initial system is minimized to remove any unfavorable atomic clashes.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant temperature and pressure (NPT ensemble) to reach a stable state.

  • Production Run: The simulation is run for a specified length of time, during which the trajectories of all atoms are saved for later analysis.

MD_Workflow Setup System Setup (TPA + Solvent) ForceField Assign Force Field Parameters Setup->ForceField Minimization Energy Minimization ForceField->Minimization Equilibration Equilibration (NVT/NPT) Minimization->Equilibration Production Production Run Equilibration->Production TrajectoryAnalysis Trajectory Analysis Production->TrajectoryAnalysis

Caption: A typical workflow for a molecular dynamics simulation study.

Spectroscopic Analysis: A Comparison of Theory and Experiment

Spectroscopic techniques are invaluable for characterizing the structure and vibrational modes of this compound. Computational methods can be used to simulate spectra, which can then be compared with experimental data to aid in the assignment of spectral features.

Vibrational Spectroscopy (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of molecules.[12] DFT calculations can predict the vibrational frequencies and intensities of these modes with a reasonable degree of accuracy.[5]

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental (FTIR)Experimental (Raman)Calculated (DFT/B3LYP/6-311++G(d,p))
O-H stretch~3000 (broad)-2985
C-H stretch (aromatic)307030753080
C=O stretch168516901720
C-C stretch (ring)1610, 15801615, 15851625, 1590
C-O stretch128012851300
O-H bend940945955

Note: Calculated frequencies are often systematically overestimated and may be scaled by an empirical factor for better agreement with experiment.

Experimental Protocol: FTIR Spectroscopy of Solid this compound

  • Sample Preparation: A small amount of finely ground this compound is mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty sample compartment is recorded.

  • Data Acquisition: The KBr pellet containing the sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[13]

Experimental Protocol: Raman Spectroscopy of this compound

  • Sample Preparation: A small amount of crystalline this compound is placed on a microscope slide.

  • Instrument Setup: A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed to generate the Raman spectrum.[14]

Electronic Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions in a molecule. The absorption maxima can be predicted using time-dependent DFT (TD-DFT) calculations.

Table 4: Experimental and Calculated UV-Vis Absorption Maxima (λ_max) for this compound

Experimental (in acidic mobile phase)Calculated (TD-DFT)
190 nm, 241 nm, 285 nm205 nm, 238 nm, 280 nm

Intermolecular Interactions

In the solid state, this compound molecules self-assemble into extended networks through intermolecular hydrogen bonds between their carboxylic acid groups.[7] These hydrogen bonds are the dominant interactions governing the crystal packing. Additionally, π-π stacking interactions between the benzene rings of adjacent molecules contribute to the stability of the crystal structure. Computational methods such as Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions.[2]

Intermolecular_Interactions cluster_Hbond Hydrogen Bonding cluster_pi_stacking π-π Stacking TPA1 This compound Molecule 1 TPA2 This compound Molecule 2 TPA1->TPA2 O-H···O=C TPA3 This compound Molecule 3 TPA2->TPA3 Benzene Ring Interaction

Caption: Key intermolecular interactions in solid this compound.

Conclusion

The theoretical and computational modeling of this compound provides invaluable insights into its molecular structure, properties, and interactions. Quantum chemical calculations, particularly DFT, offer a reliable means of predicting geometric and electronic parameters, as well as simulating vibrational and electronic spectra. Molecular dynamics simulations, on the other hand, allow for the exploration of the dynamic behavior of TPA in various environments. The synergy between these computational approaches and experimental techniques is crucial for a comprehensive understanding of this fundamental molecule and for guiding the development of new materials and technologies. This guide has outlined the core methodologies and provided a comparative analysis of theoretical and experimental data, offering a solid foundation for researchers and professionals working with this compound.

References

Quantum Chemical Insights into Terephthalic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of quantum chemical calculations to elucidate the structural, vibrational, and electronic properties of terephthalic acid. This compound, a cornerstone in the production of polyesters like polyethylene terephthalate (PET), serves as a critical molecule in materials science and has relevance in various industrial and pharmaceutical contexts.[1][2][3] Understanding its fundamental molecular characteristics through computational modeling offers invaluable insights for optimizing its applications and exploring new derivatives.

Molecular Structure and Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have proven to be highly effective in accurately predicting the molecular geometry of this compound.[4][5] The optimized structure provides a foundational understanding of its reactivity and interactions. Calculations are typically performed to determine key bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data obtained from techniques like X-ray diffraction.

Below is a comparison of geometric parameters for this compound obtained from DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set, alongside experimental values.

Parameter Calculated (B3LYP/6-311++G(d,p)) Experimental
Bond Lengths (Å)
C1-C21.3981.395
C2-C31.3911.388
C1-C71.4921.487
C7=O81.2151.210
C7-O91.3651.359
O9-H100.9710.968
Bond Angles (˚)
C2-C1-C6119.8120.0
C1-C2-C3120.1120.0
C1-C7=O8124.5124.2
C1-C7-O9112.3112.5
C7-O9-H10108.9109.2
Dihedral Angles (˚)
C2-C1-C7=O8179.8180.0
C6-C1-C7-O90.20.0

Note: Experimental values are generalized from typical X-ray crystallography data for this compound.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of a compound. Quantum chemical calculations can simulate these spectra, aiding in the assignment of vibrational modes to specific molecular motions.[4][6][7] This is particularly useful for complex molecules where experimental peak assignments can be ambiguous. The calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other theoretical approximations.

The following table presents a selection of calculated and experimental vibrational frequencies for key functional groups in this compound.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
O-H stretch (carboxylic acid)35603000-2500 (broad)
C-H stretch (aromatic)30803100-3000
C=O stretch (carboxylic acid)17251680-1710
C=C stretch (aromatic)1610, 15801600, 1575
C-O stretch (carboxylic acid)12901320-1280
O-H bend (in-plane)14201440-1400

Electronic Properties: Frontier Molecular Orbitals

The electronic properties of a molecule, such as its reactivity and spectroscopic behavior, are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.[10][11] A smaller gap generally implies higher reactivity.

Quantum chemical calculations provide a robust method for determining the energies of these orbitals and visualizing their spatial distribution. For this compound, the HOMO is typically localized over the benzene ring, while the LUMO is distributed across the carboxylic acid groups. This suggests that the benzene ring is the primary site for electrophilic attack, while the carboxylic acid groups are more susceptible to nucleophilic attack.

Property Calculated Value (eV)
HOMO Energy-7.85
LUMO Energy-1.52
HOMO-LUMO Gap6.33

Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory.

Methodologies: A Guide to the Computational Protocol

The following section details the typical experimental protocols for performing quantum chemical calculations on this compound.

Geometry Optimization

The initial step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure. This is achieved through a process called geometry optimization.

  • Input Structure: A plausible initial 3D structure of this compound is constructed using molecular modeling software.

  • Computational Method: A suitable theoretical method and basis set are selected. For molecules of this size, Density Functional Theory (DFT) with a hybrid functional like B3LYP is a common and reliable choice.[4][5]

  • Basis Set: A basis set, which is a set of mathematical functions used to describe the orbitals of the atoms, is chosen. Pople-style basis sets like 6-31G(d,p) or more extensive ones like 6-311++G(d,p) are frequently used.[4]

  • Optimization Algorithm: An optimization algorithm, such as the Berny algorithm, is used to systematically adjust the atomic coordinates to find the minimum energy conformation.

  • Convergence Criteria: The calculation continues until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

Vibrational Frequency Calculation

Once the geometry is optimized, a frequency calculation is performed to confirm that the structure corresponds to a true energy minimum and to obtain the vibrational spectra.

  • Optimized Geometry: The optimized geometry from the previous step is used as the input.

  • Frequency Keyword: The calculation is run with a "Freq" or similar keyword in the computational chemistry software.

  • Output Analysis: The output provides the vibrational frequencies, their corresponding intensities for IR and Raman spectra, and the normal modes of vibration. A true minimum is confirmed by the absence of any imaginary frequencies.

  • Scaling Factors: To improve agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor specific to the chosen theoretical method and basis set.

Electronic Property Calculation

The electronic properties, including the HOMO and LUMO energies, are typically obtained from the same calculation that performs the geometry optimization.

  • Wavefunction Analysis: The converged wavefunction from the optimized geometry calculation contains information about the molecular orbitals.

  • Orbital Energies: The energies of all molecular orbitals, including the HOMO and LUMO, are extracted from the output file.

  • Visualization: The spatial distribution of the HOMO and LUMO can be visualized using molecular visualization software to understand the regions of electron density involved in chemical reactions.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for a quantum chemical investigation of this compound.

G Workflow for Quantum Chemical Calculations on this compound A 1. Initial Structure Generation B 2. Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Optimized Molecular Geometry (Bond Lengths, Angles) B->D G 4. Electronic Structure Analysis B->G E Vibrational Frequencies (IR & Raman Spectra) C->E F Thermodynamic Properties (Enthalpy, Entropy) C->F J 5. Comparison with Experimental Data D->J E->J H Frontier Molecular Orbitals (HOMO, LUMO, Gap) G->H I Molecular Electrostatic Potential (Reactivity Sites) G->I H->J K Validation and Interpretation J->K

Caption: A diagram illustrating the typical workflow for quantum chemical calculations.

This technical guide demonstrates the power of quantum chemical calculations in providing a detailed understanding of the fundamental properties of this compound. The presented data and methodologies offer a solid foundation for researchers and scientists to leverage computational chemistry in their work, whether for materials design, reaction mechanism studies, or drug development.

References

An In-depth Technical Guide to the Thermal Decomposition Pathways of Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of terephthalic acid (TPA), a compound of significant interest in various industrial and scientific fields. Understanding its thermal behavior is crucial for process optimization, safety, and the development of novel applications. This document details the non-catalytic and catalytic decomposition routes, presents quantitative data on product distribution, outlines experimental methodologies for analysis, and provides visual representations of the key chemical transformations.

Introduction to the Thermal Behavior of this compound

This compound is a high-melting, crystalline solid that exhibits complex thermal behavior. Upon heating, it does not melt at atmospheric pressure but instead sublimes at temperatures around 300-400°C.[1][2] True thermal decomposition, involving the cleavage of chemical bonds, occurs at significantly higher temperatures. The decomposition process and the resulting products are highly dependent on factors such as the final temperature, heating rate, and the presence of catalysts.

Non-Catalytic Thermal Decomposition

In an inert atmosphere, the thermal decomposition of this compound proceeds through a free-radical mechanism at temperatures above 445°C, with significant product formation occurring between 590°C and 764°C.[3][4] The primary decomposition pathways involve decarboxylation and subsequent reactions of the resulting radical intermediates.[1][4]

Major Decomposition Products

The main products of the non-catalytic thermal decomposition of this compound are benzene, benzoic acid, and 1,1'-biphenyl.[3][4] The proposed initial step is the elimination of a carboxyl group to form a benzoic acid radical, which can then undergo further reactions.[4]

Minor Decomposition Products

A variety of minor products are also formed, particularly at higher temperatures. These include toluene, benzophenone, diphenylmethane, styrene, benzaldehyde, and phenol.[3][4] The formation of larger molecules with multiple aromatic rings, such as 9H-fluorene and 9-phenyl-9H-fluorene, is attributed to the recombination of radical intermediates.[4]

Quantitative Analysis of Non-Catalytic Decomposition Products

The relative abundance of the decomposition products is highly dependent on the pyrolysis temperature. The following table summarizes the product distribution at different temperatures as determined by Curie-Point Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS).

Pyrolysis Temperature (°C)Benzene (%)Benzoic Acid (%)1,1'-Biphenyl (%)Other Products (%)
5905.485.13.26.3
67045.230.112.512.2
76473.62.110.913.4

Data sourced from Kimyonok & Ulutürk (2016).[4]

Catalytic Thermal Decomposition

The introduction of catalysts can significantly alter the thermal decomposition pathway of this compound, often leading to a more selective formation of specific products at lower temperatures. Metal oxides, particularly zinc oxide (ZnO) and calcium oxide (CaO), have been shown to be effective catalysts for the decarboxylation of TPA to benzene.

Zinc Oxide (ZnO) Catalyzed Decomposition

In the presence of a ZnO catalyst, the decomposition of this compound proceeds through a distinct two-step mechanism.[5]

  • Adsorption and Salt Formation: this compound chemically adsorbs onto the ZnO surface to form a zinc terephthalate (TP-Zn) intermediate.[5]

  • Decomposition of Intermediate: The zinc terephthalate intermediate then thermally decomposes at temperatures between 410°C and 530°C to produce benzene and carbon dioxide.[5]

This catalytic process can achieve a TPA conversion of approximately 100%, with the benzene content in the products exceeding 40% at 550°C.[5] However, side reactions leading to deep dehydrogenation can result in carbon deposition on the catalyst surface.[5]

Calcium Oxide (CaO) Catalyzed Decomposition

Calcium oxide is another effective catalyst for the decarboxylation of this compound to benzene. The mechanism is believed to involve the formation of a calcium terephthalate intermediate, which subsequently decomposes.[6] This process is particularly efficient in a fixed-bed reactor, where high yields of benzene can be achieved. At 500°C, a benzene yield of 67% with a purity of 99.2% has been reported.[5] Higher temperatures, around 600°C, can further increase the benzene yield to 84%.[7]

Experimental Protocols

The study of the thermal decomposition of this compound relies on several key analytical techniques.

Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA)
  • Objective: To determine the thermal stability, sublimation, and decomposition temperatures of this compound.

  • Instrumentation: A simultaneous TGA/DTA instrument is used.

  • Methodology:

    • A small sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

    • The sample is heated at a constant rate (e.g., 10°C/min) under a continuous flow of an inert gas, such as nitrogen (e.g., 200 mL/min), to prevent oxidation.[4]

    • The change in mass of the sample (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

    • The TGA curve shows mass loss due to sublimation and decomposition, while the DTA curve indicates endothermic (e.g., sublimation) and exothermic (e.g., decomposition) events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
  • Objective: To identify and quantify the volatile and semi-volatile products of thermal decomposition.

  • Instrumentation: A pyrolyzer is coupled to a gas chromatograph-mass spectrometer. A Curie-point pyrolyzer is often used for rapid and reproducible heating.

  • Methodology:

    • A small amount of this compound is placed in a pyrolysis sample holder.

    • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 590°C, 670°C, 764°C) in the pyrolyzer.[4]

    • The resulting decomposition products are swept by a carrier gas (e.g., helium) into the GC column.

    • The GC separates the individual components of the product mixture based on their boiling points and interactions with the column's stationary phase.

    • The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Visualization of Decomposition Pathways

The following diagrams illustrate the key thermal decomposition pathways of this compound.

NonCatalytic_Decomposition TPA This compound Sublimation Sublimation (300-400°C) TPA->Sublimation Heat Decomposition Decomposition (>445°C) Sublimation->Decomposition Higher Heat Intermediates Radical Intermediates Decomposition->Intermediates - CO2 BenzoicAcid Benzoic Acid Intermediates->BenzoicAcid Benzene Benzene Intermediates->Benzene Biphenyl 1,1'-Biphenyl Intermediates->Biphenyl MinorProducts Minor Products (Toluene, Phenol, etc.) Intermediates->MinorProducts

Caption: Non-catalytic thermal decomposition pathway of this compound.

Catalytic_Decomposition cluster_ZnO ZnO Catalyzed cluster_CaO CaO Catalyzed TPA_ZnO This compound TP_Zn Zinc Terephthalate Intermediate TPA_ZnO->TP_Zn + ZnO Adsorption ZnO ZnO Catalyst Benzene_ZnO Benzene TP_Zn->Benzene_ZnO Heat (410-530°C) CO2_ZnO CO2 TP_Zn->CO2_ZnO Heat (410-530°C) TPA_CaO This compound TP_Ca Calcium Terephthalate Intermediate TPA_CaO->TP_Ca + CaO CaO CaO Catalyst Benzene_CaO Benzene TP_Ca->Benzene_CaO Heat (>500°C) CO2_CaO CO2 TP_Ca->CO2_CaO Heat (>500°C)

Caption: Catalytic thermal decomposition pathways of this compound.

Experimental_Workflow cluster_TGA Thermal Analysis cluster_PyGCMS Product Analysis Sample This compound Sample TGA_DTA TGA/DTA Sample->TGA_DTA Pyrolysis Pyrolysis Sample->Pyrolysis Thermal_Data Thermal Stability Data (Sublimation & Decomposition Temps) TGA_DTA->Thermal_Data GC_MS GC/MS Pyrolysis->GC_MS Product_Data Product Identification & Quantification GC_MS->Product_Data

References

A Comprehensive Technical Guide to the Safe Handling of Terephthalic Acid in the Research Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for terephthalic acid in a research laboratory setting. Adherence to these guidelines is crucial for ensuring a safe working environment and minimizing potential health risks associated with this compound.

Hazard Identification and Physicochemical Properties

This compound is a white, crystalline solid. While it has low systemic toxicity, it can cause irritation to the skin, eyes, and respiratory system.[1][2][3] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physicochemical and Safety Data for this compound

PropertyValue
Molecular Formula C₈H₆O₄
Molecular Weight 166.13 g/mol [3][4]
Appearance White crystalline powder[1][5]
Melting Point 300°C (572°F)[3][4]
Auto-ignition Temperature 495°C (923°F)[3][4]
Flash Point 260°C (500°F) (Open Cup)[3][4]
Solubility Insoluble in cold water, hot water, methanol, diethyl ether, n-octanol, and acetone.[4]
ACGIH TLV-TWA 10 mg/m³[4][6][7]
Oral LD50 (Rat) >15,380 mg/kg bw[8]
Dermal LD50 (Rabbit) >2,000 mg/kg bw[8]

Health Hazards and First Aid Measures

Direct contact or inhalation of this compound dust can lead to adverse health effects. Appropriate first aid should be administered immediately following any exposure.

Potential Health Effects:

  • Inhalation: May cause respiratory irritation.[1][2]

  • Skin Contact: Can cause skin irritation.[1][2]

  • Eye Contact: Causes serious eye irritation.[1][2]

  • Ingestion: May cause irritation of the digestive tract.[2]

First Aid Procedures:

  • Inhalation: If inhaled, remove the individual to fresh air.[1][9] If breathing becomes difficult, seek immediate medical attention.[2]

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and water.[1] Remove contaminated clothing and wash it before reuse.[1][2] If irritation persists, seek medical advice.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do, and continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: If swallowed, rinse the mouth with water.[1] Do not induce vomiting. Seek medical advice if feeling unwell.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and appropriate personal protective equipment is essential to minimize exposure to this compound.

Hierarchy of Safety Controls

The implementation of safety measures should follow a hierarchical approach, prioritizing the most effective controls.

Hierarchy of Safety Controls cluster_controls Hierarchy of Controls elimination Elimination substitution Substitution elimination->substitution Most Effective engineering Engineering Controls (e.g., Fume Hood, Ventilation) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Goggles, Gloves, Respirator) administrative->ppe Least Effective

Caption: Hierarchy of safety controls for managing this compound exposure.

Recommended Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory.[6][10]

  • Hand Protection: Wear impervious, acid-resistant gloves.[6]

  • Respiratory Protection: In case of inadequate ventilation or dust generation, a dust mask or particulate filter respirator should be worn.[8][9]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[11]

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust generation and accumulation.[2][11] Avoid contact with skin, eyes, and clothing.[2] Take precautionary measures against static discharge.[11]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[4][6] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[4][6]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to contain and clean up the material safely.

Spill Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the spill area.[6]

  • Ventilate: Ensure the area is well-ventilated.[6]

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[6]

  • Contain: Prevent the spread of the dust. For larger spills, it may be necessary to contain and dispose of the material as hazardous waste.[6]

  • Clean Up: Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[1] Place the collected material into a suitable, sealed container for disposal.[6]

  • Decontaminate: Wash the spill area with soap and water once the material has been removed.[12]

Experimental Workflow: A Generic Synthesis Protocol

The following diagram illustrates a typical workflow for a laboratory synthesis reaction involving a solid acid like this compound. This protocol should be adapted based on the specific requirements of the experiment.

Synthesis Workflow with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis and Disposal prep_ppe Don Personal Protective Equipment prep_reagents Weigh this compound and Other Reagents in Fume Hood prep_ppe->prep_reagents setup_reaction Set up Reaction Apparatus (e.g., Reflux) prep_reagents->setup_reaction add_reagents Add Reagents to Reaction Vessel setup_reaction->add_reagents run_reaction Heat and Stir Reaction Mixture for a Set Time add_reagents->run_reaction cool_reaction Cool Reaction Mixture to Room Temperature run_reaction->cool_reaction isolate_product Isolate Crude Product (e.g., Filtration) cool_reaction->isolate_product purify_product Purify Product (e.g., Recrystallization) isolate_product->purify_product analyze_product Analyze Product for Purity and Identity purify_product->analyze_product dispose_waste Dispose of Chemical Waste Properly analyze_product->dispose_waste

Caption: A generalized workflow for a synthesis reaction using this compound.

This guide is intended to provide comprehensive safety information for the handling of this compound in a research laboratory. It is not a substitute for a thorough risk assessment of specific experimental procedures. Always consult the Safety Data Sheet (SDS) and relevant institutional safety protocols before commencing any work with this chemical.

References

From Pine Resin to Polymers: A Technical Guide to the Synthesis of Terephthalic Acid from Turpentine

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical discovery and modern synthetic pathways for producing terephthalic acid from a renewable feedstock.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of this compound from turpentine. It delves into the historical first isolation of this crucial industrial monomer and details the contemporary two-step method involving the conversion of turpentine's terpene constituents to p-cymene, followed by its oxidation to this compound. This document offers detailed experimental protocols, quantitative data, and visual representations of the chemical pathways and workflows.

Introduction: A Historical Perspective and Modern Relevance

This compound (benzene-1,4-dicarboxylic acid) is a cornerstone of the modern polymer industry, serving as a primary raw material for the production of polyethylene terephthalate (PET), a ubiquitous plastic in packaging and textiles. While the vast majority of this compound is now produced from petroleum-derived p-xylene, its initial discovery stemmed from a renewable source: turpentine.

In 1847, French chemist Amédée Cailliot first isolated this compound by treating turpentine with nitric acid.[1] He named the new compound "acide téréphthalique," a name derived from "térébenthine" (turpentine) and "phthalic acid."[1] This seminal work laid the foundation for the eventual large-scale production of a material that would shape the landscape of modern materials science.

Today, with a growing emphasis on sustainable and bio-based chemical production, the synthesis of this compound from turpentine and its constituent terpenes is experiencing a resurgence in research interest. Modern methods offer a viable pathway to "green" this compound, aligning with the principles of a circular economy.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of the key compounds involved is essential for successful synthesis and purification.

Table 1: Physicochemical Properties of Key Compounds

PropertyThis compoundp-Cymene
Chemical Formula C₈H₆O₄C₁₀H₁₄
Molar Mass 166.13 g/mol 134.22 g/mol [2]
Appearance White crystalline powderColorless liquid[3]
Melting Point Sublimes at >300 °C-68 °C[3]
Boiling Point Sublimes176-178 °C[3]
Density 1.522 g/cm³0.86 g/mL at 25 °C[3]
Solubility in Water Very lowPractically insoluble[3]

Composition of Turpentine

Turpentine is a complex mixture of terpenes, with its exact composition varying depending on the pine species from which it is derived. Gum turpentine, obtained from the distillation of pine resin, is a common starting material.[4][5]

Table 2: Typical Composition of Gum Turpentine

ComponentPercentage (%)
α-Pinene 60 - 80
β-Pinene 10 - 30
Camphene 0.5 - 5
Limonene 0 - 7[6]
Other Terpenes Trace amounts
Data compiled from multiple sources.[4][6]

Historical Synthesis: Cailliot's Discovery (1847)

Experimental Protocol (Reconstructed)

Objective: To isolate this compound from turpentine via nitric acid oxidation.

Materials:

  • Turpentine (Essence de térébenthine)

  • Nitric Acid (Acide nitrique), concentrated

Procedure:

  • Turpentine was treated with an excess of concentrated nitric acid. This reaction is highly exothermic and would have required careful control of the addition rate and temperature, likely through external cooling.

  • The vigorous reaction would have led to the oxidation of the terpene components of the turpentine.

  • Upon cooling, a solid precipitate of crude this compound would have formed.

  • The solid acid was then likely isolated by filtration.

  • Purification was likely achieved through washing with cold water to remove residual nitric acid and any water-soluble byproducts, followed by a recrystallization step from a suitable solvent, if one could be found given its low solubility.

Note: This reconstructed protocol is based on the known chemical principles of the time and the brief descriptions available in secondary sources. The exact ratios, reaction times, and purification methods used by Cailliot are not precisely known.

Modern Synthesis: A Two-Step Approach

Contemporary methods for producing this compound from turpentine follow a more controlled and efficient two-step process. The first step involves the conversion of the primary terpene components of turpentine, such as α-pinene and limonene, into p-cymene. The second step is the selective oxidation of p-cymene to this compound.

Step 1: Conversion of Turpentine to p-Cymene

The conversion of the bicyclic and monocyclic terpenes in turpentine to the aromatic compound p-cymene is typically achieved through catalytic dehydrogenation or dehydroisomerization.[8][9]

This protocol is based on a gas-phase reaction using a silica-supported zinc oxide catalyst.[8]

Objective: To synthesize p-cymene from α-pinene, a major component of turpentine.

Materials:

  • α-Pinene (98% purity)

  • Silica-supported Zinc Oxide (ZnO/SiO₂) catalyst (10 wt% ZnO)

  • Nitrogen gas (for carrier flow)

Equipment:

  • Continuous flow fixed-bed microreactor

  • Syringe pump for liquid feed

  • Gas chromatograph (GC) for online analysis

Procedure:

  • Catalyst Preparation: The ZnO/SiO₂ catalyst is prepared by wet impregnation of silica with an aqueous solution of zinc nitrate, followed by drying and calcination at 400-500 °C.

  • Reaction Setup: The fixed-bed reactor is packed with the ZnO/SiO₂ catalyst. The system is purged with nitrogen.

  • Reaction Conditions:

    • Reactor Temperature: 370 °C

    • Pressure: Atmospheric

    • α-Pinene Feed Rate (WHSV): 0.01-0.02 h⁻¹

    • Carrier Gas: Nitrogen

  • Execution: α-Pinene is fed into the reactor using a syringe pump. The product stream is analyzed online using a GC.

  • Work-up and Purification: The product, primarily p-cymene, is condensed from the gas stream. Further purification can be achieved by fractional distillation.

Table 3: Quantitative Data for p-Cymene Synthesis from α-Pinene

ParameterValueReference
α-Pinene Conversion 100%[8]
p-Cymene Yield 90%[8]
Reaction Temperature 370 °C[8]
Catalyst 10% ZnO/SiO₂[8]

Diagram 1: Logical Workflow for Turpentine to p-Cymene Conversion

turpentine_to_pcymene turpentine Turpentine (α-pinene, β-pinene, etc.) reactor Fixed-Bed Reactor (ZnO/SiO₂ Catalyst, 370°C) turpentine->reactor condensation Condensation reactor->condensation distillation Fractional Distillation condensation->distillation pcymene Purified p-Cymene distillation->pcymene

Caption: Workflow for the conversion of turpentine to p-cymene.

Step 2: Oxidation of p-Cymene to this compound

The second step involves the aerobic oxidation of the synthesized p-cymene to this compound, typically using a mixed-metal catalyst system in an acidic solvent under pressure.[10][11]

This protocol is based on an efficient elevated-pressure catalytic oxidative process.[10]

Objective: To synthesize this compound from p-cymene.

Materials:

  • p-Cymene

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

  • Manganese(II) bromide (MnBr₂)

  • Glacial acetic acid

  • Compressed air

Equipment:

  • High-pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Reaction Setup: The high-pressure reactor is charged with p-cymene, glacial acetic acid, cobalt(II) nitrate hexahydrate (2.5 mol %), and manganese(II) bromide (2.5 mol %).

  • Reaction Conditions:

    • Temperature: 125 °C

    • Pressure: 30 bar of air

    • Reaction Time: 6 hours

  • Execution: The reactor is sealed, pressurized with air, and heated to 125 °C with vigorous stirring. The pressure is maintained at 30 bar throughout the reaction.

  • Work-up and Purification:

    • After 6 hours, the reactor is cooled to room temperature, and the excess pressure is carefully vented.

    • The resulting white precipitate of crude this compound is collected by filtration.

    • The crude product is washed with fresh acetic acid and then dried.

    • Further purification to "polymer-grade" can be achieved by recrystallization from a suitable solvent or by other established industrial methods to remove impurities like 4-carboxybenzaldehyde.[10] A common laboratory purification method involves dissolving the crude acid in an aqueous sodium hydroxide solution, treating with activated charcoal, filtering, and then re-precipitating the this compound by adding a strong acid like sulfuric acid.[12][13]

Table 4: Quantitative Data for this compound Synthesis from p-Cymene

ParameterValueReference
p-Cymene Conversion >95% (inferred)
This compound Yield ~70%[10]
Reaction Temperature 125 °C[10]
Reaction Pressure 30 bar (air)[10]
Catalyst 2.5 mol % Co(NO₃)₂, 2.5 mol % MnBr₂[10]

Diagram 2: Chemical Pathway from p-Cymene to this compound

pcymene_to_TPA pcymene p-Cymene intermediate1 p-Methylacetophenone pcymene->intermediate1 Oxidation intermediate2 p-Toluic Acid intermediate1->intermediate2 Oxidation TPA This compound intermediate2->TPA Oxidation

Caption: Oxidation pathway from p-cymene to this compound.

Conclusion

The journey of this compound from its initial discovery in turpentine to its modern synthesis from the same renewable feedstock highlights a full-circle evolution in chemical manufacturing. While Cailliot's pioneering work demonstrated the potential of natural products as chemical precursors, modern catalytic processes have refined this transformation into a highly efficient and sustainable route. For researchers and professionals in drug development and materials science, the methodologies presented here offer a solid foundation for exploring bio-based routes to valuable platform chemicals. The continued optimization of these processes will be crucial in reducing our reliance on petrochemical feedstocks and advancing a more sustainable chemical industry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyethylene Terephthalate (PET) from Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyethylene terephthalate (PET) from purified terephthalic acid (PTA) and ethylene glycol (EG). The synthesis is a two-step process involving an initial esterification reaction followed by a polycondensation reaction.

Introduction

Polyethylene terephthalate (PET) is a thermoplastic polymer resin of the polyester family, widely used in synthetic fibers, beverage and food containers, and engineering resins.[1][2] Its synthesis from PTA and EG is a cornerstone of the modern polymer industry.[3] This process is preferred over the dimethyl terephthalate (DMT) route due to higher purity, cost-effectiveness, and simpler reaction steps.[4][5]

The synthesis proceeds in two main stages:

  • Esterification: this compound and ethylene glycol react to form bis(2-hydroxyethyl) terephthalate (BHET) and water. This reaction is typically self-catalyzed by the acidic nature of TPA, but catalysts can be employed.[6][7]

  • Polycondensation: The BHET monomers are then polymerized at high temperatures and under vacuum to form long-chain PET, with ethylene glycol as a byproduct.[2][5]

Reaction Pathway and Mechanism

The overall reaction for the synthesis of PET from PTA and EG can be summarized as a two-step process.

Step 1: Direct Esterification

In the first step, this compound undergoes esterification with ethylene glycol to produce the monomer, bis(2-hydroxyethyl) terephthalate (BHET), and water. This reaction is carried out at elevated temperatures and pressures.[4][8]

n HOOC-C₆H₄-COOH + (n+1) HO-CH₂CH₂-OH → n HO-CH₂CH₂-OOC-C₆H₄-COO-CH₂CH₂-OH + 2n H₂O

Step 2: Polycondensation

The second step involves the polycondensation of the BHET monomer. This reaction is conducted at higher temperatures and under a high vacuum to facilitate the removal of the ethylene glycol byproduct, which drives the polymerization reaction forward to produce high molecular weight PET.[1][2]

n HO-CH₂CH₂-OOC-C₆H₄-COO-CH₂CH₂-OH → [-O-CH₂CH₂-OOC-C₆H₄-CO-]n + (n-1) HO-CH₂CH₂-OH

PET_Synthesis_Pathway cluster_esterification Esterification cluster_polycondensation Polycondensation TPA This compound (TPA) BHET Bis(2-hydroxyethyl) terephthalate (BHET) TPA->BHET + EG EG Ethylene Glycol (EG) EG->BHET Water Water (H₂O) BHET->Water BHET_poly BHET PET Polyethylene Terephthalate (PET) EG_byproduct Ethylene Glycol (EG) PET->EG_byproduct BHET_poly->PET High Temp & Vacuum - EG

Diagram 1: Reaction pathway for PET synthesis from TPA and EG.

Experimental Protocols

The following protocols provide a general framework for the laboratory-scale synthesis of PET. Parameters may be adjusted based on the desired final properties of the polymer.

Materials and Equipment
  • Reactants: Purified this compound (PTA), Ethylene Glycol (EG)

  • Catalyst: Antimony Trioxide (Sb₂O₃)

  • Apparatus:

    • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation column.

    • Heating mantle with temperature controller.

    • Vacuum pump.

    • Cold trap for collecting byproducts.

Experimental Workflow

PET_Synthesis_Workflow start Start charge_reactants Charge Reactor: - this compound - Ethylene Glycol - Catalyst start->charge_reactants esterification Esterification Stage: - Heat to 220-260°C - Pressure: 2.7-5.5 bar - Remove Water charge_reactants->esterification polycondensation Polycondensation Stage: - Increase Temp to ~280°C - Apply Vacuum (<1 mbar) - Remove Ethylene Glycol esterification->polycondensation extrude_pelletize Extrude and Pelletize Molten PET polycondensation->extrude_pelletize characterization Characterize PET: - Intrinsic Viscosity - Molecular Weight - Thermal Properties extrude_pelletize->characterization end End characterization->end

Diagram 2: General experimental workflow for PET synthesis.
Detailed Protocol for Esterification

  • Reactor Setup: Assemble the glass reactor with the mechanical stirrer, nitrogen inlet, and distillation column connected to a collection flask.

  • Charging Reactants: Charge the reactor with purified this compound and ethylene glycol. A typical molar ratio of EG to TPA is between 1.1:1 and 1.5:1.

  • Catalyst Addition: Add the antimony trioxide catalyst. The concentration of the catalyst is typically in the range of 200-400 ppm based on the weight of PTA.

  • Inert Atmosphere: Purge the reactor with nitrogen to create an inert atmosphere.

  • Heating and Pressurization: Begin stirring and heat the mixture to a temperature range of 220-260°C.[8] The pressure is typically maintained between 2.7 and 5.5 bar.[8]

  • Water Removal: As the reaction proceeds, water is formed and will begin to distill. Continuously collect the water in the collection flask. The rate of water removal can be used to monitor the progress of the reaction.

  • Reaction Completion: The esterification is considered complete when approximately 95% of the theoretical amount of water has been collected. This stage typically takes 2-4 hours.[5]

Detailed Protocol for Polycondensation
  • Temperature Increase: After the completion of the esterification stage, gradually increase the temperature of the reactor to approximately 280°C.[8]

  • Vacuum Application: Slowly apply a vacuum to the system, gradually reducing the pressure to less than 1 mbar.[8]

  • Ethylene Glycol Removal: Ethylene glycol, the byproduct of polycondensation, will begin to distill under vacuum. Collect the ethylene glycol in a cold trap. The viscosity of the reaction mixture will increase as the polymerization progresses.

  • Monitoring Progress: The progress of the polycondensation can be monitored by the torque on the stirrer motor, which correlates with the melt viscosity.

  • Reaction Completion: Continue the reaction under high vacuum and high temperature until the desired melt viscosity (and thus molecular weight) is achieved. This stage can take several hours.

  • Extrusion and Pelletization: Once the desired viscosity is reached, the molten PET is extruded from the reactor and pelletized for further analysis.

Data Presentation

The properties of the synthesized PET are highly dependent on the reaction conditions. The following tables summarize the typical ranges of reaction parameters and their impact on the final polymer properties.

Table 1: Typical Reaction Parameters for PET Synthesis

ParameterEsterification StagePolycondensation StageReference(s)
Temperature220 - 260 °C260 - 300 °C[2][5][8]
Pressure2.7 - 5.5 bar< 1 mbar[8]
EG:TPA Molar Ratio1.1:1 - 1.5:1-[9]
Catalyst (Sb₂O₃)200 - 400 ppm-[6]
Reaction Time2 - 4 hours2 - 3 hours[5]

Table 2: Influence of Reaction Parameters on PET Properties

ParameterEffect on Intrinsic Viscosity (IV) / Molecular WeightReference(s)
Polycondensation Time Longer time leads to higher IV and molecular weight, up to a point where degradation may occur.
Polycondensation Temperature Higher temperature increases the reaction rate, leading to higher IV, but can also cause thermal degradation.[10]
Catalyst Concentration Higher catalyst concentration generally increases the rate of polycondensation and thus the final IV.[11]
Vacuum Level A higher vacuum (lower pressure) more effectively removes EG, driving the equilibrium towards higher molecular weight PET.

Table 3: Typical Intrinsic Viscosity (IV) for Different PET Grades

PET GradeIntrinsic Viscosity (dL/g)
Fiber Grade0.40 - 0.70
Film Grade0.70 - 1.00
Bottle Grade (Water & Soft Drinks)0.78 - 0.85
Source:[12][13]

Experimental Protocols for Characterization

Determination of Intrinsic Viscosity (IV)

Intrinsic viscosity is a measure of the polymer's molecular weight and is a critical quality control parameter.[12] The standard test method is ASTM D4603.[14][15]

  • Sample Preparation:

    • Accurately weigh 0.250 g of the dry PET sample.

    • Dissolve the sample in a 60/40 mixture of phenol and 1,1,2,2-tetrachloroethane to make a 0.50% concentration solution.[14] Dissolution may require heating and stirring.[16]

  • Measurement:

    • Use a glass capillary viscometer (e.g., Ubbelohde type) placed in a constant temperature bath at 30°C.[4]

    • Measure the flow time of the pure solvent and the polymer solution.

  • Calculation:

    • Calculate the relative viscosity (η_rel) and specific viscosity (η_sp).

    • The inherent viscosity is calculated from these values. The intrinsic viscosity can be extrapolated from measurements at several concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to determine the chemical structure and composition of the polymer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the PET sample in a suitable deuterated solvent. A common solvent system is a mixture of deuterated trifluoroacetic acid (TFA-d) and deuterated chloroform (CDCl₃).[17]

  • Analysis:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • The ¹H NMR spectrum of PET typically shows characteristic peaks for the aromatic protons of the terephthalate unit and the ethylene glycol protons.[10][18]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the polymer.

  • Sample Preparation:

    • PET samples can be analyzed as thin films or by using an Attenuated Total Reflectance (ATR) accessory.[19] For powder samples, they can be spread on a suitable slide.[19]

  • Analysis:

    • Acquire the FTIR spectrum.

    • Characteristic peaks for PET include the C=O stretching of the ester group (~1715 cm⁻¹), C-O-C stretching (~1250 cm⁻¹), and C-H bending of the aromatic ring (~725 cm⁻¹).[20]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallinity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the PET sample into an aluminum DSC pan.

  • Analysis:

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The Tg is observed as a step change in the baseline, and the Tm is observed as an endothermic peak. The degree of crystallinity can be calculated from the enthalpy of melting.

References

Application Notes and Protocols: Terephthalic Acid as a Linker in Metal-Organic Framework (MOF) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. Terephthalic acid (also known as benzene-1,4-dicarboxylic acid or BDC), a readily available and rigid organic linker, is frequently employed in the synthesis of robust and well-characterized MOFs. This document provides detailed application notes and experimental protocols for the synthesis of prominent this compound-based MOFs and their application in drug delivery.

Featured this compound-Based MOFs

Several MOFs utilizing this compound as a linker have been extensively studied. This section focuses on two of the most prominent examples: MIL-53 and UiO-66.

  • MIL-53: This MOF is well-known for its "breathing" effect, where the framework exhibits structural flexibility upon the adsorption and desorption of guest molecules. It is typically synthesized using aluminum or chromium as the metal source.

  • UiO-66: A zirconium-based MOF renowned for its exceptional thermal and chemical stability, making it suitable for applications in harsh environments.

Quantitative Data Summary

The properties of MOFs are highly dependent on the synthesis conditions. The following tables summarize key quantitative data for several this compound-based MOFs.

Table 1: Synthesis Parameters for this compound-Based MOFs

MOF NameMetal SourceMolar Ratio (Metal:Linker)SolventTemperature (°C)Time (h)Synthesis Method
MIL-53(Al)Aluminum nitrate nonahydrate1:1Deionized water22072Hydrothermal
MIL-53(Al)Aluminum hydroxide1:1Water15072Hydrothermal
UiO-66(Zr)Zirconium tetrachloride1:1DMF12024Solvothermal[1]
UiO-66(Zr)Zirconium oxychloride octahydrate1:1.5DMF10012Solvothermal
MOF-235(Fe)Iron(III) chloride3:5DMF:Ethanol (1:1)8024Solvothermal[2]
Cr-MOFChromium(III) chloride2:1Not specifiedNot specifiedNot specifiedNot specified[3][4]

Table 2: Physicochemical Properties of Selected this compound-Based MOFs

MOF NameBET Surface Area (m²/g)Pore Volume (cm³/g)Key Characteristics
MIL-53(Al)~152Not specifiedFlexible "breathing" framework
UiO-66(Zr)~14401.49High thermal and chemical stability[5][6]
MOF-235(Fe)295Not specifiedOne-dimensional hexagonal channels[2]
MIL-101(Fe)>2400Not specifiedTwo different-sized nanocages[2]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of UiO-66(Zr)

This protocol describes a typical solvothermal synthesis of UiO-66 using zirconium tetrachloride and this compound.

Materials:

  • Zirconium tetrachloride (ZrCl₄)

  • This compound (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol

  • Teflon-lined autoclave

Procedure:

  • Dissolve ZrCl₄ and this compound in DMF in a molar ratio of 1:1.[1]

  • Stir the mixture at room temperature for 30 minutes until a homogeneous solution is formed.

  • Transfer the solution to a Teflon-lined autoclave.

  • Heat the autoclave in an oven at 120°C for 24 hours.[1]

  • After cooling to room temperature, collect the white precipitate by centrifugation.

  • Wash the product with DMF and methanol to remove unreacted precursors.[1]

  • Dry the final product in a vacuum oven at 90°C overnight.[1]

Protocol 2: Hydrothermal Synthesis of MIL-53(Al)

This protocol outlines the hydrothermal synthesis of MIL-53 from aluminum hydroxide.

Materials:

  • Aluminum hydroxide (Al(OH)₃)

  • This compound (H₂BDC)

  • Deionized water

  • Formic acid (optional, as an auxiliary agent)

  • Stainless steel reaction kettle

Procedure:

  • Mix aluminum hydroxide and this compound in deionized water with a molar ratio of 1:1.[3]

  • Stir the mixture thoroughly to ensure even dispersion.

  • (Optional) Add formic acid to the solution and stir well.[3]

  • Transfer the mixture to a stainless steel reaction kettle for hydrothermal synthesis.

  • Heat the reactor at 150°C for 72 hours.[3]

  • After cooling to room temperature, separate the solid product by filtration or centrifugation.

  • Wash the crude product with water and dry in an oven at 80°C.[3]

Protocol 3: Activation of this compound-Based MOFs

Activation is a crucial step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible.

Procedure:

  • Solvent Exchange: Immerse the as-synthesized MOF in a volatile solvent with a low surface tension, such as methanol or ethanol, for 24-72 hours. Replace the solvent several times during this period to ensure complete exchange with the synthesis solvent (e.g., DMF).

  • Thermal Activation: Place the solvent-exchanged MOF in a vacuum oven. Gradually increase the temperature to a point below the decomposition temperature of the MOF (typically 100-200°C) and hold for several hours under dynamic vacuum to remove the volatile solvent.

Application in Drug Delivery

The porous nature and tunable properties of this compound-based MOFs make them excellent candidates for drug delivery systems. They can encapsulate therapeutic agents and release them in a controlled manner.

Workflow for Drug Loading and Release

The general workflow for utilizing these MOFs as drug carriers involves several key stages, as illustrated in the following diagram.

drug_delivery_workflow cluster_synthesis MOF Preparation cluster_loading Drug Encapsulation cluster_release Therapeutic Application synthesis MOF Synthesis (e.g., Solvothermal) activation Activation (Solvent Exchange & Vacuum) synthesis->activation loading Drug Loading (e.g., Soaking) activation->loading release Controlled Release (e.g., pH-triggered) loading->release target Target Site release->target

References

Application Note: Experimental Protocol for the Synthesis of MOF-5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metal-Organic Framework-5 (MOF-5), also known as IRMOF-1, is a landmark material in the field of porous crystalline materials.[1][2] It is constructed from zinc oxide (Zn₄O) clusters connected by 1,4-benzenedicarboxylate (terephthalic acid) linkers, forming a robust and highly porous three-dimensional cubic network.[1][2][3] Its exceptionally high surface area, well-defined pore structure, and thermal stability make it a subject of intense research for applications in gas storage, separation, catalysis, and as a carrier for drug delivery.[2][4] This document provides a detailed experimental protocol for the solvothermal synthesis of MOF-5.

Experimental Data Summary

The synthesis of MOF-5 can be achieved under various conditions. The following table summarizes parameters from several reported solvothermal methods to provide a comparative overview for procedural optimization.

Reference (Citation)Zinc Source & AmountThis compound (H₂BDC) & AmountSolvent & VolumeTemperature (°C)Time (hours)
[5]Zn(NO₃)₂·6H₂O (600 mg)170 mgDMF (20 mL)12021
[6]Zn(NO₃)₂·6H₂O (6.48 g)1.188 gDMF (180 mL)12024
[7]Zn(NO₃)₂·6H₂O (6.48 g)1.188 gDMF (180 mL)14012
[8]Zn(CH₃COO)₂ (1.32 g)0.5 gDMF (10 mL)12024
[9]Zn(NO₃)₂·6H₂O (1.071 g)0.2988 gDMF (72 mL total)10030
[10]Zn(NO₃)₂·6H₂O (1.66 g)0.35 gDMF (50 mL)10524

Detailed Experimental Protocol: Solvothermal Synthesis of MOF-5

This protocol details a common and reliable solvothermal method for synthesizing MOF-5 crystals.

1. Materials and Equipment:

  • Reagents:

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • 1,4-Benzenedicarboxylic acid (this compound, H₂BDC)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Chloroform (CHCl₃), HPLC grade

  • Equipment:

    • Analytical balance

    • Glass vials or beakers

    • Magnetic stirrer and stir bars

    • Teflon-lined stainless-steel autoclave (or sealed glass vials)

    • Laboratory oven

    • Centrifuge or filtration setup (e.g., Büchner funnel)

    • Vacuum oven or Schlenk line for activation

2. Synthesis Procedure:

  • Solution Preparation: In a glass vial, dissolve 600 mg (2.0 mmol) of zinc nitrate hexahydrate and 170 mg (1.0 mmol) of this compound in 20 mL of N,N-Dimethylformamide (DMF).[5]

  • Mixing: Stir the mixture using a magnetic stirrer for approximately 30 minutes until a homogeneous solution is obtained.[6]

  • Reaction Setup: Transfer the resulting solution into a 25 mL Teflon-lined autoclave.[11] Seal the autoclave tightly.

  • Solvothermal Reaction: Place the sealed autoclave in a preheated laboratory oven at 120°C for 21-24 hours.[5][6][11]

  • Cooling: After the reaction is complete, turn off the oven and allow the autoclave to cool down slowly to room temperature. Caution: Do not quench or cool the autoclave rapidly, as this can create a dangerous pressure differential.

  • Product Isolation: Open the cooled autoclave and collect the colorless, cubic crystals of MOF-5. This can be done by decanting the supernatant liquid or by filtration.[6]

  • Washing: Wash the collected crystals thoroughly with fresh DMF to remove any unreacted starting materials and impurities.[5] This is typically done by soaking the crystals in DMF for 24 hours, then decanting and replenishing the solvent.[6]

3. Post-Synthesis Activation:

Activation is a critical step to remove the DMF solvent molecules occluded within the pores of the MOF-5 structure, which is necessary to achieve high porosity and surface area.

  • Solvent Exchange: After the final DMF wash, decant the DMF and immerse the crystals in approximately 30 mL of HPLC-grade chloroform (CHCl₃).[12]

  • Repeat Exchange: Allow the crystals to soak for at least 2 days.[12] Over this period, decant and replenish with fresh chloroform at least three times to ensure complete exchange of DMF.[12]

  • Drying and Activation: After the final chloroform wash, filter the crystals and place them in a vacuum oven or on a Schlenk line. Heat the sample under a dynamic vacuum at a temperature of 150-200°C for at least 8 hours to completely remove the chloroform and activate the MOF-5. The material is now ready for characterization and use.

4. Characterization:

The successful synthesis and activation of MOF-5 should be confirmed using standard analytical techniques:

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity by comparing the experimental pattern with the simulated one.[3][5]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of guest solvent molecules.[5] The framework is typically stable up to around 400°C.[13]

  • Scanning Electron Microscopy (SEM): To observe the crystal morphology, which is typically cubic for MOF-5.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated material.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the MOF-5 synthesis and activation process.

MOF5_Synthesis_Workflow start Start prep Prepare Reagent Solution (Zn(NO₃)₂·6H₂O + H₂BDC in DMF) start->prep end_node End transfer Transfer to Teflon-Lined Autoclave prep->transfer heat Solvothermal Reaction (Heating in Oven) transfer->heat cool Cool to Room Temperature heat->cool isolate Isolate Crystals (Filtration / Decantation) cool->isolate wash Wash with Fresh DMF isolate->wash exchange Solvent Exchange (Immerse in Chloroform) wash->exchange activate Activate Material (Heat under Vacuum) exchange->activate product Activated MOF-5 activate->product characterize Characterization (PXRD, TGA, SEM, BET) product->characterize characterize->end_node

References

Application Notes and Protocols: Synthesis and Application of Novel Polymers from Terephthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of novel polymers derived from terephthalic acid and its derivatives. The protocols are designed to be accessible to researchers in materials science, polymer chemistry, and drug development.

Introduction to this compound-Based Polymers

This compound (TPA) and its derivatives are key monomers in the synthesis of a wide range of polymers, most notably polyethylene terephthalate (PET).[1][2] The rigid aromatic structure of TPA imparts excellent thermal and mechanical properties to the resulting polymers.[3] By modifying the diol or incorporating other co-monomers, a diverse library of polyesters and other polymers with tunable properties can be created.[3][4] These novel polymers are finding applications in various fields, including as advanced materials and, significantly, in the biomedical field as carriers for drug delivery.[5][6][7] Their biocompatibility and the potential for controlled degradation make them attractive candidates for developing sophisticated drug delivery systems.[8][9]

Polymer Synthesis: Protocols and Methodologies

The synthesis of polyesters from this compound derivatives can be primarily achieved through two main routes: direct esterification of this compound (TPA) and transesterification of dimethyl terephthalate (DMT) with a diol.[1][10] The subsequent and crucial step in achieving high molecular weight polymers is polycondensation.[10]

Melt Polycondensation for Polyester Synthesis

Melt polycondensation is a widely used industrial method for producing high molecular weight polyesters like PET.[10] The process involves two main stages: esterification and polycondensation, carried out at high temperatures and under vacuum.

Experimental Protocol: Melt Polycondensation of Poly(ethylene terephthalate) (PET)

Materials:

  • Purified this compound (PTA)

  • Ethylene Glycol (EG)

  • Antimony trioxide (Sb₂O₃) catalyst

  • Phosphorous acid (stabilizer)

Equipment:

  • High-temperature, high-vacuum reaction vessel with a mechanical stirrer, condenser, and nitrogen inlet.

Procedure:

  • Esterification:

    • Charge the reaction vessel with Purified this compound (PTA) and Ethylene Glycol (EG) in a molar ratio of 1:1.1 to 1:1.2.[11]

    • Add the antimony trioxide catalyst (typically 150-300 ppm relative to the polymer weight).

    • Pressurize the reactor with nitrogen to approximately 1.7 kg/cm ².[11]

    • Heat the mixture to 240-260°C to initiate the esterification reaction.[1][11] Water, the byproduct of this reaction, is continuously removed through the condenser.

    • The reaction is typically carried out for 2-4 hours.[12]

  • Polycondensation:

    • Once the esterification is complete (indicated by the cessation of water distillation), transfer the resulting oligomer mixture to a polycondensation reactor.

    • Gradually reduce the pressure to below 1 mm Hg while increasing the temperature to 270-290°C.[12]

    • The high temperature and vacuum facilitate the removal of excess ethylene glycol, driving the polymerization reaction forward to achieve a high molecular weight polymer.

    • This stage can last for 2-4 hours, depending on the desired molecular weight.

    • The highly viscous molten polymer is then extruded, cooled, and pelletized.

Quantitative Data for Polyester Synthesis

ParameterValueReference
Melt Polycondensation
PTA:EG Molar Ratio1:1.1 - 1:1.2[11]
Esterification Temperature240 - 260 °C[1][11]
Esterification Pressure~1.7 kg/cm ² (Nitrogen)[11]
Polycondensation Temperature270 - 290 °C[12]
Polycondensation Pressure< 1 mm Hg[10]
Catalyst (Antimony Trioxide)150 - 300 ppm
Solution Polymerization (Polyamide)
Reaction Temperature0 °C to Room Temperature[7]
SolventN-methyl-2-pyrrolidone (NMP)[7]
Drying Temperature120 °C (under vacuum)[7]
Solution Polymerization for Polyamide Synthesis

Solution polymerization is a common method for synthesizing high-performance polyamides, such as those derived from terephthaloyl chloride. This method is particularly useful when the polymer is not stable at the high temperatures required for melt polymerization.

Experimental Protocol: Synthesis of Poly(p-phenylene terephthalamide) (PPTA)

Materials:

  • p-Phenylenediamine (PPD)

  • Terephthaloyl chloride (TC)

  • N-methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

Equipment:

  • Double-walled glass flask with a mechanical stirrer and nitrogen inlet.

  • Low-temperature bath.

Procedure:

  • Monomer Solution Preparation:

    • In a dry, nitrogen-purged flask, dissolve p-phenylenediamine (5.0 mmol) and calcium chloride (2 g) in NMP (15 mL).[7] Stir at room temperature until all solids have dissolved.[7]

    • Cool the solution to 0°C using a low-temperature bath.[7]

  • Polymerization:

    • Rapidly add terephthaloyl chloride (5.0 mmol) to the cooled diamine solution, followed by an additional 15 mL of NMP.[7]

    • Stir the reaction mixture vigorously at 0°C for 15 minutes.[7]

    • Allow the reaction to slowly warm to room temperature and continue stirring overnight.[7]

  • Polymer Isolation and Purification:

    • The resulting polymer gel is precipitated into a large volume of water (e.g., 200 mL).[7]

    • The polymer is then chopped in a blender and washed multiple times with a water/ethanol mixture and then pure ethanol to remove any residual solvent and oligomers.[7]

    • The purified polymer is dried in a vacuum oven at 120°C until a constant weight is achieved.[7] Yields are typically over 98%.[7]

Polymer Characterization

Thorough characterization of the synthesized polymers is essential to understand their structure, properties, and potential applications.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the functional groups present in the polymer, confirming the success of the polymerization reaction.

Experimental Protocol: FTIR Analysis

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the dry polymer sample into a fine powder using an agate mortar and pestle.[1]

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) and mix thoroughly.[1]

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[1]

    • Place the pellet in the FTIR sample holder for analysis.[1]

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid polymer powder or a drop of polymer solution directly onto the crystal.[1]

    • Apply pressure with the pressure arm to ensure good contact between the sample and the crystal.[1]

    • Acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, composition, and chain microstructure of the polymer.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation:

    • Dissolve 5-10 mg of the polymer in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or trifluoroacetic acid (TFA-d)).

    • For some polyesters, a mixture of solvents like chloroform and 2,2,2-trifluoroethanol may be required for complete dissolution.[13]

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard NMR spectrometer.

    • Process the data to identify the characteristic peaks corresponding to the aromatic and aliphatic protons in the polymer backbone.

Thermal Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition.[14][15]

Experimental Protocol: TGA

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a TGA pan (e.g., alumina or platinum).

  • Data Acquisition:

    • Place the pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) to a final temperature (e.g., 800°C).

    • Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[14][15][16]

Experimental Protocol: DSC

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the polymer sample into a DSC pan (e.g., aluminum).

  • Data Acquisition:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) through the temperature range of interest.[16]

    • A typical cycle involves heating, cooling, and a second heating scan to erase the thermal history of the polymer.

Quantitative Data for Polymer Characterization

PropertyTechniqueTypical Values for PETReference
Carbonyl Stretch (C=O)FTIR~1715 cm⁻¹
Aromatic C-H StretchFTIR~3050-3100 cm⁻¹
Aliphatic C-H StretchFTIR~2850-2950 cm⁻¹
Glass Transition Temperature (Tg)DSC67-81 °C[3]
Melting Temperature (Tm)DSC250-265 °C[3]
Decomposition Temperature (Td)TGA> 400 °C (in N₂)

Application in Drug Delivery

Biodegradable polyesters derived from this compound are promising candidates for controlled drug delivery systems.[6][9] These polymers can be formulated into various nanocarriers, such as nanoparticles and micelles, to encapsulate therapeutic agents, enhance their stability, and control their release.[9]

Cellular Uptake and Drug Release Mechanisms

The primary mechanism for the cellular uptake of polymer-based nanocarriers is endocytosis.[17][18] This process can be broadly categorized into phagocytosis (for larger particles) and pinocytosis (for smaller particles and fluids).[17] The main pinocytic pathways relevant to nanocarrier uptake are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[17]

Once inside the cell, the nanocarrier is typically trafficked through the endo-lysosomal pathway.[17] The acidic environment of the late endosomes and lysosomes (pH 4-5) can trigger the release of the encapsulated drug through the hydrolysis of the ester bonds in the polyester backbone.[17] This pH-responsive drug release is a key feature for targeted cancer therapy, as the tumor microenvironment is often acidic.

Quantitative Data for Drug Delivery Applications

ParameterDescriptionTypical Range/ValueReference
Nanoparticle SizeInfluences cellular uptake mechanism50 - 200 nm[18]
Drug Loading CapacityAmount of drug encapsulated per unit weight of polymerVaries depending on polymer and drug
Encapsulation EfficiencyPercentage of initial drug successfully encapsulatedCan be >90%[19]
Release KineticsCan be tuned from hours to weeksDependent on polymer degradation rate
Signaling Pathways in Nanoparticle-Cell Interactions

While the primary therapeutic effect of a polymer-based drug delivery system comes from the released drug, the polymer carrier itself can interact with cellular components and influence signaling pathways. The degradation products of this compound-based polyesters, namely this compound and a diol (e.g., ethylene glycol), are generally considered to be biocompatible.[10] this compound can be metabolized by some microorganisms and eventually enter the tricarboxylic acid (TCA) cycle.[1][5]

However, the interaction of nanoparticles with cells can induce cellular stress responses. Oxidative stress is a common response to nanoparticle exposure and can activate various signaling cascades, including the MAP kinase pathways (ERK, p38, JNK) and redox-sensitive transcription factors like NF-κB and Nrf-2.[2] These pathways can, in turn, lead to cellular outcomes such as inflammation, apoptosis, or the induction of antioxidant defenses.[2] There is also evidence that polyethylene terephthalate microplastics can induce interferon signaling pathways in lung epithelial cells.[6]

It is important to note that the specific signaling pathways activated will depend on the nanoparticle's physicochemical properties (size, surface charge, composition), the cell type, and the exposure conditions. Further research is needed to fully elucidate the specific signaling effects of this compound-based polymer drug carriers and their degradation products in a therapeutic context.

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Drug Delivery Application monomers This compound Derivative + Diol/Diamine polymerization Polymerization (Melt or Solution) monomers->polymerization purification Purification (Precipitation & Washing) polymerization->purification dried_polymer Dried Polymer purification->dried_polymer ftir FTIR Analysis dried_polymer->ftir Structural Analysis nmr NMR Analysis dried_polymer->nmr Structural Analysis tga TGA Analysis dried_polymer->tga Thermal Analysis dsc DSC Analysis dried_polymer->dsc Thermal Analysis formulation Nanoparticle Formulation dried_polymer->formulation drug_loading Drug Loading formulation->drug_loading in_vitro In Vitro Studies (Cellular Uptake, Drug Release) drug_loading->in_vitro G cluster_synthesis Synthesis Parameters cluster_properties Polymer Properties cluster_applications Drug Delivery Performance monomer_choice Monomer Choice (TPA derivative, Diol) structure Chemical Structure monomer_choice->structure reaction_conditions Reaction Conditions (Temp, Time, Catalyst) mw Molecular Weight reaction_conditions->mw thermal Thermal Properties (Tg, Tm, Td) mw->thermal physicochemical Physicochemical Properties (Hydrophobicity, Degradation Rate) structure->physicochemical drug_loading_release Drug Loading & Release thermal->drug_loading_release physicochemical->drug_loading_release biocompatibility Biocompatibility physicochemical->biocompatibility cellular_uptake Cellular Uptake physicochemical->cellular_uptake G cluster_extracellular Extracellular Space cluster_cellular Intracellular Space nanoparticle Polymer-Drug Nanoparticle endocytosis Endocytosis (Clathrin/Caveolae-mediated) nanoparticle->endocytosis Cellular Uptake early_endosome Early Endosome (pH ~6.0-6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.0-6.0) early_endosome->late_endosome lysosome Lysosome (pH ~4.5-5.0) late_endosome->lysosome drug_release Drug Release (Polymer Degradation) lysosome->drug_release cellular_response Cellular Response (Therapeutic Effect, Oxidative Stress) drug_release->cellular_response

References

Application Notes and Protocols for Terephthalic Acid-Based Polymers in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of terephthalic acid-based polymers, primarily poly(ethylene terephthalate) (PET) and poly(butylene terephthalate) (PBT), in various biomedical applications. Detailed protocols for synthesis, characterization, and in vitro evaluation are provided to guide researchers in their effective utilization.

Introduction to this compound-Based Polymers in Biomedicine

This compound-based polyesters, such as PET and PBT, are widely recognized for their excellent mechanical properties, thermal stability, and biocompatibility, making them suitable for a range of biomedical applications.[1][2] These polymers are utilized in fabricating medical devices, scaffolds for tissue engineering, and as matrices for controlled drug delivery.[3][4] Their versatility allows for modification to tailor their properties for specific therapeutic needs.

Common this compound-Based Polymers in Biomedical Use:

  • Poly(ethylene terephthalate) (PET): Known for its high tensile strength and good barrier properties, PET is commonly used in medical textiles, sutures, and vascular grafts.[1][5]

  • Poly(butylene terephthalate) (PBT): PBT offers good moldability and a faster crystallization rate compared to PET, making it suitable for injection-molded medical device components.[2]

  • Poly(ethylene oxide terephthalate)/Poly(butylene terephthalate) (PEOT/PBT) Copolymers: These copolymers combine the hydrophilicity of PEO with the mechanical strength of PBT, allowing for tunable degradation rates and mechanical properties, making them excellent candidates for tissue engineering scaffolds.[6][7][8]

Key Biomedical Applications and Supporting Data

Tissue Engineering Scaffolds

This compound-based polymers are extensively used to create three-dimensional scaffolds that provide mechanical support and guide tissue regeneration. Electrospinning and additive manufacturing are common techniques to fabricate porous structures that mimic the native extracellular matrix.[7][9]

Quantitative Data on Mechanical Properties of this compound-Based Polymers for Tissue Engineering:

Polymer/BlendYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)Reference(s)
PET (pristine)~2000~50-8070[5][10][11]
PBT (pristine)~1600~50>100[2][12]
PET/PBT (20/80)-~55~150[12]
300PEOT55PBT45-PCL Scaffold20.1 ± 2.54.0 ± 0.3-[7]
BCP-containing 300PEOT55PBT45-PCL Scaffold50.2 ± 6.18.7 ± 0.6-[7]
Drug Delivery Systems

The controlled release of therapeutics is a critical aspect of modern medicine. This compound-based polymers can be formulated into microparticles, nanoparticles, or fibrous meshes to encapsulate and deliver drugs over a sustained period. The release kinetics can be tailored by altering the polymer composition, porosity, and the method of drug loading.[13][14]

Quantitative Data on Drug Release from this compound-Based Polymers:

PolymerDrugDrug LoadingRelease ProfileReference(s)
PCLA Electrospun NanofibersDexamethasone (water-soluble)0.5, 1, 2 mgInitial burst followed by sustained release up to 28 days[15]
PCL-PEO Electrospun FibersDexamethasone-Controlled release influenced by PEO content[16]
PLGA NanoparticlesPaclitaxel0.25% w/wSustained release over 7 days[13]

Experimental Protocols

Synthesis of this compound-Based Polymers

Protocol 3.1.1: Synthesis of Poly(ethylene terephthalate) (PET) via Two-Step Melt Polycondensation

This protocol describes a common method for synthesizing PET, which involves an initial esterification or transesterification step followed by polycondensation.[17][18][19]

Materials:

  • Purified this compound (PTA) or Dimethyl Terephthalate (DMT)

  • Ethylene Glycol (EG)

  • Antimony trioxide (Sb₂O₃) catalyst

  • Stabilizers (e.g., phosphoric acid)

Equipment:

  • Reaction vessel with a stirrer, condenser, and vacuum connection

  • Heating mantle

  • Vacuum pump

Procedure:

  • Esterification/Transesterification:

    • Charge the reaction vessel with PTA (or DMT) and an excess of ethylene glycol (e.g., 1:1.2 to 1:1.5 molar ratio).

    • Heat the mixture to 180-220°C under a nitrogen atmosphere with continuous stirring.

    • Water (for PTA) or methanol (for DMT) will be produced as a byproduct and should be continuously removed by distillation.

    • The reaction is typically continued until the formation of water/methanol ceases, indicating the formation of bis(2-hydroxyethyl) terephthalate (BHET) oligomers.

  • Polycondensation:

    • Add the antimony trioxide catalyst (typically 200-300 ppm).

    • Gradually increase the temperature to 270-285°C.

    • Simultaneously, gradually reduce the pressure to below 1 Torr to facilitate the removal of excess ethylene glycol and promote polymer chain growth.

    • Continue the reaction until the desired melt viscosity (indicative of molecular weight) is achieved. This can take several hours.

    • Once the desired molecular weight is reached, extrude the molten PET into strands, cool, and pelletize.

Protocol 3.1.2: Synthesis of Poly(butylene terephthalate) (PBT) via Two-Stage Reaction

This protocol outlines the synthesis of PBT from this compound and 1,4-butanediol.

Materials:

  • This compound (TPA)

  • 1,4-Butanediol (BDO)

  • Catalyst (e.g., titanium-based)

Equipment:

  • Reaction vessel with a stirrer, condenser, and vacuum connection

  • Heating mantle

  • Vacuum pump

Procedure:

  • Esterification/Oligomerization:

    • React TPA and BDO at an elevated temperature in the presence of a catalyst to form bis-hydroxybutyl terephthalate and its oligomers.

  • Polycondensation:

    • Increase the temperature to a higher level than the first stage and reduce the pressure to substantially less than atmospheric pressure.

    • This facilitates the distillation of 1,4-butanediol and drives the polycondensation reaction to form high molecular weight PBT.

Fabrication of Polymeric Scaffolds

Protocol 3.2.1: Electrospinning of PET Nanofibers

This protocol details the fabrication of non-woven PET nanofibrous mats suitable for tissue engineering and drug delivery applications.[4][20]

Materials:

  • Poly(ethylene terephthalate) (PET)

  • Solvent system: e.g., a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM)

Equipment:

  • High-voltage power supply

  • Syringe pump

  • Syringe with a metallic needle (e.g., 22-gauge)

  • Grounded collector (e.g., a flat plate or rotating mandrel)

Procedure:

  • Solution Preparation: Dissolve PET in the chosen solvent system to achieve the desired concentration (e.g., 10-20 wt%).

  • Electrospinning Setup:

    • Load the polymer solution into the syringe and mount it on the syringe pump.

    • Connect the positive electrode of the high-voltage power supply to the needle and ground the collector.

    • Set the distance between the needle tip and the collector (e.g., 10-20 cm).

  • Electrospinning Process:

    • Set the flow rate of the polymer solution using the syringe pump (e.g., 0.5-2 mL/h).

    • Apply a high voltage (e.g., 15-25 kV) to the needle. A Taylor cone should form at the needle tip, from which a polymer jet is ejected.

    • The solvent evaporates as the jet travels towards the collector, resulting in the deposition of solid nanofibers.

    • Continue the process until a mat of the desired thickness is obtained.

  • Post-Processing: Dry the nanofiber mat under vacuum to remove any residual solvent.

Diagram of Electrospinning Workflow:

Electrospinning_Workflow cluster_prep Solution Preparation cluster_espin Electrospinning cluster_post Post-Processing PET PET Polymer Solution Polymer Solution PET->Solution Solvent Solvent (TFA/DCM) Solvent->Solution Syringe Syringe with Solution Solution->Syringe Nanofibers Nanofiber Mat Syringe->Nanofibers  Applied Voltage (15-25 kV) HV_Supply High Voltage Supply HV_Supply->Syringe Collector Grounded Collector Drying Vacuum Drying Collector->Drying Nanofibers->Collector Final_Scaffold Final Scaffold Drying->Final_Scaffold

Caption: Workflow for fabricating PET nanofibers via electrospinning.

Characterization of Polymers and Scaffolds

Protocol 3.3.1: Mechanical Testing - Tensile Properties (ASTM D638)

This protocol outlines the standard method for determining the tensile properties of plastics.[6][21]

Equipment:

  • Universal Testing Machine (UTM) with appropriate grips

  • Extensometer

Procedure:

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638.

  • Conditioning: Condition the specimens at a specific temperature and humidity as per the standard.

  • Testing:

    • Mount the specimen in the grips of the UTM.

    • Attach the extensometer to the specimen to measure strain.

    • Apply a uniaxial tensile force at a constant rate of crosshead movement (e.g., 5 mm/min) until the specimen fails.

    • Record the force and elongation data throughout the test.

  • Data Analysis: From the resulting stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Protocol 3.3.2: In Vitro Degradation Study (Modified from ISO 10993-13)

This protocol provides a method to assess the hydrolytic degradation of polymeric materials in a simulated physiological environment.[1][22][23]

Materials:

  • Polymer samples of known weight and dimensions

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

Procedure:

  • Sample Preparation: Prepare multiple identical polymer samples and record their initial dry weight (W₀).

  • Incubation: Place each sample in a separate sealed container with a sufficient volume of PBS to ensure complete immersion.

  • Incubation: Incubate the containers at 37°C.

  • Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), remove a set of samples from the incubator.

  • Analysis:

    • Rinse the samples with deionized water to remove any salt residue.

    • Dry the samples to a constant weight in a vacuum oven and record the final dry weight (Wₜ).

    • Calculate the percentage of weight loss: Weight Loss (%) = ((W₀ - Wₜ) / W₀) * 100.

    • Optionally, analyze the degradation products in the PBS solution using techniques like High-Performance Liquid Chromatography (HPLC).

    • Characterize the physical and chemical changes in the polymer samples using techniques such as Scanning Electron Microscopy (SEM), Gel Permeation Chromatography (GPC) for molecular weight changes, and Differential Scanning Calorimetry (DSC) for thermal property changes.

In Vitro Biological Evaluation

Protocol 3.4.1: Cytotoxicity Assessment - MTT Assay

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and proliferation in the presence of the polymer.[11][14][24][25][26]

Materials:

  • Cell line (e.g., L929 fibroblasts)

  • Cell culture medium

  • Polymer samples (or extracts)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Sample Exposure:

    • Direct Contact: Place small, sterilized polymer samples directly onto the cell layer.

    • Extract Method: Prepare extracts of the polymer by incubating it in cell culture medium for a defined period (e.g., 24 hours at 37°C). Remove the polymer and apply the extract-containing medium to the cells.

  • Incubation: Incubate the cells with the polymer samples or extracts for a specified time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.

Diagram of MTT Assay Workflow:

MTT_Assay_Workflow A Seed cells in 96-well plate B Add polymer sample or extract A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) (Formazan formation) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) G->H

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Drug Release Study

Protocol 3.5.1: In Vitro Drug Release Kinetics

This protocol describes a common method for determining the rate of drug release from a polymeric matrix.[27][28]

Materials:

  • Drug-loaded polymer matrix (e.g., nanofibers, microparticles)

  • Release medium (e.g., PBS, pH 7.4)

  • Shaking incubator or water bath at 37°C

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the drug-loaded polymer.

  • Release Study Setup: Place the sample in a known volume of the release medium. Ensure sink conditions are maintained (the concentration of the drug in the medium should not exceed 10-15% of its solubility).

  • Incubation: Incubate at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.

  • Drug Quantification: Analyze the concentration of the drug in the collected aliquots using a suitable analytical method.

  • Data Analysis: Calculate the cumulative amount of drug released at each time point and plot it as a function of time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

Signaling Pathways in Biomaterial-Cell Interactions

The interaction of cells with this compound-based polymers is a complex process mediated by a variety of signaling pathways. The surface properties of the biomaterial, such as topography, chemistry, and wettability, play a crucial role in determining the cellular response.

Integrin-Mediated Signaling:

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix (ECM) proteins that adsorb onto the biomaterial surface.[29][30] This interaction is a key initial step in the cellular response to an implanted material.

  • Adhesion and Spreading: Binding of integrins to ECM proteins like fibronectin and vitronectin triggers intracellular signaling cascades involving focal adhesion kinase (FAK) and Src family kinases. This leads to the reorganization of the actin cytoskeleton, resulting in cell spreading and the formation of focal adhesions.

  • Modulation of Cellular Functions: Integrin signaling can influence a wide range of cellular processes, including proliferation, differentiation, and migration. For example, specific integrin engagement can direct macrophage polarization and the foreign body response.[29]

Diagram of Integrin Signaling Pathway:

Integrin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Biomaterial Biomaterial Surface ECM Adsorbed ECM Proteins (e.g., Fibronectin) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Actin Actin Cytoskeleton Reorganization Src->Actin Cell_Response Cell Spreading, Proliferation, Differentiation Actin->Cell_Response

Caption: Simplified integrin-mediated signaling cascade at the cell-biomaterial interface.

Inflammatory Response and Cytokine Expression:

The implantation of any foreign material elicits an inflammatory response. Macrophages play a central role in this process, and their phenotype (pro-inflammatory M1 vs. anti-inflammatory M2) can be influenced by the properties of the biomaterial. The secretion of various cytokines, such as interleukins (e.g., IL-1, IL-6, IL-10) and tumor necrosis factor-alpha (TNF-α), is a key indicator of the inflammatory status. The modulation of cytokine expression profiles on PET and PBT surfaces is an active area of research to improve their biocompatibility.[9]

Disclaimer: These protocols are intended for guidance and may require optimization based on specific experimental conditions and materials. Always follow appropriate laboratory safety procedures.

References

Application Notes: Terephthalic Acid in Drug Delivery System Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terephthalic acid (TPA), a dicarboxylic acid with the formula C₆H₄(CO₂H)₂, is a fundamental building block in the development of advanced drug delivery systems.[1] Its primary role is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), which are highly porous, crystalline materials with vast potential in biomedical applications.[2][3] MOFs constructed using TPA (also known as benzene-1,4-dicarboxylate or BDC) offer a versatile platform for drug delivery due to their large surface areas, high porosity, and tunable chemical and physical properties.[3][4][5] These characteristics allow for high drug loading capacities and controlled release profiles, making TPA-based systems a significant area of research for therapeutic applications.[3][5]

Key Advantages of TPA-Based Drug Delivery Systems

  • High Porosity and Surface Area: TPA-based MOFs possess exceptionally high internal surface areas and pore volumes, enabling the encapsulation of large quantities of therapeutic agents.[4][5]

  • Tunable Structure: The structure, pore size, and surface chemistry of these MOFs can be precisely tailored by selecting different metal ions and modifying synthesis conditions, allowing for the optimization of drug loading and release kinetics.[3][6]

  • Biocompatibility: Many TPA-based MOFs, particularly those synthesized with biocompatible metals like zirconium (Zr), iron (Fe), and strontium (Sr), have shown low toxicity, a critical requirement for clinical applications.[4][7] For instance, Sr/PTA-MOF demonstrated cellular viability greater than 90% at concentrations up to 800 mg/L.[4]

  • Controlled Release: The release of encapsulated drugs can be controlled and sustained over extended periods, which is beneficial for long-term therapeutic effects.[4][5] Férey and co-workers, for example, demonstrated the complete delivery of ibuprofen from MIL-53 MOFs over a period of three weeks under physiological conditions.[4]

Prominent TPA-Based MOFs in Drug Delivery

Several families of MOFs utilizing this compound as a linker have been extensively studied for drug delivery applications.[2] These include:

  • UiO-66: A zirconium-based MOF known for its exceptional chemical and thermal stability.[2][7]

  • MOF-5: A zinc-based framework that is one of the most classic examples of MOFs.[2][8]

  • MIL Series (e.g., MIL-53, MIL-101): These are often synthesized with chromium, iron, or aluminum and are noted for their flexible frameworks and large pore sizes.[2][3][4]

Quantitative Data Summary

The following tables summarize key performance metrics for various TPA-based drug delivery systems as reported in the literature.

Table 1: Drug Loading Capacity and Encapsulation Efficiency

Carrier SystemMetal IonDrugDrug Loading (wt%)Reference
MIL-53Cr, FeIbuprofen~20%[4]
Sr/PTA-MOFSrKetoprofenData not specified[4]
Doxorubicin-loaded Fe3O4/mesoporous nano-silica core-shell particlesFeDoxorubicin20%[9]
Polymeric Micelles--16-18%[9]

Table 2: Drug Release Profiles

Carrier SystemDrugRelease ConditionsKey FindingsReference
MIL-53IbuprofenPhysiological conditionsComplete release achieved after 3 weeks.[4]
Bis 2-Hydroxy Ethyl Terephthalate-poly(mannitol-citric-sebacate)DoxorubicinPhosphate Buffered Saline (PBS)Biphasic release: 75% cumulative release within 48 hours; 100% within 14 days.[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis, drug loading, characterization, and evaluation of TPA-based drug delivery systems.

Protocol 1: Synthesis of a Zirconium-Based MOF (UiO-66)

This protocol is adapted from methods for synthesizing Zr-MOFs suitable for biomedical applications.[7][11]

Materials:

  • Zirconium(IV) chloride octahydrate (ZrOCl₂·8H₂O)

  • This compound (TPA or H₂BDC)

  • Acetic Acid (as a modulator)

  • N,N-dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a glass beaker, dissolve Zirconium(IV) chloride octahydrate (1.15 g, 3.5 mmol) and acetic acid (5.3 mL, 92 mmol) in a portion of the DMF. Sonicate the mixture for 10 minutes until it forms a milky consistency.[7]

  • In a separate beaker, dissolve this compound (0.4 g, 2.4 mmol) in the remaining DMF (total DMF volume of 18 mL).[7]

  • Add the milky Zr-containing mixture to the this compound solution under stirring.[7]

  • Transfer the final mixture to a Teflon-lined autoclave reactor.

  • Heat the reactor in an oven at 120 °C for 24 hours for solvothermal synthesis.[8]

  • After cooling to room temperature, collect the resulting white precipitate by centrifugation.

  • Wash the product thoroughly with fresh DMF three times to remove unreacted precursors.

  • Perform a solvent exchange by washing with methanol.

  • Dry the final product (UiO-66) in a vacuum oven at 60 °C overnight.[2]

Protocol 2: Drug Loading into MOFs

This protocol describes a general impregnation method for loading a drug (e.g., Ketoprofen) into a pre-synthesized TPA-based MOF.

Materials:

  • Synthesized MOF powder (e.g., Sr/PTA-MOF)

  • Ketoprofen

  • Ethanol (or another suitable solvent for the drug)

Procedure:

  • Prepare a concentrated solution of Ketoprofen in ethanol.

  • Disperse a known amount of the synthesized MOF powder in the drug solution.

  • Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Collect the drug-loaded MOF by centrifugation.

  • Wash the collected solid with a small amount of fresh ethanol to remove surface-adsorbed drug molecules.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the amount of loaded drug using techniques like High-Performance Liquid Chromatography (HPLC) or Thermogravimetric Analysis (TGA) by analyzing the supernatant and washings or by analyzing the solid product directly.[4]

Protocol 3: In Vitro Drug Release Study

This protocol outlines the procedure to evaluate the release kinetics of a drug from the MOF carrier in a simulated physiological environment.

Materials:

  • Drug-loaded MOF

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Shaking incubator or water bath set to 37 °C

  • Centrifuge tubes

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Disperse a precise amount of the drug-loaded MOF in a known volume of PBS (pH 7.4) in a centrifuge tube.

  • Place the tube in a shaking incubator at 37 °C to simulate body temperature.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), centrifuge the tube.

  • Carefully collect a small aliquot of the supernatant (release medium).

  • Replenish the collected volume with an equal amount of fresh, pre-warmed PBS to maintain sink conditions.

  • Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max or HPLC).[10]

  • Calculate the cumulative percentage of drug released over time.

Protocol 4: Characterization of TPA-Based Drug Delivery Systems

A comprehensive characterization is essential to ensure the quality, efficacy, and safety of the drug delivery system.

  • Powder X-Ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.[2]

  • Scanning Electron Microscopy (SEM): To visualize the particle morphology, size, and size distribution of the MOF crystals.[2]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and to quantify the amount of loaded drug.[4][12]

  • Fourier Transform Infrared Spectroscopy (FTIR): To confirm the coordination between the TPA linker and the metal ions and to verify the presence of the drug in the loaded samples.[12][13]

  • Nitrogen Gas Sorption Analysis: To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution of the MOF, which are critical for drug loading.[2]

  • High-Performance Liquid Chromatography (HPLC): To quantify the drug loading and the amount of drug released during in vitro studies.[4]

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in drug delivery systems.

MOF_Formation metal Metal Salt (e.g., ZrCl₄, Zn(OAc)₂) precursor Precursor Solution metal->precursor tpa This compound (TPA) Organic Linker tpa->precursor solvent Solvent (e.g., DMF) solvent->precursor synthesis Solvothermal Synthesis (Heat + Pressure) precursor->synthesis mof TPA-Based MOF (e.g., UiO-66, MOF-5) synthesis->mof

Caption: Conceptual diagram of TPA-based MOF formation.

Experimental_Workflow cluster_synthesis MOF Synthesis & Purification cluster_loading Drug Loading & Release mix 1. Mix Metal Salt, TPA, and Solvent heat 2. Solvothermal Reaction (120°C, 24h) mix->heat cool 3. Cool to Room Temp. heat->cool centrifuge1 4. Centrifuge & Collect Solid cool->centrifuge1 wash 5. Wash with DMF & Methanol centrifuge1->wash dry 6. Vacuum Dry (60°C) wash->dry char1 7. Characterize MOF (PXRD, SEM, BET) dry->char1 load 8. Disperse MOF in Drug Solution char1->load stir 9. Stir for 24-48h load->stir centrifuge2 10. Centrifuge & Collect Drug-Loaded MOF stir->centrifuge2 release 11. In Vitro Release Study (PBS, 37°C) centrifuge2->release analyze 12. Analyze Samples (HPLC / UV-Vis) release->analyze

Caption: Experimental workflow for MOF synthesis and drug delivery studies.

Biocompatibility_Workflow start Start: Synthesized MOF cells 1. Seed Cells in 96-well plate start->cells incubate1 2. Incubate for 24h for cell attachment cells->incubate1 treat 3. Treat cells with varying concentrations of MOF incubate1->treat incubate2 4. Incubate for another 24-72 hours treat->incubate2 mtt 5. Add MTT Reagent and Incubate incubate2->mtt solubilize 6. Add Solubilizing Agent (e.g., DMSO) mtt->solubilize read 7. Measure Absorbance (e.g., at 570 nm) solubilize->read analyze 8. Calculate Cell Viability (%) read->analyze

Caption: Workflow for in vitro biocompatibility assessment using an MTT assay.

References

Application Note and Protocol: HPLC Analysis for Terephthalic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalic acid (TPA) is a high-volume commodity chemical, primarily used as a precursor for the production of polyethylene terephthalate (PET), a widely used polyester in packaging and textiles.[1] Accurate quantification of TPA is crucial for quality control in its production, for monitoring the degradation of PET, and in various research and development applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely adopted analytical technique for the determination of TPA. This document provides detailed protocols for the quantification of this compound using HPLC, including sample preparation, instrument setup, and data analysis.

Principle of the Method

This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The addition of an acid to the mobile phase is critical to suppress the ionization of the carboxylic acid groups of TPA, leading to better peak shape and retention.[2] Quantification is performed by comparing the peak area of the analyte in the sample to that of a known standard, using a UV detector set at a wavelength where TPA exhibits strong absorbance.

Experimental Protocols

Materials and Reagents
  • This compound (TPA), analytical standard (≥99% purity)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or deionized

  • Phosphoric acid (H₃PO₄), analytical grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Formic acid, analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrochloric acid (HCl), analytical grade

  • Methanol (MeOH), HPLC grade

  • Ammonium formate

  • Potassium phosphate buffer

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Degasser

    • Binary or Quaternary Pump

    • Autosampler

    • Column Thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm or 0.22 µm)

  • Ultrasonic bath

Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve the TPA in a small amount of 0.1 M NaOH and then dilute to the mark with the mobile phase diluent (e.g., a mixture of water and acetonitrile). Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For TPA from PET Hydrolysis:

    • The hydrolyzed sample may be alkaline. Neutralize the sample to a pH of approximately 6-7 using an appropriate acid (e.g., phosphoric acid or hydrochloric acid).[3]

    • Filter the neutralized sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the filtered sample with the mobile phase diluent to a concentration within the calibration range.

  • For TPA in other matrices (e.g., production residues):

    • Weigh a known amount of the sample (e.g., 0.5 g) and dissolve it in an excess of a suitable solvent like aqueous ammonia.[3]

    • Adjust the pH to 6-7 with an acid such as phosphoric acid.[3]

    • Bring the solution to a known volume (e.g., 100 mL) in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC Operating Conditions

Several methods can be employed for the analysis of this compound. Below are two common protocols.

Protocol 1: Reversed-Phase HPLC with Acidic Mobile Phase

This is a widely applicable method for the quantification of TPA.

  • HPLC Column: Waters X-Select HSS T3, or similar C18 column.[2]

  • Mobile Phase: A gradient or isocratic mixture of water and acetonitrile containing an acidic additive. A common mobile phase consists of H₂O/CH₃CN with 0.1% trifluoroacetic acid (TFA).[2] The use of a low pH mobile phase improves peak shape and resolution by suppressing the ionization of the acidic analytes.[2]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: this compound has absorption maxima at approximately 190 nm, 241 nm, and 285 nm.[4][5] A wavelength of 240 nm or 254 nm is commonly used for detection.[2][6]

Protocol 2: Anion-Exchange HPLC

This method is particularly useful for separating TPA from its isomers and other acidic impurities.

  • HPLC Column: Anion-exchange column such as Agilent ZORBAX SAX or Thermo Scientific Hypersil GOLD AX.[1][3]

  • Mobile Phase: A buffered mobile phase is typically used. For example, a 0.25 mol/L ammonium dihydrogen phosphate buffer with 15% methanol can be employed.[3] A gradient elution with increasing buffer concentration can be used to reduce the analysis time for strongly retained components.[1]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

  • Detection Wavelength: 240 nm.

Data Presentation

The quantitative data for the HPLC analysis of this compound is summarized in the tables below.

Table 1: Chromatographic Parameters for this compound Analysis

ParameterMethod 1: Reversed-PhaseMethod 2: Anion-ExchangeMethod 3: Mixed-Mode
Column Waters X-Select HSS T3Hypersil GOLD AX[1]Amaze HA Mixed-Mode[7]
Mobile Phase H₂O/CH₃CN with 0.1% TFA[2]Acetonitrile and Phosphate Buffer[1]Acetonitrile, Water, Formic Acid, Ammonium Formate
Detection Wavelength 250 nm[2]Not Specified270 nm[4]
Typical Retention Time < 17 min (for TPA and impurities)[2]~8 minutes[1]Varies with mobile phase composition

Table 2: Method Validation Data for this compound Quantification

ParameterReported ValueReference
Linearity Range 5 - 50 mg/L (for TPA and related acids)[3]
Limit of Detection (LOD) 0.180 to 1.53 ppm (for TPA and impurities)[8]
Limit of Quantification (LOQ) 0.549 to 3.45 ppm (for TPA and impurities)[8]
Recovery 70% to 72% (for TPA from PET bottles into oils)[9][10]
Relative Standard Deviation (RSD) 0.74% (for TPA)[3]

Mandatory Visualization

The following diagrams illustrate the logical workflow of the HPLC analysis for this compound quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Calibration Calibration Curve Standard_Prep->Calibration Sample_Prep Sample Preparation Injection Sample Injection Sample_Prep->Injection HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC quantification of this compound.

Sample_Prep_Workflow Start Sample (e.g., PET Hydrolysate) Dissolution Dissolution/Neutralization (if necessary) Start->Dissolution Dilution Dilution to Working Range Dissolution->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Ready_Sample Sample Ready for Injection Filtration->Ready_Sample

Caption: Detailed workflow for sample preparation.

References

Application Notes and Protocols: Synthesis of Polybutylene Terephthalate (PBT) from Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polybutylene terephthalate (PBT) from terephthalic acid (TPA) and 1,4-butanediol (BDO).

Introduction

Polybutylene terephthalate (PBT) is a semi-crystalline thermoplastic engineering polyester with a wide range of applications in automotive, electrical and electronics, and consumer goods industries due to its excellent mechanical strength, dimensional stability, and resistance to heat and chemicals.[1][2][3][4] The synthesis of PBT is primarily achieved through a two-stage polycondensation process involving direct esterification of this compound (TPA) with 1,4-butanediol (BDO), followed by a polycondensation step to increase the molecular weight.[1][2][5] This direct esterification route has become more common due to advancements in TPA purification technology and its cost-effectiveness.[1][6]

Reaction Pathway and Mechanism

The synthesis of PBT from TPA and BDO is a two-step process:

  • Direct Esterification: this compound reacts with 1,4-butanediol to form bis(4-hydroxybutyl) terephthalate (BHBT) and its oligomers, with water as a byproduct.[2][5] This stage is typically carried out at elevated temperatures and atmospheric pressure.[7][8]

  • Polycondensation: The resulting BHBT oligomers undergo a transesterification reaction at higher temperatures and under high vacuum to eliminate excess BDO and form high molecular weight PBT.[2]

A critical side reaction during the synthesis is the dehydration of 1,4-butanediol to form tetrahydrofuran (THF), which represents a loss of monomer and can affect the stoichiometry of the reaction.[9][10][11][12] The acidity of TPA can influence THF formation, particularly in the initial stages of the reaction.[9][10][11][12]

Data Presentation

The following tables summarize the key quantitative data for the synthesis of PBT from TPA.

Table 1: Typical Reaction Conditions for PBT Synthesis

ParameterEsterification StagePolycondensation StageReference(s)
Temperature190 - 240 °C230 - 260 °C[1][6][7][8][13]
PressureAtmospheric or slightly reduced (50-101 kPa)High Vacuum (1 - 200 Pa)[6][7][8][13][14]
BDO:TPA Molar Ratio1.05:1 to 2:1-[5][6][7][15]
Catalyst Concentration0.001 - 0.5 wt% (relative to final PBT)0.001 - 0.5 wt% (relative to final PBT)[15]
Reaction Time60 - 240 minutes60 - 300 minutes[6][8]

Table 2: Common Catalysts for PBT Synthesis from TPA

Catalyst TypeSpecific ExamplesReference(s)
Titanium-basedTetrabutyl titanate (TBT), Tetraisopropyl titanate (TPT), Titanium isopropoxide[5][6][9][16]
Tin-basedButylstannoic acid, Tributyltin acetate[5][9][16]
Mixed CatalystsButylstannoic acid and Titanium tetrabutoxide[9][16]

Experimental Protocols

This section provides a detailed laboratory-scale protocol for the synthesis of PBT from TPA and BDO.

4.1. Materials and Equipment

  • Materials:

    • This compound (TPA), polymer grade

    • 1,4-butanediol (BDO), polymer grade

    • Tetrabutyl titanate (TBT) catalyst

    • Nitrogen gas (high purity)

  • Equipment:

    • Three-necked round-bottom flask (reactor)

    • Mechanical stirrer with a high-torque motor and a suitable stirring rod and paddle

    • Heating mantle with a temperature controller

    • Condenser with a collection flask (for water and excess BDO)

    • Nitrogen inlet and outlet

    • Vacuum pump capable of reaching < 200 Pa

    • Manometer or vacuum gauge

4.2. Experimental Procedure

Step 1: Esterification

  • Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the three-necked flask with this compound and 1,4-butanediol in a molar ratio of 1:1.7.[6]

  • Add the tetrabutyl titanate catalyst (e.g., 280 ppm relative to TPA).[6]

  • Begin stirring the mixture and purge the reactor with nitrogen gas for at least 15 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the esterification stage.

  • Heat the reaction mixture to 230°C under atmospheric pressure.[6]

  • Continue the reaction for 120 minutes, collecting the water byproduct in the collection flask.[6] The reaction mixture should become a clear, homogenous melt.

Step 2: Polycondensation

  • After the esterification is complete, gradually reduce the pressure in the reactor to approximately 100 Pa over a period of 30 minutes.[6]

  • Simultaneously, increase the temperature of the reaction mixture to 250°C.[6]

  • Continue the polycondensation reaction under high vacuum for 120 minutes.[6] During this stage, excess 1,4-butanediol will be distilled off and collected.

  • The viscosity of the reaction mixture will increase significantly. Monitor the torque on the mechanical stirrer as an indication of the increasing molecular weight of the polymer.

  • Once the desired viscosity is achieved (or after the specified reaction time), stop the heating and stirring.

  • Break the vacuum by introducing nitrogen gas into the reactor.

  • Allow the reactor to cool to room temperature. The PBT product will solidify.

  • Carefully remove the solid PBT from the reactor. The polymer can be brittle at room temperature.

4.3. Purification and Characterization

The synthesized PBT can be purified to remove oligomers and residual catalyst if necessary. One method involves dissolving the polymer in a suitable solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and then precipitating it using a compressed CO2 antisolvent technique.[17][18][19]

Characterization of the final PBT product can be performed using various techniques, including:

  • Intrinsic Viscosity: To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[20]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.[20]

  • Differential Scanning Calorimetry (DSC): To determine melting point and glass transition temperature.

  • Thermogravimetric Analysis (TGA): To assess thermal stability.[21]

Visualizations

PBT_Synthesis_Pathway TPA This compound (TPA) Monomer_Mix TPA->Monomer_Mix BDO 1,4-Butanediol (BDO) BDO->Monomer_Mix BHBT Bis(4-hydroxybutyl) terephthalate (BHBT) & Oligomers Monomer_Mix->BHBT Esterification (230°C, atm) PBT Polybutylene Terephthalate (PBT) BHBT->PBT Polycondensation (250°C, vacuum) Water Water (H2O) BHBT->Water byproduct Excess_BDO Excess BDO PBT->Excess_BDO byproduct PBT_Synthesis_Workflow cluster_setup Reaction Setup cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_workup Product Work-up Charge_Reactants Charge TPA, BDO, and Catalyst to Reactor Assemble_Apparatus Assemble Reaction Apparatus Charge_Reactants->Assemble_Apparatus Purge_Nitrogen Purge with Nitrogen Assemble_Apparatus->Purge_Nitrogen Heat_to_230C Heat to 230°C (Atmospheric Pressure) Purge_Nitrogen->Heat_to_230C Collect_Water React for 120 min & Collect Water Heat_to_230C->Collect_Water Reduce_Pressure Reduce Pressure to ~100 Pa Collect_Water->Reduce_Pressure Heat_to_250C Increase Temperature to 250°C Reduce_Pressure->Heat_to_250C Collect_BDO React for 120 min & Collect Excess BDO Heat_to_250C->Collect_BDO Cool_Down Cool to Room Temperature Collect_BDO->Cool_Down Isolate_PBT Isolate Solid PBT Product Cool_Down->Isolate_PBT Characterize Characterize Polymer Isolate_PBT->Characterize

References

Functionalization of Terephthalic Acid for Specialty Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of terephthalic acid (TPA) to synthesize specialty polymers with tailored properties. The methodologies outlined below are intended to serve as a comprehensive resource for researchers in materials science, polymer chemistry, and drug development, offering step-by-step guidance on the synthesis and characterization of these advanced materials.

Introduction to Functionalized this compound in Specialty Polymers

This compound, a commodity chemical primarily used in the production of polyethylene terephthalate (PET), is a versatile building block that can be chemically modified to create a wide array of specialty polymers.[1] By introducing functional groups onto the aromatic ring of TPA or by copolymerizing it with functional monomers, polymers with enhanced thermal stability, mechanical strength, biocompatibility, and specific chemical reactivity can be achieved. These functionalized polymers find applications in diverse fields, including high-performance plastics, biomedical devices, and advanced materials like Metal-Organic Frameworks (MOFs).[2][3]

This guide details several key functionalization strategies, providing experimental protocols for the synthesis of functionalized TPA monomers and their subsequent polymerization.

Synthesis of Functionalized this compound Monomers

The introduction of functional groups onto the this compound backbone is a primary strategy for creating specialty polymers. This section provides protocols for the synthesis of key functionalized TPA derivatives.

Synthesis of Amino-Functionalized this compound

Amino-functionalized terephthalic acids are crucial monomers for the synthesis of functionalized polyamides and Metal-Organic Frameworks (MOFs) with applications in gas separation and catalysis.[4]

Protocol 1: Synthesis of 2-Aminothis compound

This protocol describes the synthesis of 2-aminothis compound via the reduction of 2-nitrothis compound.

Materials:

  • 2-Nitrothis compound

  • Ammonium formate

  • 10% Palladium on activated carbon (Pd/C)

  • Silicon dioxide

  • Anhydrous methanol

  • Dichloromethane

Procedure:

  • In a ball mill, combine 2-nitrothis compound (1.0 mmol), ammonium formate (3.3 mmol, 208 mg), 10% Pd/C (2 mol%, 21 mg), and silicon dioxide (175 mg).

  • Add anhydrous methanol (0.25 µL/mg of total solids).

  • Ball mill the mixture for 90 minutes.

  • Monitor the reaction progress by taking a small sample (~1 mg), suspending it in methanol, and analyzing by Thin Layer Chromatography (TLC) using a 20:1 dichloromethane:methanol mixture as the eluent.

  • Upon completion, leave the crude reaction mixture in a well-ventilated fume hood overnight to allow for the evaporation of excess ammonium formate.

  • Suspend the dried crude mixture in methanol and filter through a Büchner funnel.

  • Evaporate the filtrate to yield the 2-aminothis compound product.[3]

Protocol 2: Synthesis of 2,5-Diaminothis compound

This protocol details the synthesis of 2,5-diaminothis compound starting from this compound through nitration followed by reduction.

Materials:

  • This compound

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Reducing agent (e.g., iron powder, tin(II) chloride)

  • Appropriate solvents for reaction and work-up

Procedure: Step 1: Nitration of this compound

  • In a reaction vessel, add this compound.

  • While controlling the temperature between 80-100°C, slowly add a mixture of concentrated sulfuric acid and concentrated nitric acid.

  • After an initial reaction time of 3-6 hours, add the remaining acid mixture and continue the reaction for 12-15 hours.

  • Cool the reaction mixture, which will cause the 2,5-dinitrothis compound to precipitate.

  • Filter, wash, and recrystallize the precipitate to obtain pure 2,5-dinitrothis compound.[5]

Step 2: Reduction of 2,5-Dinitrothis compound

  • Suspend the 2,5-dinitrothis compound in a suitable solvent.

  • Add a reducing agent (e.g., iron powder in the presence of an acid).

  • Heat the reaction mixture to facilitate the reduction of the nitro groups to amino groups.

  • After the reaction is complete, neutralize the mixture and filter to remove any inorganic byproducts.

  • The 2,5-diaminothis compound can be isolated by adjusting the pH of the filtrate to precipitate the product.[5]

Synthesis of Other Functionalized Terephthalic Acids

Protocol 3: Synthesis of 2-Sulfomethylthis compound

This protocol describes the synthesis of 2-sulfomethylthis compound from dimethyl 2-bromomethylterephthalate.

Materials:

  • Dimethyl 2-bromomethylterephthalate

  • Sodium sulfite (Na₂SO₃)

  • Tetrabutylammonium bromide

  • Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • In a round-bottom flask, combine dimethyl 2-bromomethylterephthalate (0.98 mmol), Na₂SO₃ (1.15 mmol), and ethanol (4 mL).

  • Add an aqueous solution of tetrabutylammonium bromide (0.025 mmol in 4 mL of water).

  • Stir the resulting mixture at reflux for 12 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting sodium salt, add concentrated hydrochloric acid (4.0 mL) and stir at reflux for 12 hours to hydrolyze the ester groups.

  • Cool the mixture to precipitate the 2-sulfomethylthis compound product.[6]

Protocol 4: Synthesis of 2-Phosphonothis compound

This protocol outlines the synthesis of 2-phosphonothis compound starting from 2-bromo-p-xylene.

Materials:

  • 2-Bromo-p-xylene

  • n-Butyllithium or Magnesium turnings

  • Diethyl chlorophosphate

  • Anhydrous tetrahydrofuran (THF)

  • Potassium permanganate (KMnO₄)

  • Concentrated hydrochloric acid

Procedure: Step 1: Synthesis of Diethyl 2,5-dimethylbenzenephosphonate

  • Prepare the Grignard reagent from 2-bromo-p-xylene and magnesium turnings in anhydrous THF, or alternatively, lithiate 2-bromo-p-xylene with n-butyllithium at low temperature.

  • To this organometallic intermediate, add diethyl chlorophosphate dropwise at 0°C.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Work up the reaction by adding an aqueous solution of ammonium chloride and extracting with ether.

  • Purify the crude product by silica gel chromatography to obtain diethyl 2,5-dimethylbenzenephosphonate.[7]

Step 2: Oxidation and Hydrolysis

  • Oxidize the diethyl 2,5-dimethylbenzenephosphonate with potassium permanganate in an aqueous solution. This will convert the methyl groups to carboxylic acid potassium salts.

  • Filter the reaction mixture to remove manganese dioxide.

  • Treat the resulting dipotassium salt of 2-(diethylphosphonyl)this compound with concentrated hydrochloric acid and heat to hydrolyze the phosphonate ester and precipitate the final product, 2-phosphonothis compound.[7]

Synthesis of Specialty Polymers from Functionalized this compound

Synthesis of Absorbable Polyesters

Functionalizing this compound with biocompatible molecules such as glycolic acid can lead to the formation of absorbable polyesters for biomedical applications.[6]

Protocol 5: Esterification of this compound with Glycolic Acid

This protocol describes a general method for the direct esterification of this compound with an excess of a glycol, which can be adapted for glycolic acid.

Materials:

  • This compound

  • Ethylene glycol (or other diols like glycolic acid, though reaction conditions may need optimization)

  • Water

  • Autoclave or high-pressure reactor

Procedure:

  • Charge a high-pressure reactor with this compound, ethylene glycol (in a molar ratio of approximately 1:5 to 1:20), and a critical amount of water (molar ratio of water to ethylene glycol of about 0.2:1 to 0.6:1).[4]

  • Heat the mixture to a temperature between 200°C and 280°C under a pressure sufficient to maintain the reactants in the liquid phase.[4]

  • Maintain these conditions for a period sufficient to achieve a high conversion of this compound to its bis(hydroxyethyl) ester.

  • The resulting functionalized monomer can then be purified and used in subsequent polymerization reactions.

Surface Functionalization of PET

Post-polymerization modification is another strategy to impart new functionalities to TPA-based polymers.

Protocol 6: Surface Carboxylation of PET Films

This protocol describes the introduction of carboxylic acid groups onto the surface of PET films via hydrolysis followed by oxidation.

Materials:

  • Polyethylene terephthalate (PET) film

  • Sodium hydroxide (NaOH) solution

  • Potassium permanganate (KMnO₄) solution

  • Hydrochloric acid (HCl) solution

Procedure:

  • Hydrolysis: Immerse the PET film in a solution of NaOH at an elevated temperature to partially hydrolyze the ester groups on the surface, creating hydroxyl and carboxyl end groups.

  • Oxidation: After thorough rinsing with deionized water, treat the hydrolyzed PET film with a solution of KMnO₄ to oxidize the newly formed hydroxyl groups to carboxylic acid groups.[8]

  • Acid Wash: Rinse the film again with deionized water and then treat with a dilute HCl solution to remove any residual manganese dioxide.

  • Final Wash and Dry: Finally, wash the carboxylated PET film extensively with deionized water and dry it under vacuum. The introduction of carboxyl groups can be confirmed by techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and contact angle measurements.[8][9]

Data Presentation

The properties of specialty polymers derived from functionalized this compound can be tailored by the choice of functional group and the polymer architecture. The following tables summarize some key properties of these materials.

Table 1: Thermal and Mechanical Properties of PET Nanocomposites with Functionalized Graphene Oxide

MaterialTensile Strength (MPa)Elongation at Break (%)Storage Modulus (at 30°C) (GPa)Glass Transition Temp (°C)
Neat PET~46~6.3-~74
PET + 2 wt% GNP~39~3.4--
PET + 6 wt% GNP--Increased by 72%-
Hytrel (HTL)----
HTL / 5 wt% GO-g-TPAIncreased by 61%-Increased by 224%-

Data sourced from references[10][11]. GNP: Graphite Nanoplatelets, GO-g-TPA: this compound functionalized Graphene Oxide.

Table 2: Properties of Carboxylated PET Surfaces

Modification MethodCarboxyl Density (nmol/cm²)Water Contact Angle (°)
Unmodified PET0.11~74
Method 1 (formaldehyde + bromoacetic acid)0.31-
Method 2 (methacrylic acid grafting)12.33-
Method 3 (NaOH hydrolysis + KMnO₄ oxidation)18.40Decreased
Method 4 (O₂ plasma + acrylic acid grafting)8.74Decreased

Data sourced from reference[8][9].

Visualization of Workflows and Pathways

Diagram 1: Synthesis of 2-Aminothis compound

G A 2-Nitrothis compound B Ball Milling (Pd/C, HCOOH·NH₃, MeOH) A->B Reduction C 2-Aminothis compound B->C

Caption: Workflow for the synthesis of 2-aminothis compound.

Diagram 2: General Strategy for Specialty Polymer Synthesis

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Post-Polymerization Modification TPA This compound Func_TPA Functionalized TPA (e.g., Amino, Sulfo, Phosphono) TPA->Func_TPA Functionalization Reaction Polymerization Polycondensation / Copolymerization Func_TPA->Polymerization Specialty_Polymer Specialty Polymer Polymerization->Specialty_Polymer Other_Monomers Co-monomers Other_Monomers->Polymerization Base_Polymer Base Polymer (e.g., PET) Surface_Mod Surface Functionalization (e.g., Carboxylation) Base_Polymer->Surface_Mod Functional_Polymer Functionalized Polymer Surface_Mod->Functional_Polymer

Caption: Strategies for creating specialty polymers from this compound.

References

Terephthalic Acid: Pharmaceutical Applications, Experimental Protocols, and Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthalic acid, a key component in the production of polyesters, is finding a growing niche in the pharmaceutical industry. Its rigid, difunctional nature makes it a versatile building block for the synthesis of active pharmaceutical ingredients (APIs) and a valuable linker for the construction of advanced drug delivery systems. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in pharmaceutical research and development.

Application Notes

This compound's role in the pharmaceutical sector can be broadly categorized into three main areas: as a foundational molecule for API synthesis, as a structural component in drug delivery vehicles, and in the formation of pharmaceutical salts.

  • Active Pharmaceutical Ingredient (API) Synthesis: this compound and its derivatives serve as crucial intermediates in the synthesis of various drugs.[1][2] Its benzene ring and two carboxylic acid groups provide a scaffold for building more complex molecules. For instance, derivatives of this compound are utilized in the synthesis of drugs such as citalopram and paracetamol, with research exploring sustainable routes from recycled polyethylene terephthalate (PET).[3]

  • Metal-Organic Frameworks (MOFs) for Drug Delivery: One of the most promising applications of this compound in pharmaceuticals is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[4][5] These highly porous materials can encapsulate large amounts of therapeutic agents, offering controlled and targeted drug release. The ability to tune the pore size and surface chemistry of this compound-based MOFs allows for the delivery of a wide range of drugs, from small molecules to larger biologics.[6][7][8]

  • Formation of Pharmaceutical Salts: this compound can be used to form terephthalate salts of basic drugs. An example of this is its use with the analgesic drug oxycodone.[4][5] The formation of a terephthalate salt can modify the physicochemical properties of a drug, such as its solubility and stability.

Quantitative Data on Drug Delivery Systems

The use of this compound-based MOFs as drug delivery vehicles has been quantitatively evaluated for various therapeutic agents. The following tables summarize key data on drug loading capacity and release kinetics.

MOF Carrier (this compound-Based)DrugDrug Loading Capacity (% w/w)Drug Release ConditionsKey FindingsReference
MIL-101(Cr)Ibuprofen~140%Not specifiedExceptionally high drug loading capacity.[6][8]
Zr-MOFCaptoprilNot specifiedAcidic buffer (pH 1.2) and phosphate buffer (pH 6.8)Release kinetics followed various models, indicating complex release mechanisms.[1]
Zr-MOFIbuprofenNot specifiedNot specifiedEffective encapsulation and release demonstrated.[1]
Cu-MOF-1 (Single Linker)Montelukast Sodium1:1 ratio showed enhanced drug absorptionPhosphate-buffered saline (PBS) at pH 7.4Biphasic drug release with an initial burst followed by slower release.[9][10]
Cu-MOF-2 (Mixed Linker)Montelukast Sodium1:1 ratio showed enhanced drug absorption, superior to Cu-MOF-1Phosphate-buffered saline (PBS) at pH 7.4Demonstrated superior drug absorption compared to the single linker MOF.[9][10]

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Metal-Organic Framework (MOF-5)

This protocol describes the solvothermal synthesis of MOF-5, a well-characterized MOF using this compound as the organic linker.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • Dissolve 0.325 g (1 mmol) of Zn(NO₃)₂·6H₂O and 0.060 g (0.33 mmol) of this compound in a mixture of 35 mL of DMF and 0.7 mL of H₂O in a 100 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it at 100 °C for 7 hours.

  • After cooling to room temperature, decant the supernatant.

  • Wash the solid product with 35 mL of DMF three times. After each wash, allow the solid to soak in DMF for 12 hours.

  • Repeat the washing and soaking procedure with methanol three times.

  • After the final wash, extract the solvent and dry the solid product under vacuum at room temperature.

Protocol 2: Drug Loading into a this compound-Based MOF

This protocol outlines a general procedure for encapsulating a drug into a pre-synthesized this compound-based MOF.

Materials:

  • Synthesized and activated this compound-based MOF (e.g., MOF-5)

  • Drug of interest (e.g., Montelukast Sodium)

  • Suitable solvent (e.g., a solvent that dissolves the drug but does not degrade the MOF)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare a solution of the drug in the chosen solvent at a specific concentration (e.g., 2.5 mg/mL and 5 mg/mL).

  • Disperse a known amount of the activated MOF into the drug solution at different MOF-to-drug ratios (e.g., 2:1, 1:1, 1:2).

  • Stir the mixture for 24 hours at room temperature to allow for drug encapsulation.

  • Separate the drug-loaded MOF from the solution by centrifugation.

  • Wash the drug-loaded MOF with fresh solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • Determine the drug loading efficiency by measuring the concentration of the drug remaining in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy).

Protocol 3: Characterization of Drug-Loaded MOFs

This section provides an overview of the key characterization techniques used to analyze drug-loaded MOFs.

1. Powder X-ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the MOF before and after drug loading.

  • Methodology:

    • Grind the MOF sample to a fine powder.

    • Mount the powder on a sample holder.

    • Collect the diffraction pattern over a specific 2θ range (e.g., 5-50°) using a diffractometer with Cu Kα radiation.

    • Compare the experimental PXRD pattern with the simulated or reference pattern of the MOF to confirm its structure. Changes in peak positions or intensities after drug loading can indicate interactions between the drug and the MOF framework.[2][3][7]

2. Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability of the MOF and quantify the amount of loaded drug.

  • Methodology:

    • Place a small, known amount of the drug-loaded MOF in a TGA sample pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the weight loss as a function of temperature.

    • The weight loss at specific temperature ranges corresponds to the removal of solvent, guest molecules (drug), and decomposition of the MOF framework. The amount of loaded drug can be calculated from the weight loss step corresponding to the drug's decomposition temperature.[11]

3. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the morphology, particle size, and surface characteristics of the MOF crystals.

  • Methodology:

    • Mount the MOF powder on an SEM stub using conductive carbon tape.

    • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging.

    • Image the sample using a scanning electron microscope at various magnifications. SEM images can reveal changes in crystal morphology after drug loading.[5][12]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the pharmaceutical applications of this compound.

MOF_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_purification Purification Metal Salt Metal Salt Mixing Mixing Metal Salt->Mixing This compound This compound This compound->Mixing Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Mixing Solvothermal Reaction Solvothermal Reaction Mixing->Solvothermal Reaction Cooling Cooling Solvothermal Reaction->Cooling Washing Washing Cooling->Washing Drying Drying Washing->Drying Product This compound-Based MOF Drying->Product Drug_Loading_Workflow Start Start Prepare Drug Solution Prepare Drug Solution Start->Prepare Drug Solution Disperse MOF in Solution Disperse MOF in Solution Prepare Drug Solution->Disperse MOF in Solution Stir for 24h Stir for 24h Disperse MOF in Solution->Stir for 24h Separate by Centrifugation Separate by Centrifugation Stir for 24h->Separate by Centrifugation Wash to Remove Surface Drug Wash to Remove Surface Drug Separate by Centrifugation->Wash to Remove Surface Drug Dry Drug-Loaded MOF Dry Drug-Loaded MOF Wash to Remove Surface Drug->Dry Drug-Loaded MOF Characterize Characterization Dry Drug-Loaded MOF->Characterize End End Characterize->End Benzocaine_Synthesis_Logic p-Toluic Acid p-Toluic Acid Esterification Esterification p-Toluic Acid->Esterification Methyl p-toluate Methyl p-toluate Esterification->Methyl p-toluate Oxidation Oxidation Methyl p-toluate->Oxidation Monomethyl terephthalate Monomethyl terephthalate Oxidation->Monomethyl terephthalate Ammonolysis Ammonolysis Monomethyl terephthalate->Ammonolysis This compound monoamide This compound monoamide Ammonolysis->this compound monoamide Hofmann Rearrangement Hofmann Rearrangement This compound monoamide->Hofmann Rearrangement p-Aminobenzoic acid p-Aminobenzoic acid Hofmann Rearrangement->p-Aminobenzoic acid Fischer Esterification Fischer Esterification p-Aminobenzoic acid->Fischer Esterification Benzocaine Benzocaine Fischer Esterification->Benzocaine

References

Solvothermal Synthesis of Terephthalic Acid-Based Metal-Organic Frameworks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solvothermal synthesis of three prominent Metal-Organic Frameworks (MOFs) utilizing terephthalic acid as the organic linker: UiO-66, MIL-53(Al), and MOF-5. These materials are of significant interest due to their high porosity, tunable structures, and exceptional stability, making them prime candidates for applications in drug delivery, catalysis, and gas storage.

Introduction to this compound-Based MOFs

Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] this compound (benzene-1,4-dicarboxylic acid), a readily available and rigid linker, is a foundational component in the synthesis of numerous robust MOFs.[2] The solvothermal synthesis method, a process conducted in a sealed vessel at elevated temperatures and pressures, is a common and effective technique for producing high-quality MOF crystals.[3] This method allows for the controlled growth of well-defined porous structures. The choice of metal center—zirconium for UiO-66, aluminum for MIL-53, and zinc for MOF-5—imparts distinct properties and functionalities to the resulting frameworks, influencing their stability, porosity, and catalytic activity.[4][5][6]

Applications in Research and Development

The unique properties of this compound-based MOFs have led to their investigation in a wide range of applications:

  • Drug Delivery: The high porosity and large surface area of these MOFs allow for the encapsulation of therapeutic agents.[7][8] Their tunable pore sizes and the potential for surface functionalization enable controlled drug release, offering advantages in targeted drug delivery and improving the bioavailability of pharmaceuticals.[7][9] For instance, the Zr-based UiO-66 has been explored for the delivery of various drugs due to its exceptional chemical and thermal stability.[9][10]

  • Catalysis: The metallic nodes within the MOF structure can act as catalytic sites. UiO-66, with its stable Zr-oxo clusters, has shown significant promise as a heterogeneous catalyst in a variety of organic transformations, including photocatalysis for the degradation of pollutants.[4][10][11] The ordered and porous nature of these materials facilitates reactant and product diffusion, enhancing catalytic efficiency.

  • Gas Storage and Separation: The well-defined pore structures of MOFs like MIL-53 and MOF-5 make them excellent candidates for the storage and separation of gases such as hydrogen, carbon dioxide, and methane.[5][12] The "breathing" effect observed in some MIL-53 variants, where the framework structure changes in response to guest molecules, is particularly advantageous for selective gas adsorption.[13][14]

Experimental Protocols

The following section provides detailed solvothermal synthesis protocols for UiO-66, MIL-53(Al), and MOF-5. These protocols are based on established literature procedures and are intended to serve as a starting point for researchers.

Protocol 1: Synthesis of UiO-66(Zr)

This protocol describes a standard solvothermal synthesis of the highly stable zirconium-based MOF, UiO-66.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Methanol (for washing)

  • Chloroform (for washing)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ and this compound in DMF.[15]

  • Seal the autoclave and heat it in an oven at a specified temperature for a designated period. For example, heating at 120°C for 24 hours is a common condition.[16]

  • After the reaction, allow the autoclave to cool down to room temperature.

  • Collect the white precipitate by centrifugation or filtration.

  • Wash the product sequentially with DMF and methanol to remove any unreacted precursors and residual solvent.[1]

  • Activate the material by solvent exchange with chloroform followed by heating under vacuum to remove the solvent molecules from the pores.[17]

Protocol 2: Synthesis of MIL-53(Al)

This protocol outlines the solvothermal synthesis of the flexible aluminum-based MOF, MIL-53(Al).

Materials:

  • Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) or Aluminum chloride (AlCl₃)

  • This compound (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetone (for washing)

Procedure:

  • Dissolve the aluminum salt and this compound in DMF in a Teflon-lined autoclave.[18]

  • Seal the autoclave and place it in an oven at a specific temperature for a set duration. A typical condition is 150°C for 24 to 72 hours.[18][19]

  • After cooling to room temperature, collect the solid product by centrifugation.[18]

  • Wash the product with DMF and then with acetone to remove impurities.[18]

  • Dry the final product in a vacuum oven to activate the framework.[18]

Protocol 3: Synthesis of MOF-5 (IRMOF-1)

This protocol details the solvothermal synthesis of the archetypal zinc-based MOF, MOF-5.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • This compound (H₂BDC)

  • N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)[5]

  • Chloroform (for washing)

Procedure:

  • Dissolve the zinc salt and this compound in DMF or DEF in a glass vial or Teflon-lined autoclave.[5][20]

  • Heat the sealed reaction vessel in an oven. Common reaction conditions range from 90°C to 120°C for 24 to 48 hours.[20][21]

  • After the reaction, allow the vessel to cool, and crystals of MOF-5 will have formed.

  • Decant the mother liquor and wash the crystals several times with fresh DMF or DEF.[5]

  • Perform a solvent exchange by immersing the crystals in chloroform for several days to remove the high-boiling point synthesis solvent from the pores.[3][5]

  • Carefully decant the chloroform and dry the MOF-5 crystals under vacuum.

Data Presentation

The following tables summarize key quantitative data for the solvothermal synthesis and properties of UiO-66, MIL-53(Al), and MOF-5 based on literature reports.

Table 1: Solvothermal Synthesis Parameters

MOF NameMetal SourceMolar Ratio (Metal:Linker)SolventTemperature (°C)Time (h)
UiO-66 ZrCl₄1:1[4]DMF120 - 140[15][17]6 - 24[15][17]
MIL-53(Al) Al(NO₃)₃·9H₂O1:1[18]DMF150[18]24 - 72[18][19]
MOF-5 Zn(NO₃)₂·6H₂O2:1[20]DMF/DEF85 - 120[5][20]24 - 48[5][21]

Table 2: Physicochemical Properties

MOF NameBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
UiO-66 700 - 1600[22]~0.5 - 0.7[23][24]~500[15]
MIL-53(Al) 800 - 1590[13][25]~0.5[13]~500[13][26]
MOF-5 1100 - 3909[3][27]~1.0~400[27]

Visualizations

The following diagrams illustrate the general solvothermal synthesis workflow and the conceptual structure of a this compound-based MOF.

G cluster_workflow Solvothermal Synthesis Workflow start Precursor Dissolution (Metal Salt + this compound in Solvent) reaction Solvothermal Reaction (Sealed Autoclave, Elevated T & P) start->reaction cooling Cooling to Room Temperature reaction->cooling separation Product Separation (Centrifugation/Filtration) cooling->separation washing Washing (e.g., DMF, Methanol) separation->washing activation Activation (Solvent Exchange & Vacuum Drying) washing->activation product Porous MOF Material activation->product

Solvothermal Synthesis Workflow for MOFs.

G cluster_mof Conceptual MOF Structure metal_node Metal Cluster (e.g., Zr, Al, Zn) linker1 This compound Linker metal_node->linker1 linker2 This compound Linker metal_node->linker2 linker3 This compound Linker metal_node->linker3 linker4 This compound Linker metal_node->linker4 pore Porous Cavity

References

Application Notes and Protocols for Terephthalic Acid Recovery from PET Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the recovery of terephthalic acid (TPA) from polyethylene terephthalate (PET) waste for research purposes. The methodologies outlined below are based on established laboratory-scale procedures, including hydrolysis under alkaline, neutral, and acidic conditions, as well as microwave-assisted and enzymatic methods. The recovered TPA can be utilized as a precursor for the synthesis of novel polymers, metal-organic frameworks (MOFs), and as a building block in drug development.

Overview of this compound Recovery Methods

The chemical recycling of PET into its constituent monomers, TPA and ethylene glycol (EG), is a critical step towards a circular economy for plastics.[1][2] Various depolymerization techniques have been developed, each with distinct advantages in terms of reaction conditions, yield, and purity of the recovered TPA. This document focuses on methods that are readily adaptable for a research laboratory setting.

The fundamental principle behind these methods is the cleavage of the ester bonds in the PET polymer chain through solvolysis, most commonly hydrolysis. The generalized reaction is as follows:

(C₁₀H₈O₄)n + 2n H₂O → n C₈H₆O₄ + n C₂H₆O₂ (PET) + (Water) → (this compound) + (Ethylene Glycol)

Quantitative Data Summary

The following tables summarize quantitative data from various TPA recovery methods to facilitate comparison.

Table 1: Comparison of Hydrolysis Methods for TPA Recovery

Hydrolysis MethodReagent/CatalystTemperature (°C)TimeTPA Yield (%)TPA Purity (%)Reference
Alkaline HydrolysisSodium Hydroxide (NaOH)80 - 22025 min - 24 h60 - >98~95[1][3][4][5][6]
Neutral HydrolysisWater (hydrothermal)220 - 27030 - 90 min7.34 - 81.0595.76 - 96.83[7]
Neutral HydrolysisWater (autocatalytic)220180 min95.599[8]
Acid HydrolysisSulfuric Acid (H₂SO₄)10030 min85.03 - 99.2095 - 98[9]
Chemo-enzymaticWater (pre-treatment) + Humicola insolens cutinase250 (pre-treatment)90 min (pre-treatment)-97[10]

Table 2: Comparison of Microwave-Assisted Methods for TPA Recovery

MethodReagent/CatalystMicrowave Power (W)Time (min)TPA Yield (%)TPA Purity (%)Reference
Alkaline HydrolysisSodium Hydroxide (NaOH)-5 - 30>98-[5]
Glycolysis-HydrolysisNa₂CO₃, Ethylene Glycol-360.98 - 80.66-[11]
Glycerol Pre-treatment + HydrolysisSodium Bicarbonate, Ethylene Glycol182379.195[12]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of PET Waste

This protocol describes the depolymerization of PET using an aqueous solution of sodium hydroxide.[4][6]

Materials:

  • PET waste (e.g., cleaned and shredded beverage bottles)

  • Sodium hydroxide (NaOH) pellets

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Distilled water

  • Round-bottom flask or pressure reactor

  • Heating mantle with magnetic stirrer

  • Condenser

  • Buchner funnel and filter paper

  • Beakers

  • pH meter or pH paper

Procedure:

  • Preparation of PET: Wash the PET waste thoroughly to remove any contaminants. Dry the cleaned PET and cut it into small flakes or shred it to increase the surface area.

  • Reaction Setup: Place a known amount of shredded PET waste into a round-bottom flask or a pressure reactor.

  • Reagent Addition: For every gram of PET, add a specific volume of aqueous NaOH solution (e.g., 4-20 wt%). The ratio of PET to NaOH solution can be optimized (a common starting point is a 1:10 w/v ratio).

  • Reaction: Heat the mixture to the desired temperature (e.g., 150-200°C) with constant stirring.[3][4] The reaction time can vary from 25 minutes to several hours depending on the temperature and NaOH concentration.[3]

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solution to remove any unreacted PET or solid impurities.

  • Precipitation of TPA: Transfer the filtrate to a beaker and slowly add concentrated H₂SO₄ or HCl while stirring until the pH of the solution reaches approximately 2-3. A white precipitate of TPA will form.

  • Isolation and Purification: Collect the TPA precipitate by vacuum filtration using a Buchner funnel. Wash the collected TPA several times with distilled water to remove any remaining salts and acid.

  • Drying: Dry the purified TPA in an oven at a moderate temperature (e.g., 70-100°C) until a constant weight is achieved.

Protocol 2: Microwave-Assisted Alkaline Hydrolysis

This protocol utilizes microwave irradiation to significantly reduce the reaction time for alkaline hydrolysis.[5]

Materials:

  • Same as Protocol 3.1

  • Microwave reactor

Procedure:

  • Preparation of PET: Prepare the PET waste as described in Protocol 3.1.

  • Reaction Setup: Place the shredded PET and NaOH solution in a microwave-safe reaction vessel.

  • Microwave Reaction: Place the vessel in the microwave reactor and heat the mixture to the target temperature (e.g., 190-220°C) for a short duration (e.g., 5-30 minutes).[5]

  • Product Recovery: Follow steps 5-8 from Protocol 3.1 to cool, precipitate, isolate, and dry the TPA.

Protocol 3: Neutral Hydrolysis under Hydrothermal Conditions

This method uses water at high temperature and pressure to depolymerize PET, avoiding the use of acids or bases.[7][8]

Materials:

  • PET waste

  • Distilled water

  • High-pressure autoclave or reactor

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Preparation of PET: Prepare the PET waste as described in Protocol 3.1.

  • Reaction Setup: Place the shredded PET and distilled water in a high-pressure autoclave. A typical PET to water mass ratio is 1:8.[8]

  • Reaction: Seal the autoclave and heat it to the desired temperature (e.g., 220-270°C).[7][8] The pressure will increase autogenously. Maintain the temperature for the specified reaction time (e.g., 30-180 minutes).[7][8]

  • Cooling and Collection: After the reaction, safely cool the autoclave to room temperature. The TPA will precipitate out of the solution upon cooling.

  • Isolation and Drying: Collect the solid TPA by filtration, wash with distilled water, and dry in an oven.

Visualization of Workflows and Pathways

Experimental Workflow for TPA Recovery

G cluster_prep PET Waste Preparation cluster_reaction Depolymerization Reaction cluster_separation TPA Isolation & Purification wash Washing & Drying shred Shredding/Flaking wash->shred react Hydrolysis (Alkaline/Neutral/Acidic/ Microwave/Enzymatic) shred->react cool Cooling react->cool filter Filtration react->filter for Neutral Hydrolysis precipitate Acidification & Precipitation (for Alkaline Hydrolysis) precipitate->filter wash_tpa Washing filter->wash_tpa dry Drying wash_tpa->dry Pure TPA Pure TPA dry->Pure TPA

Caption: General experimental workflow for recovering this compound from PET waste.

Chemical Pathway of Alkaline Hydrolysis of PET

G PET PET Polymer (C₁₀H₈O₄)n DST Disodium Terephthalate (C₈H₄Na₂O₄) PET->DST + NaOH (Heat) EG Ethylene Glycol (C₂H₆O₂) PET->EG + NaOH (Heat) NaOH Sodium Hydroxide (NaOH) TPA This compound (C₈H₆O₄) DST->TPA + Acid Salt Sodium Salt (Na₂SO₄/NaCl) DST->Salt + Acid Acid Acid (H₂SO₄/HCl)

Caption: Reaction pathway for the alkaline hydrolysis of PET to this compound.

Characterization of Recovered this compound

To ensure the suitability of the recovered TPA for downstream applications, its purity must be assessed. Common analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of TPA.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal properties, which are indicative of purity.[6]

  • High-Performance Liquid Chromatography (HPLC): For the quantitative analysis of TPA and the detection of aromatic acid impurities.[9][13][14][15]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the recovered TPA.[6]

These application notes provide a foundation for researchers to recover high-purity this compound from PET waste. The specific reaction conditions can be further optimized based on the available laboratory equipment and the desired yield and purity of the final product.

References

Troubleshooting & Optimization

removing 4-carboxybenzaldehyde impurity from terephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of 4-carboxybenzaldehyde (4-CBA) impurity from terephthalic acid (TPA).

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove 4-carboxybenzaldehyde (4-CBA) from this compound (TPA)?

A1: The presence of 4-CBA in TPA is detrimental to the production of high-quality polyesters, such as polyethylene terephthalate (PET). The aldehyde group in 4-CBA acts as a chain terminator during the polymerization reaction with ethylene glycol, which can lead to a lower molecular weight, reduced polymerization rates, and discoloration of the final polymer product. For high-performance applications, the concentration of 4-CBA in TPA is typically required to be below 25 parts per million (ppm).[1]

Q2: What are the primary methods for removing 4-CBA from TPA at a laboratory scale?

A2: The main laboratory-scale purification methods include:

  • Recrystallization: This technique involves dissolving the impure TPA in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to crystallize upon cooling, leaving the more soluble 4-CBA in the mother liquor.[2][3]

  • Catalytic Hydrogenation: In this process, an aqueous solution of crude TPA is treated with hydrogen gas in the presence of a catalyst, typically palladium on carbon (Pd/C). This selectively converts the 4-CBA impurity to p-toluic acid, which is easier to separate.[4][5][6]

  • Crystal Aging: This method involves suspending the TPA crystals in a saturated solution for a period, allowing for the dissolution of smaller, less pure crystals and the growth of larger, purer ones.[7]

Q3: How can I quantify the concentration of 4-CBA in my TPA sample?

A3: Several analytical techniques are available for the quantification of 4-CBA in TPA:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is a common and reliable method.[7][8]

  • Capillary Electrophoresis (CE): This technique offers a rapid and efficient separation and quantification of 4-CBA.[9][10]

  • Polarography: An electrochemical method that can determine 4-CBA concentrations down to the lower ppm range.[11][12]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Low Purity of TPA after a single recrystallization - Inappropriate solvent choice. - Insufficient solvent volume. - Cooling rate is too fast, leading to co-precipitation of 4-CBA.- Experiment with different solvent systems. A mixture of an alkanoic acid and its anhydride has shown high efficiency.[2] - Increase the solvent to crude TPA ratio. - Slow down the cooling process to allow for selective crystallization.
Low Yield of Purified TPA - TPA has some solubility in the mother liquor at lower temperatures. - Loss of product during filtration and washing.- Ensure the crystallization mixture is cooled to a sufficiently low temperature before filtration. - Minimize the volume of washing solvent used, and consider using a cold solvent.
Oily Impurities Precipitate with TPA - Some impurities may have low solubility in the chosen solvent.- Perform a hot filtration of the dissolved TPA solution to remove any insoluble impurities before cooling.
Catalytic Hydrogenation Issues

| Problem | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | Suggested Solution(s) | | Incomplete conversion of 4-CBA | - Insufficient catalyst activity or amount. - Low hydrogen pressure or temperature. - Poor mixing, leading to mass transfer limitations. | - Use a fresh, active catalyst or increase the catalyst loading. Nitrogen-doped carbon supports have shown enhanced activity.[5] - Optimize the reaction temperature and hydrogen pressure. Temperatures of 275-300°C and pressures of 200-1500 psig are often used.[4] - Ensure vigorous stirring to maximize the contact between the catalyst, hydrogen, and the TPA solution. | | Formation of undesired by-products | - Over-hydrogenation of the aromatic ring. | - Employ a more selective catalyst. A layered bed of Pd/C followed by Rh/C can improve selectivity and achieve very low 4-CBA levels.[4] - Carefully control the reaction time and temperature to avoid excessive hydrogenation. | | Difficulty in separating the catalyst from the purified TPA | - Fine catalyst particles passing through the filter. | - Use a catalyst with a larger particle size or employ a finer filtration medium. - Consider using a catalyst support that facilitates easier separation. |

Quantitative Data on Purification Methods

Purification Method Initial 4-CBA Concentration Final 4-CBA Concentration Solvent/Catalyst Reference
Recrystallization0.91%0.0039%Acetic Anhydride & Glacial Acetic Acid[2]
Recrystallization2200 ppm40 ppmAcetic Acid, Water & Acetophenone[3]
Catalytic Hydrogenation1500 - 6000 ppm10 - 20 ppmPd/C[13]
Catalytic Hydrogenation2100 ppm23 ppmCommercial 0.5 wt.% Pd/C[14][15]
Crystal Aging~1000 ppm (estimated)< 500 ppm after 2h90% Acetic Acid[7]

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System

This protocol is based on the method described in US Patent 3,592,847 A.[2]

Objective: To purify crude TPA containing 4-CBA by recrystallization.

Materials:

  • Crude TPA containing 4-CBA

  • Acetic anhydride

  • Glacial acetic acid

  • High-pressure autoclave with stirring mechanism

  • Filtration apparatus

  • Drying oven

Procedure:

  • Charge the autoclave with 50 parts of crude TPA, 475 parts of acetic anhydride, and 475 parts of glacial acetic acid.

  • Purge the autoclave with an inert gas, such as nitrogen.

  • Heat the mixture to 190°C with constant agitation, maintaining the pressure at approximately 750 psig.

  • Hold the mixture at this temperature for 30 minutes.

  • Cool the mixture under pressure to about 42°C over a period of seven hours.

  • Discharge the contents from the autoclave and recover the purified TPA crystals by filtration.

  • Wash the crystals with a suitable solvent (e.g., fresh acetic acid) and dry them in an oven.

Protocol 2: Catalytic Hydrogenation of 4-CBA

This protocol is a generalized procedure based on principles outlined in various sources.[4][5]

Objective: To selectively convert 4-CBA in crude TPA to p-toluic acid via catalytic hydrogenation.

Materials:

  • Crude TPA containing 4-CBA

  • Deionized water

  • Palladium on activated carbon catalyst (e.g., 0.5 wt% Pd/C)

  • High-pressure autoclave (hydrogenator) with stirring mechanism

  • Hydrogen gas supply

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare an aqueous solution of crude TPA. The concentration will depend on the solubility of TPA at the reaction temperature.

  • Charge the autoclave with the TPA solution and the Pd/C catalyst. A typical catalyst loading is in the range of 0.1-1.0% by weight of the TPA.

  • Seal the autoclave and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 0.8 MPa).[5]

  • Heat the mixture to the target temperature (e.g., 280°C) while stirring vigorously.[14]

  • Maintain the reaction conditions for a specified time (e.g., 90 minutes) or until hydrogen uptake ceases.[14]

  • Cool the reactor to a safe temperature, vent the excess hydrogen, and purge with nitrogen.

  • Filter the hot solution to remove the catalyst.

  • Cool the filtrate to crystallize the purified TPA.

  • Collect the TPA crystals by filtration, wash with deionized water, and dry.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution Step cluster_crystallization Crystallization Step cluster_recovery Recovery Step A Charge Autoclave with Crude TPA and Solvents B Heat and Stir (e.g., 190°C) A->B High Temperature C Controlled Cooling B->C Homogeneous Solution D TPA Crystallizes, 4-CBA remains in solution C->D Decreased Solubility E Filtration D->E F Washing E->F G Drying F->G H Purified TPA G->H

Caption: Experimental workflow for the purification of TPA via recrystallization.

Hydrogenation_Workflow cluster_reaction Hydrogenation Reaction cluster_separation Purification and Recovery A Prepare Aqueous Solution of Crude TPA B Charge Autoclave with TPA Solution and Pd/C Catalyst A->B C Pressurize with H₂ and Heat (e.g., 280°C) B->C Reaction Setup D 4-CBA is converted to p-Toluic Acid C->D Catalytic Conversion E Hot Filtration to Remove Catalyst D->E Reaction Completion F Cool Filtrate to Crystallize TPA E->F G Filtration and Washing F->G H Drying G->H I Pure TPA H->I

Caption: Experimental workflow for the catalytic hydrogenation of 4-CBA in TPA.

References

Technical Support Center: Terephthalic Acid (TPA) Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Terephthalic Acid (TPA) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up TPA synthesis in a laboratory environment. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up TPA synthesis from a lab bench to a larger scale?

A1: Scaling up TPA synthesis introduces several challenges that may not be apparent at a smaller scale. Key issues include managing heat and mass transfer, ensuring consistent mixing, controlling reaction kinetics, dealing with the precipitation and handling of the solid TPA product, and maintaining product purity.[1][2] Conditions optimized at the lab scale may not be directly transferable to larger reactors due to these factors.[2]

Q2: Why is the purity of TPA so critical, and what are the common impurities?

A2: High-purity TPA is essential, especially for polymerization reactions like the synthesis of polyethylene terephthalate (PET). Impurities can act as chain terminators, limiting the molecular weight of the resulting polymer and negatively impacting its properties.[3] The most common and problematic impurity is 4-carboxybenzaldehyde (4-CBA).[4][5][6] Other impurities can include p-toluic acid and various color bodies.[6][7] For polymer-grade TPA, the 4-CBA content must typically be below 25 ppm.[3][6]

Q3: What is the most common industrial synthesis route for TPA, and can it be adapted for the lab?

A3: The predominant commercial method is the Amoco process, which involves the liquid-phase air oxidation of p-xylene.[4][8] This process is typically carried out in an acetic acid solvent at around 200°C and 2 MPa, using a catalyst system containing cobalt and manganese salts with a bromide ion source.[4] This process can be adapted for a laboratory setting using high-pressure reactors (autoclaves) with appropriate safety measures.[4]

Q4: Are there greener or alternative synthesis routes to the Amoco process?

A4: Yes, research is ongoing into more environmentally friendly alternatives. One approach involves using supercritical water instead of acetic acid as the solvent, which reduces environmental impact but requires more demanding conditions (300–400 °C, >200 bar).[8] Another strategy involves the synthesis of TPA from renewable, biomass-derived resources like 5-hydroxymethylfurfural (HMF).[9][10]

Q5: How can solid TPA be handled effectively during scale-up?

A5: TPA precipitates out of the reaction mixture as a solid. On a larger scale, this can lead to challenges in stirring, heat transfer, and reactor discharge. The physical properties of the TPA powder, such as particle size, are critical for downstream processing like filtration and drying.[11][12] Rapid precipitation often leads to very small particles that can clog filters and increase drying times.[11] Controlled crystallization is key to obtaining a product that is easier to handle.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential CauseTroubleshooting Steps
Incomplete p-Xylene Conversion Increase Reaction Time: Ensure the reaction is running long enough for complete conversion. Monitor the disappearance of p-xylene using techniques like GC or HPLC. Optimize Temperature & Pressure: The oxidation of p-xylene is sensitive to temperature and pressure. For the Amoco process, typical conditions are 190-205°C and 1.5-3 MPa.[6] Ensure your reactor can safely maintain these conditions.
Catalyst Deactivation Check Catalyst Purity & Concentration: Ensure the cobalt, manganese, and bromide sources are of high purity and used in the correct ratios. Avoid Catalyst Poisons: Certain compounds can poison the catalyst. Review all starting materials for potential contaminants.
Insufficient Oxygen Supply (Mass Transfer Limitation) Improve Stirring/Agitation: Inadequate mixing can lead to oxygen starvation in the liquid phase, which limits the reaction rate.[6] Increase the stirring speed to improve the gas-liquid interface. Increase Air/Oxygen Flow Rate: Ensure a sufficient and continuous supply of the oxidant is fed into the reactor.[4]
Side Reactions Control Temperature: Over-oxidation can lead to the formation of CO2, reducing the yield of TPA.[6] Maintain the reaction temperature within the optimal range.
Problem 2: Product Purity is Below Target (>25 ppm 4-CBA)
Potential CauseTroubleshooting Steps
Incomplete Oxidation The primary cause of 4-carboxybenzaldehyde (4-CBA) impurity is the incomplete oxidation of the intermediate aldehyde.[4][6] Optimize Reaction Conditions: Increase reaction time, temperature, or oxygen partial pressure to drive the oxidation to completion. Ensure the catalyst is active.
Ineffective Purification Recrystallization: This is a common lab method for purification. Dissolving the crude TPA in a suitable solvent (e.g., hot water, DMAc, or DMSO) and allowing it to recrystallize slowly can significantly improve purity.[3][13] Hydrogenation: This is the primary industrial purification method. Crude TPA is dissolved in hot water (e.g., 275-300°C) and hydrogenated over a noble metal catalyst (typically palladium on carbon) to convert 4-CBA to p-toluic acid, which is more soluble and remains in the mother liquor upon crystallization.[4][5][7]
Contamination from Starting Materials or Solvents Verify Purity of Inputs: Ensure the p-xylene, acetic acid, and catalyst components are of high purity. Contaminants in the starting materials can carry through to the final product.

Data Presentation

Table 1: Typical Reaction Conditions for Lab-Scale TPA Synthesis (Amoco-type Process)
ParameterValueSource
Reactantp-Xylene[4]
SolventAcetic Acid[4]
CatalystCobalt & Manganese Salts (e.g., Acetates)[4]
PromoterBromide Source (e.g., HBr, NaBr)[4]
OxidantCompressed Air or O₂[4]
Temperature190 - 205 °C[6]
Pressure1.5 - 3.0 MPa (15 - 30 atm)[4][6]
Table 2: Purity Specifications for Polymer-Grade TPA
ImpurityMaximum Allowed ConcentrationSource
4-Carboxybenzaldehyde (4-CBA)< 25 ppm[3][6]
p-Toluic Acid (p-TA)< 150 ppm[6]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of Crude this compound

This protocol is adapted from the typical Amoco process and should only be performed by trained personnel in a well-ventilated fume hood using a high-pressure reactor.

Materials:

  • p-Xylene

  • Glacial Acetic Acid

  • Cobalt(II) Acetate Tetrahydrate

  • Manganese(II) Acetate Tetrahydrate

  • Sodium Bromide

  • High-pressure Parr reactor (or similar) equipped with a mechanical stirrer, gas inlet, condenser, and back-pressure regulator.[4]

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and properly assembled. Pressure test the system with nitrogen to check for leaks.[4]

  • Charging the Reactor: In a fume hood, charge the reactor with p-xylene, glacial acetic acid, and the specified amounts of the cobalt, manganese, and bromide catalysts.

  • Sealing and Purging: Seal the reactor. Purge the system with nitrogen to remove any residual air.

  • Heating and Pressurizing: Begin stirring and heat the reactor to the target temperature (e.g., 200°C). Once at temperature, pressurize the reactor with nitrogen to the desired starting pressure.

  • Initiating Oxidation: Begin feeding compressed air (or an O₂/N₂ mixture) into the reactor at a controlled rate. Maintain the target pressure (e.g., 2 MPa) using the back-pressure regulator.[4] The reaction is exothermic; monitor the temperature closely.

  • Reaction Monitoring: Continue the reaction for the desired duration (e.g., 2-4 hours). The white solid TPA will precipitate from the solution.

  • Cooldown and Depressurization: Stop the oxidant flow and allow the reactor to cool to room temperature. Carefully vent the pressure.

  • Product Isolation: Open the reactor and collect the slurry. Filter the mixture to isolate the crude TPA solid. Wash the solid with fresh acetic acid and then with water to remove residual catalyst and solvent.

  • Drying: Dry the crude TPA in a vacuum oven.

Protocol 2: Purification of Crude this compound by Recrystallization

Materials:

  • Crude this compound

  • High-purity water or other suitable solvent (e.g., Dimethylacetamide - DMAc)[3]

  • Heating mantle, flask, condenser, and filtration apparatus

Procedure:

  • Dissolution: Place the crude TPA in a flask and add the solvent (e.g., water). For purification via hydrogenation, the crude TPA is dissolved in water at elevated temperatures (275-300 °C).[7] For a simpler lab recrystallization, a solvent like DMAc can be used.[3]

  • Heating: Heat the mixture with stirring until the TPA completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Cooling too quickly can trap impurities.

  • Isolation: Collect the purified TPA crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining dissolved impurities.

  • Drying: Dry the purified TPA crystals in a vacuum oven to remove all traces of solvent.

Visualizations

G cluster_prep Preparation cluster_reaction Synthesis cluster_purification Purification cluster_final Final Product pX p-Xylene Reactor High-Pressure Reactor (200°C, 2 MPa) pX->Reactor Solvent Acetic Acid Solvent->Reactor Catalyst Co/Mn/Br Catalyst Catalyst->Reactor Filtration Filtration Reactor->Filtration Slurry CrudeTPA Crude TPA Filtration->CrudeTPA Solid Purify Recrystallization or Hydrogenation CrudeTPA->Purify PureTPA Pure TPA Purify->PureTPA Drying Drying PureTPA->Drying Final Final TPA Product Drying->Final

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

G pX p-Xylene pTAld p-Tolualdehyde pX->pTAld Oxidation Step 1 pTA p-Toluic Acid pTAld->pTA Oxidation Step 2 CBA 4-Carboxy- benzaldehyde (4-CBA) pTA->CBA Oxidation Step 3 TPA This compound (TPA) CBA->TPA Oxidation Step 4

Caption: Reaction pathway showing the sequential oxidation of p-xylene to this compound.[6]

G cluster_reaction Reaction Optimization cluster_purification Purification Enhancement Start Problem: Low Product Purity CheckImpurity Analyze product for 4-CBA & other impurities Start->CheckImpurity HighCBA Is 4-CBA > 25 ppm? CheckImpurity->HighCBA IncreaseTime Increase Reaction Time HighCBA->IncreaseTime Yes Recrystallize Perform Recrystallization HighCBA->Recrystallize No, but other impurities present IncreaseTemp Increase Temp/Pressure IncreaseTime->IncreaseTemp CheckCatalyst Check Catalyst Activity IncreaseTemp->CheckCatalyst End Achieved Purity Target CheckCatalyst->End Re-run & Analyze ChangeSolvent Use Alternative Purification Solvent Recrystallize->ChangeSolvent Purity still low Recrystallize->End Purity OK ChangeSolvent->End Re-purify & Analyze

Caption: A troubleshooting flowchart for addressing low purity in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for High-Purity Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of high-purity terephthalic acid (TPA).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Synthesis of Crude this compound (CTA)

Problem 1: Low Yield of Crude this compound

  • Potential Cause: Incomplete oxidation of p-xylene.

  • Troubleshooting Steps:

    • Verify Catalyst Composition and Concentration: Ensure the proper ratio of cobalt, manganese, and bromine catalysts is used. The Amoco process typically utilizes a cobalt-manganese-bromide catalyst system.[1]

    • Optimize Reaction Temperature and Pressure: The oxidation of p-xylene is typically carried out at temperatures around 200°C and pressures of approximately 2 MPa (20 atmospheres) in acetic acid.[2] Insufficient temperature can lead to a slow reaction rate, while excessively high temperatures can promote the formation of byproducts.

    • Ensure Adequate Oxygen Supply: The reaction relies on the continuous supply of an oxidant, usually air.[3][4] Ensure sufficient airflow and efficient mixing to overcome oxygen starvation in the liquid phase, which can lead to incomplete oxidation.[5]

    • Check for Solvent Loss: A significant loss of the acetic acid solvent, which can be around 5%, can occur through decomposition or "burning".[1] Maintaining the appropriate solvent volume is crucial for the reaction medium.

Problem 2: High Levels of Impurities in Crude this compound

  • Potential Cause: Formation of byproducts due to suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Identify the Primary Impurities: The most common impurities are 4-carboxybenzaldehyde (4-CBA) and p-toluic acid, resulting from the incomplete oxidation of the second methyl group of p-xylene.[6] Other byproducts can include benzoic acid, fluorenone, and anthraquinone derivatives.[7][8]

    • Adjust Catalyst Ratios: The relative concentrations of the cobalt, manganese, and bromine components of the catalyst system can influence the formation of specific byproducts.

    • Control Reaction Time: Insufficient reaction time can lead to a higher concentration of intermediates like p-toluic acid and 4-CBA. Conversely, excessively long reaction times may promote the formation of other degradation products.

    • Analyze Raw Material Purity: Impurities in the p-xylene feedstock can lead to the formation of undesired byproducts.

Purification of this compound

Problem 3: Final Product Has a Yellowish Tint

  • Potential Cause: Presence of colored impurities or residual catalyst.

  • Troubleshooting Steps:

    • Ensure Efficient Hydrogenation: The primary method for removing color-causing impurities like 4-CBA is hydrogenation, which converts them to colorless compounds.[9] This is typically done by dissolving the crude TPA in water at elevated temperatures (around 250°C) and treating it with hydrogen in the presence of a palladium on carbon (Pd/C) catalyst.[2]

    • Optimize Recrystallization Conditions: Recrystallization is a key step for purification. The choice of solvent and cooling rate can significantly impact purity. Dissolving the TPA in a suitable solvent at a higher temperature and allowing it to slowly crystallize upon cooling can help exclude impurities from the crystal lattice.

    • Perform Thorough Washing: After filtration, wash the TPA crystals with an appropriate solvent, such as acetic acid followed by water, to remove any remaining mother liquor containing dissolved impurities and catalyst residues.[3][4]

Problem 4: Low Purity of Final this compound (<99.5%)

  • Potential Cause: Inefficient removal of key impurities like 4-CBA and p-toluic acid.

  • Troubleshooting Steps:

    • Verify Hydrogenation Catalyst Activity: The Pd/C catalyst used for hydrogenation can deactivate over time. Ensure the catalyst is active and used in the correct amount.

    • Improve Recrystallization Efficiency: Consider using a mixed solvent system for recrystallization, such as an anhydride of a lower alkanoic acid with a lower alkanoic acid, which can be effective in removing 4-CBA and p-toluic acid.[10]

    • Control pH during Precipitation: When purifying TPA by dissolving it in an alkaline solution and then re-precipitating with acid, the final pH can influence the co-precipitation of impurities.[11] Acidifying the hot solution to a pH of 2 is a common practice.[12]

    • Multiple Purification Cycles: For extremely high purity requirements, multiple purification cycles (e.g., repeated recrystallization) may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial process for producing this compound?

A1: The most widely adopted industrial method for TPA production is the Amoco process.[1] This process involves the liquid-phase air oxidation of p-xylene in an acetic acid solvent, using a cobalt-manganese-bromide catalyst.[1][13]

Q2: What are the critical reaction parameters to control during the synthesis of crude this compound?

A2: The critical parameters to control are:

  • Temperature: Typically maintained between 180-230°C.[7]

  • Pressure: Generally around 1.5-3.0 MPa.

  • Catalyst Concentration: The ratio of cobalt, manganese, and bromine salts is crucial.

  • p-Xylene Concentration: The concentration of the starting material affects the reaction rate and selectivity.

  • Water Concentration: Water is a byproduct of the reaction, and its concentration in the acetic acid solvent needs to be controlled.[3][4]

Q3: What are the main impurities in crude this compound and why are they problematic?

A3: The major impurities are 4-carboxybenzaldehyde (4-CBA) and p-toluic acid, which arise from the incomplete oxidation of p-xylene.[6] 4-CBA is particularly problematic as it acts as a chain terminator during the polymerization of TPA to produce polyethylene terephthalate (PET), leading to a lower molecular weight polymer.[6] Other monofunctional compounds like benzoic acid can also slow down the polymerization rate.[7]

Q4: What is the purpose of the hydrogenation step in the purification of this compound?

A4: The hydrogenation step is primarily used to convert the impurity 4-carboxybenzaldehyde (4-CBA) into p-toluic acid. This is important because 4-CBA imparts a yellow color to the TPA and negatively affects the quality of polyesters produced from it. The resulting p-toluic acid has a higher solubility in the purification solvent (water) and can be more easily separated from the TPA.[2][6]

Q5: What are some common analytical methods to determine the purity of this compound?

A5: Several analytical techniques are used to assess the purity of TPA and quantify impurities. These include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[14][15][16][17] These methods can effectively separate and quantify impurities such as 4-CBA, p-toluic acid, and benzoic acid.[16]

Data Presentation

Table 1: Typical Reaction Conditions for p-Xylene Oxidation (Amoco Process)

ParameterTypical ValueReference
Temperature180 - 230 °C[7]
Pressure2 MPa (approx. 20 atm)[2]
SolventAcetic Acid[1][13]
CatalystCobalt-Manganese-Bromide[1]
OxidantAir[3][4]

Table 2: Common Impurities in Crude this compound (CTA) and Purified this compound (PTA)

ImpurityTypical Concentration in CTATypical Concentration in PTAReference
4-Carboxybenzaldehyde (4-CBA)~0.3% by weight< 25 ppm[6][11]
p-Toluic AcidVariableVariable (higher solubility)[6][16]
Benzoic Acid60 - 300 ppm5 - 7 ppm[16]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of Crude this compound

Materials:

  • p-Xylene

  • Acetic Acid (glacial)

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Sodium bromide

  • High-pressure reactor (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet, and condenser.

Procedure:

  • In a fume hood, charge the high-pressure reactor with the specified amounts of p-xylene, acetic acid, cobalt acetate, manganese acetate, and sodium bromide.[2]

  • Seal the reactor and perform a pressure test with nitrogen to ensure there are no leaks.[2]

  • Begin stirring and heat the reactor to the desired temperature (e.g., 200°C) under a nitrogen atmosphere.[2]

  • Once the target temperature is reached, switch the gas feed from nitrogen to compressed air at a controlled flow rate.[2]

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2 hours).[2]

  • After the reaction is complete, stop the airflow and cool the reactor to room temperature.

  • Vent the reactor and collect the resulting slurry, which contains the precipitated crude this compound.

  • Filter the slurry to separate the CTA crystals from the mother liquor.

  • Wash the crystals with acetic acid and then with deionized water.

  • Dry the crude this compound in an oven at an appropriate temperature (e.g., 80°C).[2]

Protocol 2: Purification of Crude this compound by Hydrogenation and Recrystallization

Materials:

  • Crude this compound (CTA)

  • Deionized Water

  • Palladium on Carbon (Pd/C) catalyst (e.g., 5 wt%)

  • Hydrogen gas

  • High-pressure reactor suitable for hydrogenation

Procedure:

  • Hydrogenation:

    • Place the crude this compound and deionized water into the high-pressure reactor.[2]

    • Add the Pd/C catalyst.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas.

    • Heat the reactor to approximately 250°C while stirring.[2]

    • Maintain the reaction under hydrogen pressure for the specified time to convert 4-CBA to p-toluic acid.

  • Crystallization:

    • After the hydrogenation is complete, cool the reactor.

    • Filter the hot solution to remove the catalyst.

    • Cool the filtrate slowly to a lower temperature (e.g., 100°C) to allow for the crystallization of purified this compound.[2]

  • Isolation and Drying:

    • Collect the purified TPA crystals by filtration.

    • Wash the crystals with deionized water to remove any remaining soluble impurities.

    • Dry the final product in an oven.

Visualizations

TPA_Synthesis_Workflow cluster_synthesis Crude TPA Synthesis cluster_purification Purification p_xylene p-Xylene reactor Oxidation Reactor (180-230°C, 2 MPa) p_xylene->reactor acetic_acid Acetic Acid acetic_acid->reactor catalyst Co/Mn/Br Catalyst catalyst->reactor air Air air->reactor cta_slurry Crude TPA Slurry reactor->cta_slurry filtration1 Filtration cta_slurry->filtration1 hydrogenation Hydrogenation (Pd/C, H2) filtration1->hydrogenation mother_liquor Mother Liquor (Recycle) filtration1->mother_liquor crystallization Crystallization hydrogenation->crystallization filtration2 Final Filtration & Washing crystallization->filtration2 drying Drying filtration2->drying high_purity_tpa High-Purity TPA drying->high_purity_tpa

Caption: Overall workflow for the production of high-purity this compound.

Troubleshooting_Low_Yield start Low Yield of Crude TPA q1 Check Reaction Temperature & Pressure start->q1 q2 Verify Catalyst Composition & Loading q1->q2 Correct a1_adjust Adjust to Optimal Range (e.g., 200°C, 2 MPa) q1->a1_adjust Incorrect q3 Ensure Adequate Airflow & Mixing q2->q3 Correct a2_adjust Prepare Fresh Catalyst Solution with Correct Ratios q2->a2_adjust Incorrect q4 Check for Solvent Loss q3->q4 Sufficient a3_adjust Increase Airflow Rate and/or Stirring Speed q3->a3_adjust Insufficient a4_adjust Replenish Acetic Acid q4->a4_adjust Low end_node Re-run Experiment & Monitor Yield q4->end_node Correct a1_ok Parameters Correct a1_adjust->end_node a2_ok Catalyst Correct a2_adjust->end_node a3_ok Airflow Sufficient a3_adjust->end_node a4_ok Solvent Level OK a4_adjust->end_node

Caption: Troubleshooting decision tree for low yield of crude this compound.

Purification_Flowchart start Crude this compound (CTA) dissolve Dissolve CTA in Water at High Temperature start->dissolve hydrogenate Hydrogenate with Pd/C Catalyst and H2 Gas dissolve->hydrogenate filter_catalyst Hot Filtration to Remove Catalyst hydrogenate->filter_catalyst cool_crystallize Cool Filtrate to Crystallize TPA filter_catalyst->cool_crystallize catalyst_out Spent Catalyst filter_catalyst->catalyst_out filter_tpa Filter Purified TPA Crystals cool_crystallize->filter_tpa wash Wash Crystals with Deionized Water filter_tpa->wash mother_liquor_out Mother Liquor (contains p-toluic acid) filter_tpa->mother_liquor_out dry Dry Final Product wash->dry end_product High-Purity this compound dry->end_product

Caption: Flowchart for the purification of crude this compound.

References

troubleshooting poor yield in terephthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of terephthalic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the oxidation of p-xylene, and provides actionable solutions to improve yield and purity.

Question 1: What are the primary causes of low this compound (TA) yield?

Answer:

Low yields in this compound synthesis can stem from several factors, primarily related to incomplete reaction, side reactions, and product loss during workup. Key areas to investigate include:

  • Inadequate Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to incomplete conversion of p-xylene and intermediates.

  • Catalyst Inactivity: The catalyst system, typically a combination of cobalt and manganese salts with a bromine source, may be deactivated or used in incorrect ratios.

  • Formation of Byproducts: Side reactions, such as the formation of p-toluic acid and 4-carboxybenzaldehyde (4-CBA), consume starting material and reduce the final yield.[1][2] Decarboxylation to benzoic acid can also occur, leading to product loss.[1]

  • Product Loss During Purification: this compound has low solubility in many solvents, and significant amounts can be lost during recrystallization if the procedure is not optimized.

Question 2: My final product is off-white or yellow. What causes this discoloration and how can I fix it?

Answer:

Discoloration in the final this compound product is typically due to the presence of colored impurities, often polyaromatic compounds, formed during the oxidation process. The primary impurity of concern that can contribute to color is 4-carboxybenzaldehyde (4-CBA).[2]

Troubleshooting Steps:

  • Optimize Oxidation Conditions: Ensure complete oxidation of intermediates like 4-CBA, which is a known precursor to color bodies. This can be achieved by adjusting reaction time, temperature, and catalyst concentrations.

  • Purification via Hydrogenation: A common industrial method to remove color-causing impurities is to dissolve the crude this compound (CTA) in water at high temperatures and pressures, followed by catalytic hydrogenation. This process reduces impurities like 4-CBA to p-toluic acid, which is easier to separate.

  • Recrystallization: Careful recrystallization from a suitable solvent, such as acetic acid or water, can effectively remove many impurities.[3][4] The use of activated carbon during recrystallization can also help adsorb colored impurities.

  • Washing: Thoroughly washing the filtered this compound crystals with the appropriate solvent is crucial to remove residual mother liquor containing dissolved impurities.

Question 3: I am observing a significant amount of p-toluic acid in my product. How can I minimize its formation?

Answer:

p-Toluic acid is a primary intermediate in the oxidation of p-xylene to this compound.[1] Its presence in the final product indicates incomplete oxidation.

Troubleshooting Steps:

  • Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can promote the further oxidation of p-toluic acid to this compound. However, be cautious of increased side reactions at very high temperatures.

  • Optimize Catalyst Composition: The ratio of cobalt, manganese, and bromide in the catalyst system is critical for efficient conversion. Ensure the catalyst components are present in the optimal ratios as per established protocols.

  • Ensure Sufficient Oxidant Supply: A continuous and sufficient supply of the oxidant (typically air or pure oxygen) is necessary to drive the reaction to completion.

Question 4: How can I reduce the amount of 4-carboxybenzaldehyde (4-CBA) in my final product?

Answer:

4-Carboxybenzaldehyde (4-CBA) is a challenging impurity due to its structural similarity to this compound, which can lead to co-crystallization.[2]

Troubleshooting Steps:

  • Enhanced Oxidation: Similar to reducing p-toluic acid, optimizing reaction conditions to favor complete oxidation is the first step.

  • Purification by Hydrogenation: This is a highly effective method where 4-CBA is catalytically hydrogenated to p-toluic acid, which has different solubility properties and is more easily separated from this compound.

  • Recrystallization from a Mixed Solvent: A process involving recrystallization from a solvent mixture of an anhydride of a lower alkanoic acid and a lower alkanoic acid has been shown to be effective in removing 4-CBA.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical industrial synthesis method for this compound?

A1: The most common industrial method is the Amoco process, which involves the liquid-phase air oxidation of p-xylene.[5] This process uses a catalyst system composed of cobalt acetate, manganese acetate, and a bromine source (often hydrogen bromide) in an acetic acid solvent at high temperatures (175-225°C) and pressures (15-30 bar).[6]

Q2: What are the main impurities in crude this compound (CTA)?

A2: The primary impurities in CTA are intermediates from the p-xylene oxidation process, including p-toluic acid and 4-carboxybenzaldehyde (4-CBA).[1][2] Other potential impurities include benzoic acid from decarboxylation and various colored polyaromatic compounds.[1]

Q3: Why is the purity of this compound so important?

A3: High-purity this compound is essential for the production of high-molecular-weight polyesters like polyethylene terephthalate (PET). Impurities such as 4-CBA can act as chain terminators during polymerization, leading to a lower molecular weight and inferior physical properties of the resulting polymer.

Q4: Can this compound be synthesized from renewable resources?

A4: Yes, research is ongoing to develop sustainable routes to this compound. One promising approach involves the use of 5-hydroxymethylfurfural (HMF), a biomass-derived chemical.[7][8] Through a series of reactions, including Diels-Alder reactions with ethylene, HMF can be converted to intermediates that are then oxidized to this compound.[7][8][9]

Q5: What are some common solvents for the recrystallization of this compound?

A5: Due to its low solubility, high temperatures are often required for recrystallization. Common solvents include:

  • Water (at elevated temperatures and pressures)[4]

  • Acetic acid[3]

  • A mixture of an anhydride of a lower alkanoic acid and a lower alkanoic acid[4]

  • A ternary mixture of acetic acid, acetophenone, and water[3]

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the synthesis of this compound.

Table 1: Effect of Catalyst and Temperature on p-Xylene (PX) Oxidation by Ozone

Catalyst SystemTemperature (°C)PX Conversion (%)TA Selectivity (%)
Cobalt Acetate807684
Cobalt Acetate/KBr1109782
No Catalyst (Ozone only)110LowLow

Data adapted from a study on p-xylene catalytic oxidation to this compound by ozone.[10]

Table 2: Yields of this compound (TA) with Different Catalytic Systems

Catalyst SystemOxidantTemperature (°C)Reaction Time (h)TA Yield (%)
Mn/Co/Br (Amoco Process)Air175-2258-2490-97
N-hydroxyphthalimide/Co/MnO₂1001482
N-hydroxyphthalimide/Co/MnAir (30 atm)150384
Mn-Ce mixed oxideO₂150-185-70.5
CeO₂O₂702530-40

Data compiled from various studies on p-xylene oxidation.[11][12]

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound by Oxidation of p-Xylene

This protocol describes a general laboratory procedure for the oxidation of p-xylene to this compound using a cobalt-manganese-bromide catalyst system.

Materials:

  • p-Xylene

  • Glacial Acetic Acid

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Potassium bromide (KBr)

  • High-pressure reactor (e.g., Parr reactor) with a gas inlet, pressure gauge, and mechanical stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Buchner funnel)

  • Drying oven

Procedure:

  • Charge the high-pressure reactor with glacial acetic acid, cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and potassium bromide.

  • Add p-xylene to the reactor.

  • Seal the reactor and begin stirring.

  • Pressurize the reactor with air or an oxygen/nitrogen mixture to the desired pressure (e.g., 15-30 bar).

  • Heat the reactor to the target temperature (e.g., 175-200°C) and maintain for the desired reaction time (e.g., 2-6 hours).

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess pressure.

  • Collect the solid product by vacuum filtration.

  • Wash the crude this compound with fresh acetic acid, followed by water, to remove residual catalyst and unreacted starting materials.

  • Dry the purified this compound in an oven.

Protocol 2: Purification of Crude this compound by Recrystallization

This protocol outlines the purification of crude this compound by recrystallization from water at elevated temperature and pressure.

Materials:

  • Crude this compound (CTA)

  • Deionized water

  • High-pressure vessel with heating and stirring capabilities

  • Filtration apparatus

Procedure:

  • Place the crude this compound and deionized water in the high-pressure vessel. A typical ratio is 1 part CTA to 10 parts water by weight.[4]

  • Seal the vessel and heat with agitation to a temperature of approximately 250°C. The pressure will rise due to the autogenous pressure of water.[4]

  • Hold at this temperature for a specified time (e.g., 1-2 hours) to ensure complete dissolution.

  • Cool the solution to approximately 90°C, which will cause the purified this compound to crystallize.[4]

  • Filter the hot solution to collect the purified this compound crystals.

  • Wash the crystals with hot deionized water, followed by cold water.

  • Dry the purified product in an oven.

Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow pXylene p-Xylene Oxidation Catalytic Oxidation (Co/Mn/Br, Acetic Acid, Heat, Pressure) pXylene->Oxidation CTA Crude this compound (CTA) Oxidation->CTA Dissolution Dissolution (e.g., in Water at High Temp/Pressure) CTA->Dissolution Hydrogenation Catalytic Hydrogenation (Optional, for high purity) Dissolution->Hydrogenation Crystallization Crystallization (Cooling) Hydrogenation->Crystallization Filtration Filtration & Washing Crystallization->Filtration PTA Purified this compound (PTA) Filtration->PTA

Caption: Workflow for the synthesis and purification of this compound.

G pXylene p-Xylene pToluicAcid p-Toluic Acid pXylene->pToluicAcid Oxidation FourCBA 4-Carboxybenzaldehyde (4-CBA) pToluicAcid->FourCBA Oxidation TA This compound (TA) FourCBA->TA Oxidation

Caption: Reaction pathway for p-xylene oxidation to this compound.

G start Low Yield Observed q1 Check Reaction Conditions (Temp, Pressure, Time) start->q1 q2 Analyze Catalyst System (Ratios, Activity) start->q2 q3 Analyze Product for Impurities (p-Toluic Acid, 4-CBA) start->q3 q4 Review Purification Protocol (Solvent, Temp, Washing) start->q4 sol1 Adjust conditions to established protocols. q1->sol1 sol2 Prepare fresh catalyst solution with correct ratios. q2->sol2 sol3 Increase reaction time or optimize conditions for full conversion. q3->sol3 sol4 Optimize recrystallization and washing steps to minimize loss. q4->sol4

References

Technical Support Center: Crystallization of Terephthalic Acid (TPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of terephthalic acid (TPA). The information aims to help control crystal size and morphology during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the crystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Problem Potential Cause(s) Suggested Solution(s)
Fine, Needle-like Crystals Formed Rapid nucleation due to high supersaturation.- Increase the solvent-to-solute ratio to reduce supersaturation.- Slow down the cooling rate during cooling crystallization.[1] - In reactive crystallization, use a lower concentration of reactants.[2][3] - Employ a different solvent or a co-solvent system to modify solubility and growth kinetics.
Poor Crystal Yield - TPA remaining dissolved in the mother liquor due to using too much solvent.- Incomplete precipitation in reactive crystallization.- Reduce the amount of solvent used for dissolution.- If the mother liquor contains a significant amount of product, concentrate the solution and perform a second crystallization.- In reactive crystallization, ensure the final pH is optimal for complete TPA precipitation (typically pH 1-3).[4]
Inconsistent Crystal Size (Broad Particle Size Distribution) - Uncontrolled nucleation and growth rates.- Agitation speed is too high or too low.- Control the cooling profile carefully in cooling crystallization.- In reactive crystallization, maintain a constant pH and reactant feed rate.[2] - Optimize the stirring rate; inadequate mixing can lead to local supersaturation, while excessive agitation can cause secondary nucleation and crystal breakage.
Globular or Irregular Crystal Morphology Initial formation of globular particles that may later transform into other habits.- Consider "crystal aging," where the initial globular particles can transform into more stable, rod-like crystals over time with gentle agitation in the mother liquor.[5]
Crystals are Difficult to Filter Very fine crystals or a wide particle size distribution can clog the filter medium.- Aim for larger, more uniform crystals by optimizing crystallization conditions (slower cooling, lower supersaturation).- Increasing the precipitation temperature can lead to larger crystals with improved filterability.[1]
Discolored or Impure Crystals Co-precipitation of impurities.- Perform a recrystallization step.- In reactive crystallization from recycled PET, impurities like dyes can be carried over. Consider a purification step involving activated carbon or the formation of a metal-organic framework (MOF) intermediate to separate TPA from impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for controlling TPA crystal size and morphology?

A1: The key parameters influencing TPA crystal size and morphology are:

  • Supersaturation: This is the primary driving force for both nucleation and crystal growth. Controlling the rate at which supersaturation is generated (e.g., through cooling rate or reactant addition rate) is crucial.

  • Temperature: Temperature affects the solubility of TPA and, therefore, the level of supersaturation. Higher precipitation temperatures generally lead to larger crystals.[1]

  • Solvent: The choice of solvent impacts TPA solubility, molecular interactions at the crystal surface, and can lead to different crystal habits.[7]

  • pH: In reactive crystallization, pH is a critical factor. The mean crystal size can be influenced by the final pH of the solution.[2][3]

  • Additives and Impurities: Even small amounts of impurities or intentionally added habit modifiers can significantly alter the crystal shape by adsorbing to specific crystal faces and inhibiting or promoting growth in certain directions.

Q2: How does the choice of solvent affect TPA crystallization?

A2: The solvent plays a important role by influencing the solubility of TPA and the interactions between the solvent molecules and the growing crystal faces. For instance, using N,N-dimethylacetamide (DMAc) as a solvent in cooling crystallization can lead to high-purity, enlarged crystals.[1] The polarity of the solvent can also affect the crystal habit.

Q3: What is reactive crystallization and how can I control crystal size in this process?

A3: Reactive crystallization involves a chemical reaction to generate the product (TPA), which then precipitates from the solution. A common method is the acidification of a disodium terephthalate solution.[2][3] To control crystal size in this process:

  • Control Reactant Concentration: Lower concentrations of the reactants generally lead to slower nucleation and larger crystals.[2][3]

  • Maintain Constant pH: Fluctuations in pH can lead to uncontrolled nucleation and a broader crystal size distribution. A semi-batch process with double-feeding at a constant pH can produce more monodispersed crystals.[2]

  • Optimize Temperature: Higher temperatures can increase crystal size.[1]

Q4: Can I change the crystal habit of TPA after the initial crystallization?

A4: Yes, a process known as "crystal aging" or Ostwald ripening can modify the crystal habit. This involves holding the crystals in their mother liquor, often with gentle agitation, for a period. During this time, smaller or less stable crystal forms can dissolve and redeposit onto larger, more stable crystals, leading to a change in size and morphology. For instance, initial globular TPA particles can transform into rod-like crystals during aging.[5]

Q5: What are some common crystal forms (polymorphs) of TPA?

A5: this compound is known to exist in different polymorphic forms, most commonly a triclinic form. Different crystallization conditions can sometimes lead to the formation of other polymorphs, which may have different physical properties.[8][9]

Quantitative Data Summary

The following tables summarize quantitative data on the effect of various parameters on TPA crystal size.

Table 1: Effect of pH on TPA Crystal Size in Reactive Crystallization

Solution pHMean Crystal Size (μm)
56.03
49.42
310.34

Data sourced from a study on reactive crystallization of TPA.[2][3]

Table 2: Effect of Reactant Concentration on TPA Crystal Size in Reactive Crystallization

Reactant Concentration (M)Mean Crystal Size (μm)
0.57.57
0.33.24
0.13.09

Data sourced from a study on reactive crystallization of TPA.[2][3]

Table 3: Effect of Precipitation Temperature and Acid on TPA Crystal Size

Precipitation AcidTemperature (°C)Resulting Crystal Size
Sulfuric Acid36.5Smaller Crystals
Sulfuric Acid90Larger Crystals
Acetic Acid36.5Larger than with H₂SO₄ at the same temperature
Acetic Acid90Significantly larger crystals

Qualitative summary based on findings that higher temperatures and the use of acetic acid lead to larger crystals.[1]

Experimental Protocols

Protocol 1: Reactive Crystallization of TPA from Disodium Terephthalate

This protocol describes a general procedure for the reactive crystallization of TPA by acidifying a solution of its salt.

Materials:

  • Crude this compound

  • Sodium hydroxide (NaOH) solution

  • Sulfuric acid (H₂SO₄) solution

  • Deionized water

  • pH meter

  • Stirring hotplate

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve crude this compound in a sodium hydroxide solution to form disodium terephthalate.

  • Acidification: While stirring, slowly add sulfuric acid to the disodium terephthalate solution to lower the pH and induce the precipitation of TPA.

  • pH Control: Monitor the pH of the solution continuously. For controlled crystal growth, maintain a constant pH by adjusting the feed rate of the sulfuric acid. A final pH of around 3-4 is often targeted.[2][3]

  • Temperature Control: Maintain a constant temperature throughout the precipitation process. Higher temperatures (e.g., 80-90°C) can promote the growth of larger crystals.[1]

  • Aging (Optional): After the addition of acid is complete, continue stirring the slurry for a defined period to allow for crystal growth and habit modification.

  • Isolation: Filter the precipitated TPA from the solution.

  • Washing: Wash the filter cake with deionized water to remove residual salts and impurities.

  • Drying: Dry the purified TPA crystals in an oven at an appropriate temperature (e.g., 70°C) until a constant weight is achieved.[2]

Protocol 2: Cooling Crystallization of TPA using a Cooling-Heating Cycle

This protocol is based on a method designed to obtain larger TPA crystals.[4]

Materials:

  • Purified metalated salt of this compound (e.g., disodium terephthalate)

  • Deionized water

  • An acid (e.g., H₂SO₄)

  • Reaction vessel with temperature control

  • pH meter

  • Filtration apparatus

Procedure:

  • Solution Preparation: Prepare an aqueous solution of the purified metalated salt of this compound at a pH of 7.

  • Initial Heating: Heat the solution to a maximum crystallization temperature.

  • pH Adjustment for Seeding: Adjust the solution pH to 5 using an acid to initiate the formation of seed crystals.

  • Cooling-Heating Cycles: a. Cool the solution to a minimum crystallization temperature. b. Reheat the solution to the maximum crystallization temperature. c. Repeat this cooling-heating cycle multiple times (e.g., 5-8 times) to promote the growth of larger crystals.

  • Final Precipitation: At the maximum crystallization temperature, adjust the pH of the solution to 1-3 to ensure complete precipitation of the TPA.

  • Filtration: Filter the crystalline TPA from the solution while maintaining the maximum temperature.

  • Washing: Wash the collected crystals with cold water.

  • Drying: Dry the washed TPA crystals.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_cryst Crystallization cluster_post Post-Processing start Start with Crude TPA or TPA Salt dissolution Dissolution in Solvent/Base start->dissolution supersaturation Generate Supersaturation (Cooling/Anti-solvent/Reaction) dissolution->supersaturation nucleation Nucleation supersaturation->nucleation growth Crystal Growth nucleation->growth isolation Isolation (Filtration) growth->isolation washing Washing isolation->washing drying Drying washing->drying end Final TPA Crystals drying->end

Caption: General workflow for the crystallization of this compound.

troubleshooting_tree cluster_size Crystal Size Issues cluster_morph Morphology Issues cluster_solutions_small Solutions for Small Crystals cluster_solutions_needles Solutions for Needles problem Problem: Undesirable Crystal Size/Morphology too_small Crystals Too Small problem->too_small Size needles Needle-like Morphology problem->needles Morphology agglomerates Agglomerated Crystals too_small->agglomerates sol1_small Decrease Cooling Rate too_small->sol1_small sol2_small Increase Solvent too_small->sol2_small sol3_small Optimize pH too_small->sol3_small sol4_small Increase Temperature too_small->sol4_small too_large Crystals Too Large sol1_needles Change Solvent needles->sol1_needles sol2_needles Use Additives needles->sol2_needles sol3_needles Crystal Aging needles->sol3_needles

Caption: Troubleshooting decision tree for TPA crystallization issues.

References

Technical Support Center: Preventing Corrosion in Terephthalic Acid (PTA) Production Reactors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed technical information, troubleshooting advice, and experimental protocols for researchers and scientists working with terephthalic acid (PTA) production and encountering challenges with reactor corrosion.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of corrosion in reactors used for this compound (PTA) production?

A1: The primary cause of corrosion in PTA production reactors is the highly aggressive chemical environment required for the manufacturing process. The reaction medium typically consists of acetic acid as a solvent, a cobalt-manganese catalyst, and a bromide promoter (e.g., sodium bromide or hydrogen bromide). This combination, especially at the high temperatures (190–205°C) and pressures (1.5–3 MPa) of the reaction, is extremely corrosive to many metals. The bromide ions (Br⁻), in particular, are highly penetrating and can break down the protective passive films on stainless steels, leading to severe localized corrosion.

Q2: What are the most common types of corrosion observed in PTA reactors?

A2: Several forms of corrosion are prevalent in the harsh environment of PTA reactors. These include:

  • Pitting Corrosion: This is a localized form of corrosion characterized by the formation of small holes or "pits" on the metal surface. It is a primary concern in PTA production, as the bromide and chloride ions in the process stream are aggressive pitting agents.

  • Crevice Corrosion: This type of corrosion occurs in confined spaces or crevices where the chemical environment is stagnant and differs from the bulk solution.

  • Stress Corrosion Cracking (SCC): SCC is the cracking of a material under the combined influence of tensile stress and a corrosive environment. Halides, including bromides, are known to cause SCC in austenitic stainless steels.

  • General (Uniform) Corrosion: This involves the uniform loss of material across the entire exposed surface of the reactor wall.

  • Hydrogen Embrittlement: This phenomenon can occur when hydrogen atoms diffuse into the metal matrix, reducing its ductility and leading to brittle failure.

Q3: Which materials are most resistant to corrosion in the PTA production environment?

A3: Material selection is the most critical factor in preventing corrosion. While standard stainless steels like 316L are used, they often prove insufficient for long-term service. More robust materials are typically required for critical components. The general order of corrosion resistance in this environment is:

  • Austenitic Stainless Steels: Grades like 316L and 317L are used but have limitations.

  • High-Alloy Austenitic Stainless Steels: Grades such as 904L and 254SMO offer significantly better resistance due to higher chromium, molybdenum, and nickel content.

  • Duplex Stainless Steels: Alloys like 2205 provide a good combination of strength and corrosion resistance.

  • Nickel-Based Alloys: Hastelloy C-276 is highly resistant to the PTA process environment.

  • Titanium: Titanium and its alloys are often the material of choice for lining or constructing reactors due to their exceptional resistance to the corrosive acetic acid and bromide mixture.

Q4: How do process parameters like temperature and bromide concentration affect corrosion rates?

A4: Process parameters have a significant impact on corrosion.

  • Temperature: An increase in temperature generally accelerates the rate of all chemical reactions, including corrosion. Studies show a clear trend where the corrosion rate of stainless steels like 316L increases as the temperature rises.[1][2]

  • Bromide (Br⁻) Concentration: Higher concentrations of bromide ions lead to a more aggressive environment and a higher corrosion rate. Bromide ions are effective at breaking down the passive layer that protects stainless steels.[1]

  • Presence of Oxygen: Corrosion rates are typically higher under aerobic (oxygenated) conditions compared to anaerobic (oxygen-free) conditions.[2]

Troubleshooting Guide

Problem: We are observing severe pitting corrosion on the internal surfaces of our 316L stainless steel reactor. What are the likely causes and how can we address this?

Answer: Severe pitting in a 316L reactor is a common issue in PTA production.

  • Likely Causes:

    • Material Limitation: 316L stainless steel has limited resistance to the high concentrations of bromide ions at elevated temperatures typical of the PTA process.[3]

    • Process Upsets: Excursions to higher-than-normal temperatures or bromide concentrations can dramatically accelerate pitting.

    • Contaminants: The presence of chloride ions (Cl⁻), even in small amounts, can significantly worsen pitting corrosion.

  • Recommended Solutions:

    • Material Upgrade: The most reliable long-term solution is to upgrade the reactor material. Consider higher-grade alloys such as 904L stainless steel, or for the most severe conditions, a nickel-based alloy like Hastelloy C or a titanium-lined reactor.

    • Process Control: Implement stricter monitoring and control of reaction temperature and bromide concentration to stay within design limits.

    • Inhibitors: Investigate the use of corrosion inhibitors that are effective in acidic, halide-containing environments.

Problem: Our reactor, which is used for drying PTA slurry, shows the most severe corrosion in the middle section, not at the bottom where the liquid is deepest. Why is this occurring?

Answer: This phenomenon is related to the changing conditions during the drying process.

  • Likely Cause: Research has shown that the corrosion rate of 316L stainless steel in PTA slurry has a parabolic relationship with the solid/liquid ratio.[1][4] As the solvent evaporates, the slurry passes through a phase with a specific solid/liquid ratio (around 6.25) that is maximally corrosive.[1][4] This highly corrosive zone often forms in the middle section of the dryer. Furthermore, corrosion is an electrochemical process that requires a liquid electrolyte film on the metal surface. In the half-dry, half-wet conditions of the middle section, a continuous, highly concentrated corrosive film can be maintained, leading to accelerated corrosion.

  • Recommended Solutions:

    • Surface Temperature Control: If possible, design the heating system to maintain the reactor wall temperature at a level high enough to prevent the formation of a continuous liquid film on the surface.[1][4] This can significantly reduce the corrosion rate.

    • Material Selection: Use a more resistant material in this specific high-wear zone of the reactor.

Quantitative Data on Material Performance

The selection of an appropriate material is a balance between cost and performance. The tables below provide comparative data on the corrosion resistance of various alloys in simulated PTA environments.

Table 1: Relative Corrosion Resistance of Different Alloys

Material GradeKey Alloying ElementsPREN¹Typical Performance in PTA Environment
316L SS 17% Cr, 12% Ni, 2.5% Mo~24Susceptible to pitting and SCC; suitable for less critical applications.[2]
317L SS 18% Cr, 13% Ni, 3.5% Mo~29Offers better resistance than 316L but may still be insufficient.[2]
904L SS 20% Cr, 25% Ni, 4.5% Mo, 1.5% Cu~34High resistance to chloride attack and reducing acids; a significant upgrade from 316L.[2][5]
Titanium (Gr. 2) >99% TiN/AExcellent resistance to the corrosive mixture of acetic acid and bromides.
Hastelloy C-276 16% Cr, 57% Ni, 16% Mo~68Superior resistance to a wide range of corrosive media, including PTA process streams.

¹Pitting Resistance Equivalent Number (PREN) = %Cr + 3.3 * %Mo + 16 * %N. A higher PREN value generally indicates better pitting corrosion resistance.

Table 2: Effect of Temperature on Corrosion Rate of Stainless Steels in Acetic Acid with Bromide

MaterialTemperature (°C)EnvironmentCorrosion Rate (mm/year)
316L SS 60Acetic Acid + Br⁻ (Aerobic)Moderate
316L SS >80Acetic Acid + Br⁻ (Aerobic)High / Severe
904L SS 60Acetic Acid + Br⁻ (Aerobic)Low
904L SS >80Acetic Acid + Br⁻ (Aerobic)Moderate

Note: The corrosion rates of all three materials (316L, 317L, and 904L) increase with rising temperature, with 316L showing the most significant increase. Corrosion rates are also consistently higher in the presence of oxygen (aerobic conditions).[2]

Experimental Protocols

Protocol: Laboratory Immersion Corrosion Testing (Based on ASTM G31)

This protocol outlines a standard procedure for evaluating the corrosion resistance of metallic materials in a simulated PTA production environment.

1. Objective: To determine the corrosion rate (via mass loss) and susceptibility to localized corrosion of a material when immersed in a high-temperature, high-pressure acetic acid solution containing bromide ions.

2. Apparatus:

  • High-pressure, high-temperature autoclave or reactor made of or lined with a highly inert material (e.g., Titanium, Hastelloy).

  • Specimen holder made of an inert material (e.g., PTFE) to suspend specimens and ensure electrical isolation.

  • Analytical balance (accuracy of 0.1 mg).

  • Temperature and pressure control system for the autoclave.

  • Metallurgical microscope or Scanning Electron Microscope (SEM) for surface analysis.

3. Materials:

  • Test Specimens: Coupons of the alloy to be tested (e.g., 316L, 904L) with known dimensions and surface area (e.g., 50mm x 25mm x 3mm). The surface should be prepared to a standard finish (e.g., ground with 120-grit SiC paper).

  • Test Solution: Prepare a solution simulating the PTA process fluid. For example: 90% acetic acid, 10% water, with a specific concentration of sodium bromide (e.g., 400 ppm Br⁻).

  • Cleaning Reagents: Acetone for degreasing, and appropriate acid solutions for removing corrosion products post-test (as specified in ASTM G1).

4. Procedure:

  • Specimen Preparation: a. Measure the dimensions of each test coupon to calculate the total surface area. b. Clean the specimens with a detergent, rinse with deionized water, degrease with acetone, and dry. c. Weigh each specimen to the nearest 0.1 mg.

  • Test Setup: a. Place the prepared test solution into the autoclave. b. Mount the weighed specimens onto the specimen holder, ensuring they are not in contact with each other or the autoclave walls. c. Seal the autoclave and begin purging with an inert gas (e.g., nitrogen) if anaerobic conditions are required.

  • Immersion Test: a. Heat the autoclave to the desired test temperature (e.g., 150°C) and allow the pressure to stabilize. b. Maintain the temperature and pressure for the specified test duration (e.g., 24 to 240 hours).

  • Post-Test Evaluation: a. Cool down and depressurize the autoclave. Carefully remove the specimens. b. Photograph the specimens to document the appearance of any corrosion products. c. Chemically clean the specimens to remove corrosion products according to ASTM G1 standards. d. Rinse, dry, and re-weigh the cleaned specimens. e. Examine the specimen surfaces under a microscope (SEM) for evidence of localized corrosion like pitting or cracking.

5. Calculation of Corrosion Rate: Calculate the average corrosion rate in millimeters per year (mm/y) using the following formula:

Corrosion Rate (mm/y) = (K × W) / (A × T × D)

Where:

  • K = a constant (8.76 × 10⁴)

  • W = Mass loss in grams

  • A = Surface area in cm²

  • T = Exposure time in hours

  • D = Density of the material in g/cm³

Visualizations

Diagram 1: Material Selection Workflow for PTA Reactors

This diagram provides a logical workflow for selecting an appropriate reactor material based on the severity of the operating conditions.

MaterialSelection start Start: Define Operating Conditions q_temp Temperature > 180°C Pressure > 1.5 MPa? start->q_temp q_br High Br⁻ / Cl⁻ Concentration? q_temp->q_br Yes mat_standard Standard Service: 316L / 317L SS q_temp->mat_standard No q_critical Is Service Life / Product Purity Critical? q_br->q_critical Yes mat_moderate Moderate Service: 904L / Duplex SS q_br->mat_moderate No q_critical->mat_moderate No mat_severe Severe Service: Titanium / Hastelloy C q_critical->mat_severe Yes end_node Final Material Selection mat_standard->end_node mat_moderate->end_node mat_severe->end_node

Caption: A decision tree for selecting reactor materials in PTA production.

Diagram 2: Troubleshooting Workflow for Pitting Corrosion

This workflow outlines a systematic approach to diagnosing and resolving pitting corrosion issues in a PTA reactor.

TroubleshootingWorkflow start Problem: Pitting Corrosion Observed in Reactor action_data Step 1: Analyze Process Data (Temp, Pressure, Br⁻/Cl⁻ Conc.) start->action_data action_inspect Step 2: Perform Internal Inspection (Visual, SEM of coupons) action_data->action_inspect action_products Step 3: Analyze Corrosion Products (EDS/XPS) action_inspect->action_products q_cause Root Cause Identified? action_products->q_cause q_cause->action_data No (Re-evaluate) cause_material Cause: Material Inadequate q_cause->cause_material Yes (Material) cause_process Cause: Process Upset / Contamination q_cause->cause_process Yes (Process) solution_upgrade Solution: Upgrade Material (e.g., to 904L, Ti) cause_material->solution_upgrade solution_control Solution: Enhance Process Control & Feedstock Purity cause_process->solution_control solution_monitor Solution: Implement Corrosion Monitoring Program solution_upgrade->solution_monitor solution_control->solution_monitor

Caption: A logical workflow for troubleshooting pitting corrosion in reactors.

References

issues with terephthalic acid solubility during polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with terephthalic acid (TPA) in polymerization reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to TPA solubility and polymerization processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the solubility of this compound?

A1: The solubility of this compound is influenced by several key factors:

  • Temperature: TPA solubility generally increases significantly with a rise in temperature in most solvents.[1][2][3]

  • Solvent Type: Polar solvents tend to be more effective at dissolving TPA.[1] Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) show higher solubility compared to water or alcohols.[2][4][5]

  • pH: As a dicarboxylic acid, TPA's solubility is greater in alkaline conditions due to the ionization of its carboxylic acid groups.[1]

  • Impurities: The presence of impurities, such as 4-carboxybenzaldehyde (4-CBA) and p-toluic acid, can impact the polymerization process, although their direct effect on TPA's initial solubility is less documented.[2][6] Incomplete polymerization can lead to the formation of low molecular weight oligomers.[7]

Q2: Why is this compound poorly soluble in water and many common organic solvents?

A2: this compound's poor solubility is attributed to its rigid, crystalline structure and the strong intermolecular hydrogen bonding between its carboxylic acid groups.[1][4] Overcoming these strong intermolecular forces requires significant energy, which is why high temperatures are often necessary for dissolution.[2]

Q3: What are the typical solvents used for the polymerization of this compound?

A3: In the industrial production of polyethylene terephthalate (PET), the most common method is the direct esterification of TPA with ethylene glycol (EG).[8][9][10] Therefore, ethylene glycol acts as both a reactant and a solvent. Due to the low solubility of TPA in EG at lower temperatures, the process requires elevated temperatures and pressures to achieve a homogenous reaction mixture.[11][12] For laboratory-scale synthesis or purification, other high-boiling polar aprotic solvents like DMSO or NMP can be used.[2][5]

Q4: Can co-monomers affect the solubility of this compound during polymerization?

A4: Yes, the introduction of co-monomers can influence the solubility of TPA. For instance, the addition of 2,5-furandicarboxylic acid (FDCA) as a co-monomer in PET synthesis has been shown to improve the dissolution of TPA in ethylene glycol, which is attributed to the in-situ formation of more soluble oligomers.[11]

Troubleshooting Guide

Problem 1: this compound is not dissolving in ethylene glycol at the expected rate.

Possible Cause Suggested Solution
Insufficient Temperature Gradually increase the reaction temperature. The solubility of TPA in EG is highly temperature-dependent.[1][11] For PET synthesis, temperatures are often raised to 250°C or higher.[10]
Inadequate Agitation Ensure efficient and continuous stirring of the reaction mixture to improve mass transfer and break up TPA agglomerates.
Particle Size of TPA Using TPA with a smaller particle size can increase the surface area available for dissolution, potentially speeding up the process.[13]
Presence of Water in Ethylene Glycol Ensure the ethylene glycol used is as dry as possible. Water content can affect the viscosity of the TPA-EG slurry and potentially the reaction kinetics.[12]
Impure this compound Impurities in TPA can sometimes affect its dissolution characteristics. Consider using purified this compound (PTA).[6][10]

Problem 2: The polymerization reaction is sluggish or incomplete.

Possible Cause Suggested Solution
Poor Solubility of TPA If TPA has not fully dissolved, the reaction will be limited to the solid-liquid interface, slowing down the polymerization rate. Refer to the solutions for Problem 1 .
Presence of Inhibiting Impurities Impurities like 4-carboxybenzaldehyde (4-CBA) can act as chain terminators, preventing the growth of high molecular weight polymers.[6] Using highly purified TPA is recommended.
Inefficient Removal of Byproducts The esterification reaction produces water as a byproduct.[8][9] Efficiently removing water (e.g., through distillation) is crucial to drive the equilibrium towards polymer formation.
Catalyst Issues If a catalyst is being used (e.g., antimony compounds), ensure it is active and present in the correct concentration.[10] Contaminants can sometimes poison the catalyst.
Suboptimal Monomer Ratio An incorrect molar ratio of this compound to ethylene glycol can lead to low molecular weight products. A slight excess of ethylene glycol is often used to account for its potential loss during the reaction.[10]

Quantitative Data: Solubility of this compound

The following tables summarize the solubility of this compound in various solvents at different temperatures.

Table 1: Solubility of this compound in Water

Temperature (°C)Temperature (K)Pressure (MPa)Solubility (g TPA / kg H₂O)
150423.15--
250523.15--
300573.1510108.1
350623.1520347.4
Data sourced from reference[3].

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (g TPA / 100g Solvent)
Dimethyl Sulfoxide (DMSO)2520
Dimethyl Sulfoxide (DMSO)10029.4
N,N-Dimethylformamide (DMF)25-
N-Methyl-2-pyrrolidone (NMP)25-
Methanol250.1
Methanol1503.1
Data compiled from references[2][5]. Note: Specific values for DMF and NMP at 25°C were not consistently found in a single source but are generally considered good solvents for TPA.

Experimental Protocols

1. Determination of this compound Solubility by Isothermal Method

This protocol describes a general procedure for measuring the solubility of TPA in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (e.g., ethylene glycol, DMSO)

  • Isothermal shaker or stirred reaction vessel with temperature control

  • High-performance liquid chromatography (HPLC) system

  • Syringe filters (chemically compatible with the solvent)

  • Analytical balance

Procedure:

  • Prepare a series of vials or a reaction vessel with a known mass of the solvent.

  • Add an excess amount of this compound to each vial to create a saturated solution.

  • Place the vials in the isothermal shaker set to the desired temperature.

  • Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous agitation to ensure saturation.

  • After equilibration, stop the agitation and allow the undissolved TPA to settle.

  • Carefully draw a sample of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.

  • Immediately filter the sample through a syringe filter into a pre-weighed vial.

  • Determine the mass of the filtered solution.

  • Dilute the sample with a suitable solvent for HPLC analysis.

  • Quantify the concentration of TPA in the sample using a pre-calibrated HPLC method.

  • Calculate the solubility in grams of TPA per 100 grams of solvent.

2. Model Protocol for PET Synthesis via Direct Esterification

This protocol outlines a basic procedure for the synthesis of polyethylene terephthalate oligomers.

Materials:

  • Purified this compound (PTA)

  • Ethylene glycol (EG)

  • Antimony(III) oxide (catalyst, optional)

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation apparatus (condenser and collection flask)

  • Heating mantle with temperature controller

  • Nitrogen inlet

Procedure:

  • Set up the reaction apparatus in a fume hood.

  • Charge the three-neck flask with purified this compound and ethylene glycol in the desired molar ratio (e.g., 1:1.2).

  • If using a catalyst, add it to the flask.

  • Begin stirring and purge the system with nitrogen.

  • Gradually heat the mixture to approximately 180-220°C. The mixture will form a slurry.

  • Continue heating to 250-260°C. As the esterification reaction proceeds, water will be generated and can be collected in the distillation receiving flask. The reaction mixture should become clearer as the TPA dissolves and reacts.[10][14][15]

  • The first stage (esterification) is considered complete when the theoretical amount of water has been collected.

  • For higher molecular weight polymer, a second stage (polycondensation) would follow, typically involving higher temperatures and the application of a vacuum to remove excess ethylene glycol.

Visualizations

Troubleshooting_TPA_Solubility start Start: TPA not dissolving in EG q1 Is the temperature sufficient? (e.g., >200°C) start->q1 a1_yes Increase temperature q1->a1_yes No q2 Is agitation adequate? q1->q2 Yes a1_yes->q2 a2_yes Increase stirring speed/ Use efficient stirrer q2->a2_yes No q3 Is the TPA particle size small? q2->q3 Yes a2_yes->q3 a3_yes Use finer TPA powder q3->a3_yes No q4 Is the EG anhydrous? q3->q4 Yes a3_yes->q4 a4_yes Use dry EG q4->a4_yes No end_fail Consider TPA purity or other contaminants q4->end_fail Yes end_success Issue Resolved a4_yes->end_success

Caption: Troubleshooting workflow for TPA solubility issues.

PET_Synthesis_Workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage reactants TPA + Ethylene Glycol (Slurry) heating Heat to 250-260°C with N2 purge reactants->heating reaction Formation of BHET and Oligomers heating->reaction byproduct_removal Water Removal (Distillation) reaction->byproduct_removal vacuum Apply Vacuum & Increase Temp. byproduct_removal->vacuum Proceed to next stage polymerization Chain Growth vacuum->polymerization final_product High Molecular Weight PET polymerization->final_product

Caption: Workflow for PET synthesis via direct esterification.

References

Technical Support Center: Managing Terephthalic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the moisture sensitivity of terephthalic acid during Metal-Organic Framework (MOF) synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the moisture sensitivity of this compound a critical factor in MOF synthesis?

A1: this compound (TPA or H₂BDC) is a common organic linker used in the synthesis of many MOFs, such as the UiO-66 and MIL series.[1] The presence of water, even in trace amounts, can significantly impact the synthesis process. Water can compete with the this compound linker during the coordination process with the metal clusters. This competition can lead to the formation of structural defects, affect the crystallinity and porosity of the final product, or even result in the formation of unintended phases.[2][3] For some MOFs, like MOF-5, the final structure is highly sensitive to atmospheric humidity, which can cause it to degrade.[4]

Q2: How does water specifically affect the structure of the resulting MOF?

A2: Water can act as a modulator or a defect-inducing agent.[3][5] Its presence can lead to:

  • Missing-Linker Defects: Water molecules can coordinate to the metal clusters, preventing the this compound linker from binding at that site.[6][7] This creates a "missing-linker" defect, which alters the pore environment and surface properties of the MOF.[8][9] For example, in UiO-66, missing linker defects are often capped by water molecules and charge-balanced by hydroxide anions.[6]

  • Reduced Crystallinity: An excess of water can disrupt the ordered self-assembly process, leading to a less crystalline or even amorphous final product with lower surface area.

  • Phase Impurities: Water can influence the coordination environment, leading to the crystallization of different, undesired MOF phases or metal oxide/hydroxide impurities.

Q3: What are the common signs of moisture contamination in my MOF synthesis?

A3: Indicators of moisture-related issues include:

  • Poor Powder X-Ray Diffraction (PXRD) Pattern: Broadened peaks or the absence of expected peaks suggests low crystallinity or an amorphous product. The presence of unexpected peaks may indicate phase impurities.

  • Low Brunauer-Emmett-Teller (BET) Surface Area: The synthesized MOF exhibits a significantly lower surface area than reported literature values, which can be a consequence of pore blockage or structural collapse.

  • Inconsistent Batch-to-Batch Reproducibility: Difficulty in obtaining consistent results between different synthesis batches is a classic sign of uncontrolled variables, with moisture being a frequent culprit.

  • Unusual Crystal Morphology: Scanning Electron Microscopy (SEM) images may reveal poorly defined crystals or significant aggregation where well-defined crystals are expected.

Q4: Can water ever be beneficial in this compound-based MOF synthesis?

A4: Yes, in controlled amounts, water can be used as a tool for "defect engineering."[2] Intentionally introducing water can create missing-linker defects, which can enhance properties like gas adsorption or catalytic activity by exposing more active metal sites.[2][10] For some syntheses, a small amount of water is even required to facilitate the formation of the metal secondary building units (SBUs).[11] The key is precise control over the water concentration.

Troubleshooting Guide

Problem 1: My synthesized MOF has very low crystallinity and/or a low BET surface area.

Possible Cause Troubleshooting Step
Contaminated this compound The linker has absorbed atmospheric moisture. Dry the this compound under vacuum at an elevated temperature (e.g., 100-120 °C) for several hours before use.
"Wet" Solvent The synthesis solvent (e.g., DMF, DEF) contains too much water. Use an anhydrous grade solvent or dry the solvent using appropriate methods like molecular sieves. N,N-dimethylformamide (DMF) is a common solvent but is hygroscopic.[12]
Incomplete Activation Residual solvent and water molecules are trapped within the MOF pores after synthesis. Follow a rigorous activation protocol, which typically involves solvent exchange followed by heating under vacuum to clear the pores.[13][14]

Problem 2: My PXRD pattern shows a mix of phases or a completely different phase than expected.

Possible Cause Troubleshooting Step
Uncontrolled Hydrolysis Excess water is causing the metal salt to hydrolyze, forming metal hydroxides or a different MOF phase. Strictly control the amount of water in the reaction. Consider using a modulator to control the reaction kinetics.
Modulator Effect of Water Water is acting as a modulator, altering the kinetics of crystallization and favoring a different thermodynamic or kinetic product.[5] Precisely quantify the amount of water added to the synthesis, or switch to a non-aqueous synthesis route if possible.

Problem 3: The MOF structure degrades after synthesis and exposure to air.

Possible Cause Troubleshooting Step
Inherent Moisture Instability Some this compound-based MOFs, like MOF-5, are known to be unstable in the presence of atmospheric humidity.[4] Handle and store the activated MOF in an inert atmosphere (e.g., inside a glovebox).
Incomplete SBU Formation A poorly formed structure with a high defect density can be more susceptible to hydrolysis. Optimize synthesis conditions (temperature, time, modulator concentration) to improve the structural integrity.

Quantitative Data Summary

Table 1: Effect of Modulators on UiO-66 Crystal Size

Modulators are often used to control crystal size and defect formation, which can be particularly useful in syntheses where water content is a concern. The pKa of the modulator influences its effectiveness.

ModulatorpKaEquivalents vs. LinkerAverage Crystal Size (nm)
Acetic Acid4.7610~200
Formic Acid3.7510~150
Trifluoroacetic Acid (TFA)0.5210~100
Hydrochloric Acid (HCl)-6.310~50

Data synthesized from principles described in related studies.[11][15][16] Using modulators with lower pKa values at higher concentrations can lead to more defects, which can enhance properties like colloidal stability.[15][16]

Experimental Protocols

Protocol 1: Drying this compound and Solvents

Objective: To remove residual water from the linker and solvent before synthesis.

Materials:

  • This compound (reagent grade)

  • N,N-dimethylformamide (DMF, standard grade)

  • 3Å Molecular sieves (activated)

  • Vacuum oven

  • Schlenk flask

Procedure for this compound:

  • Place the required amount of this compound in a clean, dry beaker or flask.

  • Put the container in a vacuum oven.

  • Heat the oven to 120 °C.

  • Apply vacuum and dry for at least 12 hours.

  • After drying, cool the oven to room temperature under vacuum before transferring the this compound to a desiccator or glovebox for storage.

Procedure for DMF Solvent:

  • Activate 3Å molecular sieves by heating them in an oven at >250 °C for at least 3 hours under a flow of inert gas or vacuum.

  • Cool the sieves under vacuum and transfer them to a dry Schlenk flask containing the DMF solvent (approx. 5-10% w/v).

  • Allow the solvent to stand over the molecular sieves for at least 24 hours before use.

  • Extract the dry solvent using a dry syringe or cannula, ensuring it is not exposed to the atmosphere.

Protocol 2: General Synthesis of UiO-66 with Moisture Control

Objective: To synthesize UiO-66, a representative this compound-based MOF, while minimizing moisture contamination.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Dried this compound (H₂BDC)

  • Dried DMF

  • Hydrochloric acid (HCl, for modulation)

  • 20 mL Scintillation vials with Teflon-lined caps

Procedure:

  • Inside a glovebox or under an inert atmosphere, weigh 25 mg of ZrCl₄ and 25 mg of dried this compound into a 20 mL scintillation vial.

  • Add 10 mL of dried DMF to the vial.

  • Add a specific volume of HCl as a modulator (e.g., 100 µL of a 1M solution in DMF).

  • Cap the vial tightly.

  • Remove the vial from the glovebox and place it in a preheated oven at 120 °C for 24 hours.

  • After 24 hours, remove the vial and allow it to cool to room temperature. A white precipitate should have formed.

  • The product is now ready for washing and activation.

Protocol 3: Activation of this compound-Based MOFs

Objective: To remove unreacted starting materials and solvent molecules from the MOF pores.

Materials:

  • As-synthesized MOF powder

  • Fresh DMF

  • Ethanol or Chloroform (volatile solvent)

  • Centrifuge

Procedure:

  • Separate the solid product from the mother liquor by centrifugation (e.g., 8000 rpm for 10 minutes).

  • Discard the supernatant and re-disperse the solid in fresh DMF. Vortex or sonicate to ensure thorough washing.

  • Repeat the centrifugation and washing step with DMF two more times.

  • Solvent Exchange: After the final DMF wash, re-disperse the solid in a volatile solvent like ethanol. This step is crucial as ethanol is easier to remove under vacuum than DMF.

  • Repeat the centrifugation and washing step with the volatile solvent three times over 24 hours to ensure complete exchange.

  • After the final wash, decant the solvent and place the wet solid in a vacuum oven.

  • Activate the MOF by heating under a dynamic vacuum (e.g., at 150-200 °C) for 12-24 hours until the pores are evacuated. The activated MOF should be stored under inert gas.

Visualizations

Troubleshooting Moisture-Related Issues

Moisture_Troubleshooting start Start: Poor MOF Quality (Low Crystallinity/Surface Area) check_pxrd Analyze PXRD Pattern start->check_pxrd check_bet Measure BET Surface Area start->check_bet pxrd_bad Broad/Missing Peaks? check_pxrd->pxrd_bad bet_low Surface Area < Literature? check_bet->bet_low pxrd_bad->bet_low No, peaks are sharp cause_linker Cause: Wet Linker pxrd_bad->cause_linker Yes cause_solvent Cause: Wet Solvent pxrd_bad->cause_solvent Yes bet_low->cause_linker Yes cause_activation Cause: Incomplete Activation bet_low->cause_activation Yes bet_low->cause_activation No, surface area is high solution_dry_linker Action: Dry this compound (Vacuum Oven) cause_linker->solution_dry_linker solution_dry_solvent Action: Use Anhydrous Solvent (Molecular Sieves) cause_solvent->solution_dry_solvent solution_activate Action: Re-Activate MOF (Solvent Exchange & Vacuum Heat) cause_activation->solution_activate

Caption: Troubleshooting workflow for diagnosing moisture-related synthesis problems.

Role of Water in Defect Formation

Defect_Formation cluster_synthesis MOF Self-Assembly cluster_products Possible Outcomes metal_cluster Metal Cluster (e.g., Zr-oxo cluster) perfect_mof Ideal MOF Lattice (High Crystallinity) metal_cluster->perfect_mof Binds to Linker defective_mof Defective MOF Lattice (Missing Linker) metal_cluster->defective_mof Binds to Water (Competitive Inhibition) linker This compound (Linker) linker->perfect_mof linker->defective_mof Binding Site Blocked water H₂O Molecule water->defective_mof

Caption: How water competes with this compound, leading to missing-linker defects.

Experimental Workflow for MOF Synthesis

MOF_Workflow prep 1. Preparation - Dry this compound - Dry Solvent (DMF) synthesis 2. Synthesis - Combine Reagents in Vial - Heat in Oven (e.g., 120°C) prep->synthesis washing 3. Washing - Centrifuge & Decant - Wash with fresh DMF synthesis->washing exchange 4. Solvent Exchange - Wash with Volatile Solvent (e.g., Ethanol) washing->exchange activation 5. Activation - Heat under Dynamic Vacuum exchange->activation characterization 6. Characterization - PXRD, BET, TGA activation->characterization

References

Technical Support: Optimizing Agitation in Terephthalic Acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on optimizing agitation during the crystallization of terephthalic acid (TPA). Below are frequently asked questions and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of agitation in TPA crystallization?

Agitation is a critical process parameter that directly influences heat and mass transfer within the crystallizer. Proper agitation ensures a uniform suspension of crystals, preventing them from settling and agglomerating. It also facilitates the dissipation of heat generated during crystallization and ensures a homogeneous concentration of the TPA solution. This control over the crystallizer environment is essential for achieving the desired crystal size distribution (CSD), purity, and yield.

Q2: How does agitation speed affect the final crystal size of TPA?

The speed of agitation has a significant and direct impact on the final crystal size by influencing the competing processes of nucleation and crystal growth.

  • High Agitation: Increasing agitation speed generally enhances the nucleation rate, leading to the formation of a larger number of smaller crystals.[1] High shear forces can also cause crystal breakage (attrition), further reducing the mean particle size.[2]

  • Low Agitation: Lower agitation speeds reduce the rate of secondary nucleation, allowing existing crystals more time to grow. This typically results in a larger mean crystal size. However, insufficient agitation can lead to poor suspension and the formation of large, impure agglomerates.

Q3: Can agitation speed impact the purity of the TPA product?

Yes, agitation speed is a key factor in determining final product purity.

  • Too High: Extremely high agitation rates can lead to attrition-induced inclusions, where impurities are incorporated into the crystal lattice as fragments heal.[3]

  • Too Low: Inadequate mixing can create localized areas of high supersaturation, leading to rapid, uncontrolled crystallization that traps impurities.[3] Without proper suspension, impurities present in the mother liquor may not be effectively washed from the crystal surfaces during filtration.

Finding the optimal agitation speed is crucial to balance effective mixing with the prevention of impurity incorporation.[3]

Q4: What are the signs of improper agitation in my TPA crystallization experiment?

Observing the physical properties of your TPA product can indicate non-optimal agitation conditions:

  • Very Fine Crystals/Powder: This often suggests the agitation speed is too high, promoting excessive secondary nucleation and/or crystal breakage.

  • Large, Irregular Agglomerates: This can be a sign of insufficient agitation, where crystals settle and fuse.

  • Broad Crystal Size Distribution: Inconsistent mixing can lead to a wide range of crystal sizes, which can complicate downstream processing like filtration and drying.

  • Low Purity: If the product purity is below expectations, consider that the agitation rate may be either too high (causing inclusions) or too low (causing impurity trapping).[3]

  • Poor Filterability: A product dominated by very fine particles will typically be difficult to filter.

Troubleshooting Guide

Observed Problem Potential Agitation-Related Cause Suggested Solution
Product is too fine, difficult to filter Agitation speed is too high, causing excessive secondary nucleation and attrition.Decrease the agitation rate incrementally. This will lower the shear forces and favor crystal growth over nucleation.
Crystals are large, agglomerated, and impure Agitation speed is too low, resulting in poor suspension and localized supersaturation.Increase the agitation speed to ensure all crystals remain suspended. This improves mass transfer and prevents settling.
Crystal size distribution is very broad Inconsistent or inefficient mixing within the vessel.Check the impeller type and position. A different impeller design (e.g., pitched-blade vs. Rushton turbine) may be needed for your vessel geometry. Ensure the impeller is positioned correctly to create uniform flow.
Product purity is low despite good crystal size Agitation rate is promoting impurity inclusion.This requires careful optimization. The "sweet spot" for agitation must be found experimentally.[3] Try reducing the speed slightly to minimize attrition or increasing it slightly to improve bulk mixing and prevent localized impurity pockets.

Data Presentation: Agitation Effects

The following table summarizes the general relationship between agitation parameters and TPA crystal attributes. The exact values are highly dependent on the specific crystallizer geometry, solvent system, and cooling profile.

Agitation Parameter Low Level Optimal Level High Level
Agitation Speed (RPM) < 100 RPM200 - 400 RPM (Typical Lab Scale)> 500 RPM
Resulting Mean Crystal Size Larger, potential for agglomerationModerate, more uniform sizeSmaller, increased fines
Nucleation Rate LowModerateHigh[1]
Crystal Growth Rate High (if suspended)ModerateLow[1]
Purity Potentially low due to inclusions and poor washingHighPotentially low due to attrition-induced inclusions[3]
Filtration Time Fast (if not agglomerated)OptimalSlow

Visualizing Agitation Effects & Troubleshooting

The following diagrams illustrate the key relationships and troubleshooting logic for optimizing agitation in TPA crystallization.

Agitation_Influence cluster_input Input Parameter cluster_mechanism Physical Mechanism cluster_kinetics Crystallization Kinetics cluster_output Crystal Attributes Agitation Agitation Speed Shear Shear Force & Attrition Agitation->Shear Increases MassTransfer Mass & Heat Transfer Agitation->MassTransfer Improves Nucleation Nucleation Rate Shear->Nucleation Increases (Secondary) CSD Crystal Size Distribution (CSD) Shear->CSD Causes fines (breakage) MassTransfer->Nucleation Increases Growth Growth Rate MassTransfer->Growth Increases Purity Purity MassTransfer->Purity Improves Nucleation->CSD Shifts to smaller size Nucleation->Purity High rate can trap impurities Growth->CSD Shifts to larger size

Caption: Influence of agitation speed on crystallization mechanisms and final TPA properties.

Troubleshooting_Workflow Start Problem Observed Problem1 Crystals Too Small (Poor Filtration) Start->Problem1 Problem2 Large Agglomerates (Low Purity) Start->Problem2 Problem3 Low Purity (Good Size) Start->Problem3 Cause1 Cause: Excessive Shear & Secondary Nucleation Problem1->Cause1 Cause2 Cause: Poor Suspension & Settling Problem2->Cause2 Cause3 Cause: Attrition or Impurity Trapping Problem3->Cause3 Solution1 Solution: Decrease Agitation Speed Cause1->Solution1 Solution2 Solution: Increase Agitation Speed Cause2->Solution2 Solution3 Solution: Fine-tune Speed. Check Impeller. Cause3->Solution3

Caption: Troubleshooting workflow for common agitation-related issues in TPA crystallization.

Experimental Protocol: Agitation Optimization Study

This protocol outlines a general methodology for systematically optimizing agitation in a lab-scale batch TPA crystallization.

1. Objective: To determine the optimal agitation speed that yields TPA crystals with a target mean particle size, high purity, and good filterability.

2. Materials & Equipment:

  • Crude this compound (CTA)

  • Solvent (e.g., deionized water, acetic acid)

  • Jacketed glass reactor (e.g., 1L) with temperature control

  • Overhead stirrer with digital RPM display and a specific impeller (e.g., 4-blade pitched turbine)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

  • Analytical Instruments:

    • Particle Size Analyzer (e.g., laser diffraction)

    • High-Performance Liquid Chromatography (HPLC) system for purity analysis[4]

3. Methodology:

  • Preparation: Dissolve a fixed amount of crude TPA in the solvent at an elevated temperature (e.g., 250-350°C, under pressure if using water) within the jacketed reactor to create a saturated or slightly undersaturated solution.[5]

  • Set Agitation: Set the overhead stirrer to the first experimental speed (e.g., 100 RPM). Ensure the speed is just sufficient to keep solids suspended (the "just suspended" speed, Njs).

  • Initiate Crystallization: Begin the cooling profile. Cool the solution at a controlled rate (e.g., 1°C/min) to the final crystallization temperature (e.g., 135-180°C).[5]

  • Hold Period: Hold the slurry at the final temperature under constant agitation for a set period (e.g., 60 minutes) to allow the system to reach equilibrium.

  • Isolation: Quickly filter the resulting crystal slurry. Wash the filter cake with a small amount of cold, fresh solvent.

  • Drying: Dry the purified TPA crystals in an oven at a specified temperature (e.g., 70°C) until a constant weight is achieved.[6]

  • Analysis:

    • Characterize the dried crystals using the particle size analyzer to determine the mean size and distribution.

    • Analyze the purity of the crystals using a validated HPLC method to quantify TPA and key impurities like 4-carboxybenzaldehyde (4-CBA) and p-toluic acid.

  • Repeat: Repeat steps 1-7 for a range of agitation speeds (e.g., 200 RPM, 300 RPM, 400 RPM, 500 RPM), keeping all other parameters (TPA concentration, cooling rate, etc.) constant.

4. Data Analysis: Compile the results in a table, comparing agitation speed against mean particle size, particle size distribution width, product yield, and purity. Plot these relationships graphically to identify the optimal agitation window that meets your desired product specifications.

References

Technical Support Center: Purification of Terephthalic Acid from Industrial Waste Streams

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of terephthalic acid (TPA) from industrial waste streams, particularly from the depolymerization of polyethylene terephthalate (PET).

Troubleshooting Guide

Section 1: Low Product Yield

Question: My final yield of purified TPA is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low TPA yield can stem from several stages of the purification process. Here are the common causes and solutions:

  • Incomplete Depolymerization of PET Waste: If the initial PET waste is not fully broken down, the TPA cannot be effectively recovered.

    • Solution: Ensure optimal conditions for depolymerization. For alkaline hydrolysis, this may involve adjusting the concentration of the base (e.g., NaOH), the reaction temperature, and the reaction time. Using a co-solvent like ethanol can also improve depolymerization efficiency.[1][2] The particle size of the PET waste is also a critical factor; smaller particle sizes generally lead to higher conversion rates.[2][3]

  • Losses During Filtration and Washing: TPA can be lost if filtration is inefficient or if excessive washing with a solvent in which TPA has some solubility occurs.

    • Solution: Optimize the filtration process by selecting the appropriate filter medium. Minimize washing volumes while still ensuring the removal of impurities. Consider the temperature at which filtration is performed, as TPA solubility can be temperature-dependent.

  • Suboptimal Precipitation Conditions: The pH and temperature during the precipitation of TPA from its salt solution are crucial for maximizing yield.

    • Solution: Carefully control the pH during acidification. A lower pH (around 3-4) generally favors more complete precipitation of TPA.[4][5] Additionally, controlling the temperature during precipitation can influence crystal size and filterability, thereby affecting the final yield.[6]

Section 2: Product Discoloration

Question: The purified TPA has a noticeable color (e.g., yellow, pink). What causes this discoloration and how can I obtain a white product?

Answer: Discoloration in purified TPA is a common issue, often indicating the presence of impurities.

  • Presence of Dyes and Pigments from PET Waste: If the initial waste stream contains colored PET, these colorants can be carried through the process.

    • Solution: An activated carbon treatment step is highly effective in removing colored impurities.[4][7] This is typically done after dissolving the crude TPA in an alkaline solution and before precipitation.

  • Formation of Colored Byproducts: During hydrolysis or subsequent processing at high temperatures, side reactions can lead to the formation of colored organic impurities. For instance, a pink color has been observed when using ethanol as a co-solvent in alkaline hydrolysis.[2][3] Hydroxyl derivatives of TPA and its oligomers have been identified as major contributors to a light-yellow color.[7]

    • Solution: In addition to activated carbon treatment, a hydrogenation step can be employed to convert colored impurities into colorless compounds.[8] Optimizing the reaction temperature and time can also minimize the formation of these byproducts.

  • Contamination from Other Polymers: The presence of other polymers in the waste stream, such as PVC or polyamides, can lead to yellowing during reprocessing.[9]

    • Solution: Improve the sorting and pre-treatment of the PET waste to remove other polymer contaminants.

Section 3: Low Product Purity

Question: My purified TPA does not meet the required purity specifications for polymerization. What are the common impurities and how can I remove them?

Answer: Achieving high purity is critical for downstream applications like PET synthesis. Common impurities and their removal strategies are outlined below:

  • Incomplete Conversion Intermediates: The most common impurity is 4-carboxybenzaldehyde (4-CBA), an intermediate in the oxidation of p-xylene to TPA, which can also be present in TPA from PET recycling. Other common organic impurities include p-toluic acid and benzoic acid.

    • Solution: A hydrogenation step is effective in reducing 4-CBA to p-toluic acid, which can then be removed in subsequent purification steps. Recrystallization from a suitable solvent, such as dimethylacetamide (DMAC) or N-methyl pyrrolidone (NMP), is a powerful technique for removing a wide range of organic impurities.[4][10][11]

  • Inorganic Impurities: Catalysts and salts from the hydrolysis and precipitation steps can contaminate the final product.

    • Solution: Thorough washing of the TPA crystals after filtration is crucial for removing water-soluble inorganic compounds. Ensure the washing liquid is appropriate (e.g., deionized water) and the washing is performed effectively.

  • Residual Solvents: Solvents used during recrystallization can be trapped in the TPA crystals.

    • Solution: Proper drying of the purified TPA at an appropriate temperature and for a sufficient duration is necessary to remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the target purity levels for TPA to be used in PET synthesis?

A1: For high-performance polyester or food-contact resins, the purity of TPA should be above 99.5%.[12] The content of 4-carboxybenzaldehyde (4-CBA) is a critical parameter and should typically be below 25 ppm.[4]

Q2: How does pH affect the precipitation of TPA?

A2: The pH of the solution has a significant impact on the yield and crystal size of the precipitated TPA. Lowering the pH of a disodium terephthalate solution by adding acid leads to the precipitation of TPA. A pH in the range of 3 to 5 is generally effective for maximizing the yield.[5] The rate of pH change and the final pH can also influence the crystal size distribution, which in turn affects the filterability and handling of the product.[4][5]

Q3: What solvents are recommended for the recrystallization of TPA?

A3: The choice of solvent for recrystallization depends on the solubility characteristics of TPA and the impurities to be removed. Solvents in which TPA has high solubility at elevated temperatures and low solubility at lower temperatures are ideal.[13] Common solvents used for TPA recrystallization include dimethylacetamide (DMAC), N-methyl pyrrolidone (NMP), and acetic acid/water mixtures.[4][10][11][14]

Q4: Can I reuse the solvents from the purification process?

A4: Solvent recovery and reuse are important for making the purification process more economical and environmentally friendly. Solvents from recrystallization can often be recovered by distillation and recycled. The feasibility of reuse will depend on the accumulation of impurities in the solvent.

Q5: What analytical techniques are used to determine the purity of TPA?

A5: Several analytical techniques are employed to assess the purity of TPA. High-Performance Liquid Chromatography (HPLC) is commonly used to quantify organic impurities. Nuclear Magnetic Resonance (NMR) and Differential Scanning Calorimetry (DSC) can provide information about the overall purity and thermal properties.[2][3]

Data Presentation

Table 1: Common Impurities in Crude TPA and Their Target Levels in Purified TPA

ImpurityCommon SourceTarget Level in Purified TPA
4-Carboxybenzaldehyde (4-CBA)Incomplete oxidation of p-xylene or PET degradation byproduct< 25 ppm[4]
p-Toluic AcidByproduct of p-xylene oxidation< 150 ppm
Benzoic AcidByproduct of p-xylene oxidation< 100 ppm
Heavy Metals (e.g., Co, Mn)Catalysts from TPA synthesis< 10 ppm
Dyes and PigmentsColored PET wasteVisually white, low color index
MoistureIncomplete drying< 0.2% by weight[12]

Table 2: Typical Process Parameters for Alkaline Hydrolysis of PET Waste

ParameterValue RangeNotes
NaOH Concentration5 - 30 wt%[1]Higher concentrations can increase reaction rate but may require more acid for neutralization.
Temperature70 - 110 °C[1]Higher temperatures generally lead to faster depolymerization.
Reaction Time2 - 6 hours[2][3]Dependent on temperature, NaOH concentration, and PET particle size.
Co-solventEthanol or Ethylene Glycol[2][3]Ethanol can be more efficient at lower temperatures.[2][3]
PET Particle Size< 300 μm for high conversionFiner powders lead to faster and more complete reaction.[2][3]

Experimental Protocols

Protocol 1: Alkaline Hydrolysis of PET Waste and Precipitation of TPA
  • Depolymerization:

    • Shred or grind the PET waste to a fine powder (<300 μm).

    • In a reaction vessel, prepare a 20% (w/v) aqueous solution of sodium hydroxide (NaOH).

    • Add the PET powder to the NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).

    • Heat the mixture to 100°C with constant stirring.

    • Maintain the reaction for 4-6 hours until the PET is completely dissolved.

  • Filtration and Decolorization:

    • Cool the reaction mixture to approximately 80°C.

    • Filter the hot solution to remove any insoluble impurities (e.g., other plastics, labels).

    • To the filtrate, add activated carbon (2% w/v of the initial PET weight) and stir for 30 minutes at 80°C to adsorb colored impurities.

    • Filter the solution again to remove the activated carbon.

  • Precipitation:

    • Cool the decolorized filtrate to room temperature.

    • Slowly add a 1 M solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) with vigorous stirring until the pH of the solution reaches 3-4.

    • A white precipitate of TPA will form.

  • Isolation and Drying:

    • Collect the TPA precipitate by vacuum filtration.

    • Wash the filter cake with deionized water until the filtrate is neutral.

    • Dry the purified TPA in an oven at 110°C overnight.

Protocol 2: Recrystallization of Crude TPA
  • Dissolution:

    • Place the crude TPA in a flask.

    • Add a suitable solvent, such as dimethylacetamide (DMAC), in a ratio of 1:5 (w/v).

    • Heat the mixture with stirring to the boiling point of the solvent until all the TPA has dissolved.

  • Crystallization:

    • Slowly cool the solution to room temperature without agitation to allow for the formation of large crystals.

    • Further cool the solution in an ice bath to maximize the precipitation of TPA.

  • Isolation and Drying:

    • Collect the TPA crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the purified TPA crystals in a vacuum oven to remove all traces of the solvent.

Visualizations

Experimental_Workflow start PET Waste Stream pretreatment Pre-treatment (Grinding, Washing) start->pretreatment hydrolysis Alkaline Hydrolysis (NaOH, Heat) pretreatment->hydrolysis filtration1 Hot Filtration (Remove Insolubles) hydrolysis->filtration1 decolorization Activated Carbon Treatment filtration1->decolorization filtration2 Filtration (Remove Carbon) decolorization->filtration2 precipitation Acid Precipitation (Adjust pH) filtration2->precipitation filtration3 Filtration & Washing precipitation->filtration3 drying Drying filtration3->drying end Purified TPA drying->end Troubleshooting_Purity start Low Purity TPA check_color Is the product colored? start->check_color check_impurities What is the major impurity? (e.g., by HPLC) check_color->check_impurities No activated_carbon Implement/Optimize Activated Carbon Step check_color->activated_carbon Yes organic_impurities High Organic Impurities (e.g., 4-CBA) check_impurities->organic_impurities Organic inorganic_impurities High Inorganic Impurities check_impurities->inorganic_impurities Inorganic hydrogenation Consider Hydrogenation activated_carbon->hydrogenation recrystallization Perform/Optimize Recrystallization organic_impurities->recrystallization optimize_washing Improve Washing of TPA Cake inorganic_impurities->optimize_washing Impurity_Removal_Pathway crude_tpa Crude TPA (with impurities) alkaline_dissolution Alkaline Dissolution (forms Disodium Terephthalate) crude_tpa->alkaline_dissolution filtration1 Filtration alkaline_dissolution->filtration1 insoluble_impurities Insoluble Impurities (e.g., other plastics) insoluble_impurities->filtration1 Removed colored_impurities Colored Impurities (Dyes, Pigments) activated_carbon Activated Carbon Adsorption colored_impurities->activated_carbon Adsorbed organic_impurities Soluble Organic Impurities (4-CBA, p-Toluic Acid) precipitation Acid Precipitation organic_impurities->precipitation Remain in Mother Liquor inorganic_salts Inorganic Salts washing Washing inorganic_salts->washing Removed filtration1->activated_carbon activated_carbon->precipitation precipitation->washing purified_tpa Purified TPA washing->purified_tpa

References

Navigating the Volatile Market: The Impact of Crude Oil Prices on Terephthalic Acid Production Costs

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Researchers and Scientists

The fluctuating nature of crude oil prices presents a significant challenge in the production of Purified Terephthalic Acid (PTA), a key monomer in the synthesis of polyesters like PET. This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how crude oil price volatility impacts PTA production costs. It offers troubleshooting guidance for potential experimental issues, detailed analytical protocols, and answers to frequently asked questions.

The Cost Nexus: From Crude Oil to this compound

The production cost of this compound is intrinsically linked to the price of crude oil. This is due to the manufacturing process, which begins with feedstocks derived from crude oil refining. The primary raw material for PTA is paraxylene (PX), an aromatic hydrocarbon extracted from the BTX (Benzene-Toluene-Xylene) fraction of reformate, a product of catalytic reforming in a refinery. Consequently, any price fluctuations in the crude oil market have a cascading effect on the price of paraxylene and, ultimately, the production cost of PTA.[1][2]

The correlation between the price of crude oil and paraxylene is well-established, with studies showing a strong positive relationship.[1] As the price of crude oil rises or falls, the cost of producing paraxylene follows suit, directly influencing the variable costs in PTA manufacturing.

Data Presentation: Price Volatility Overview (2022-2025)

The following table summarizes the approximate historical and recent spot prices for Brent Crude Oil, Paraxylene (Asia Contract Price), and this compound (China Spot Price) to illustrate their interconnectedness. Prices are in USD per metric ton.

YearQuarterBrent Crude Oil (USD/bbl)Paraxylene (USD/tonne)This compound (USD/tonne)
2022Q1~100~1100~950
Q2~115~1300~1100
Q3~95~1050~900
Q4~85~950~800
2023Q1~80~900~750
Q2~75~850~700
Q3~85~950~800
Q4~80~900~750
2024Q1~82~920~770
Q2~85~950~800
Q3~90~1000~850
Q4~88~980~830
2025Q1~85~950~800
Q2~87~970~820
Q3~92~1020~870
Q4~90~1000~850

Note: The prices are approximate and collated from various market sources for illustrative purposes.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers might encounter, linking them back to the quality and cost of raw materials influenced by crude oil price volatility.

Frequently Asked Questions (FAQs)

Q1: Why is there such a strong link between crude oil prices and my this compound costs?

A1: The primary feedstock for this compound is paraxylene (PX). Paraxylene is derived from crude oil through a refining process. Therefore, the price of crude oil directly impacts the cost of PX, which is the main component of your PTA production cost.[1][2]

Q2: How can I anticipate changes in this compound pricing?

A2: Monitoring the trends in global crude oil benchmarks like Brent and WTI can provide a leading indicator for paraxylene and subsequent this compound price movements. Geopolitical events and changes in global oil supply and demand are key factors to watch.

Q3: What are the most common impurities I might find in my this compound, and are they related to the raw material source?

A3: The most common impurities are byproducts of incomplete paraxylene oxidation. These include 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid.[3][4][5] The concentration of these impurities can be influenced by the quality of the paraxylene feedstock, which can vary with fluctuations in crude oil sources and refining processes.

Q4: Can using a lower-cost this compound, potentially sourced during periods of low crude oil prices, affect my downstream applications (e.g., polymer synthesis)?

A4: Yes. While a lower cost is attractive, it's crucial to ensure the purity of the this compound. Higher levels of impurities, such as 4-CBA, can act as chain terminators during polymerization, leading to lower molecular weight polymers and affecting the mechanical and thermal properties of the final product.[4]

Troubleshooting Common Experimental Issues
Problem Potential Cause Related to Raw Materials Troubleshooting Steps
Low Yield in Polymerization High levels of monofunctional impurities (e.g., p-toluic acid, benzoic acid) in the this compound, which act as chain terminators.- Analyze the purity of the this compound batch using HPLC (see Experimental Protocols).- If impurity levels are high, consider an additional purification step for the PTA, such as recrystallization.- Source this compound from a supplier with stringent quality control, even if the cost is slightly higher.
Discoloration (Yellowing) of Final Polymer Presence of color-forming impurities in the this compound, which can be residual catalysts or byproducts from the oxidation process.- Perform a colorimetric analysis of the this compound.- Ensure the purification process of the crude this compound is robust, including steps like hydrogenation to remove color bodies.
Inconsistent Reaction Rates in Esterification/Polymerization Variations in the particle size or surface area of the this compound, which can be affected by the crystallization process during its production.- Characterize the physical properties of the this compound powder (e.g., particle size analysis).- Ensure consistent agitation and mixing in your reaction vessel to improve the dissolution and reaction of the solid PTA.
Catalyst Deactivation in Downstream Processes Presence of catalyst poisons in the this compound that may have carried over from the crude oil or the PTA production process.- Analyze the this compound for trace metals or sulfur compounds.- If catalyst poisoning is suspected, consider a pre-treatment of the PTA or using a more robust catalyst in your own process.

Experimental Protocols: Quality Control of this compound

Accurate determination of this compound purity is critical. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.

Protocol: Determination of Impurities in this compound by HPLC

Objective: To quantify the major organic impurities (4-carboxybenzaldehyde, p-toluic acid, benzoic acid) in a sample of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Reference standards for this compound, 4-carboxybenzaldehyde, p-toluic acid, and benzoic acid

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and acidified water (e.g., pH 2.5-3.0 with phosphoric acid). The exact ratio will depend on the specific column and impurities being analyzed but a gradient elution is often employed.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standards in a suitable solvent (e.g., a mixture of the mobile phase) to prepare stock solutions. Perform serial dilutions to create a series of calibration standards with known concentrations.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent. The sample may require heating or sonication to fully dissolve. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30 °C).

    • Set the UV detector wavelength (e.g., 240 nm).

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, followed by the sample solutions.

  • Data Analysis:

    • Identify the peaks corresponding to each impurity and this compound based on their retention times compared to the standards.

    • Construct a calibration curve for each impurity by plotting the peak area versus concentration.

    • Determine the concentration of each impurity in the sample by using the calibration curve.

Visualizing the Connections

The following diagrams illustrate the key relationships and workflows discussed in this technical support center.

Crude_to_PTA_Pathway cluster_crude Crude Oil Refining cluster_aromatics Aromatics Production cluster_pta This compound Synthesis Crude Oil Crude Oil Naphtha Naphtha Crude Oil->Naphtha Distillation Crude Oil->Naphtha Reformate Reformate Naphtha->Reformate Catalytic Reforming Naphtha->Reformate Paraxylene (PX) Paraxylene (PX) Reformate->Paraxylene (PX) Extraction Reformate->Paraxylene (PX) Crude this compound (CTA) Crude this compound (CTA) Paraxylene (PX)->Crude this compound (CTA) Oxidation Paraxylene (PX)->Crude this compound (CTA) Purified this compound (PTA) Purified this compound (PTA) Crude this compound (CTA)->Purified this compound (PTA) Purification Crude this compound (CTA)->Purified this compound (PTA)

Caption: Production pathway from crude oil to purified this compound.

Cost_Impact_Flow Crude Oil Price Volatility Crude Oil Price Volatility Paraxylene (PX) Price Paraxylene (PX) Price Crude Oil Price Volatility->Paraxylene (PX) Price Direct Impact This compound (PTA) Production Cost This compound (PTA) Production Cost Paraxylene (PX) Price->this compound (PTA) Production Cost Major Component PTA Quality & Purity PTA Quality & Purity This compound (PTA) Production Cost->PTA Quality & Purity Potential Trade-off Downstream Product Performance Downstream Product Performance PTA Quality & Purity->Downstream Product Performance Critical Influence

Caption: Logical flow of cost and quality impact.

Troubleshooting_Workflow Start Experimental Issue (e.g., Low Yield, Discoloration) Check_PTA_Purity Analyze PTA Purity (HPLC, etc.) Start->Check_PTA_Purity Impurity_High Impurity Levels Acceptable? Check_PTA_Purity->Impurity_High Purify_PTA Implement Additional Purification Step Impurity_High->Purify_PTA No Review_Process_Params Review & Optimize Reaction Conditions Impurity_High->Review_Process_Params Yes Purify_PTA->Review_Process_Params Source_New_PTA Source Higher Purity PTA Purify_PTA->Source_New_PTA End_Success Issue Resolved Review_Process_Params->End_Success Source_New_PTA->Review_Process_Params

Caption: A workflow for troubleshooting common experimental issues.

References

Validation & Comparative

The Isomer Effect: A Comparative Analysis of Terephthalic and Isophthalic Acid in Copolyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry, the subtle difference in the isomeric substitution of aromatic dicarboxylic acids can profoundly influence the macroscopic properties of the resulting copolyesters. This guide provides a detailed comparative analysis of two key monomers, terephthalic acid (TPA) and isophthalic acid (IPA), in the synthesis of copolyesters, offering researchers and materials scientists a comprehensive understanding of their distinct contributions to polymer characteristics. The strategic incorporation of IPA alongside the more conventional TPA allows for the fine-tuning of properties to meet specific application demands, from flexible films to rigid, high-strength materials.

The fundamental distinction between TPA and IPA lies in the substitution pattern of their carboxyl groups on the benzene ring. TPA is a para-isomer (1,4-substitution), resulting in a linear and highly symmetrical molecular structure. This linearity facilitates efficient chain packing, leading to polymers with high crystallinity, excellent thermal stability, and robust mechanical strength.[1][2] In contrast, IPA is a meta-isomer (1,3-substitution), which introduces a kink in the polymer backbone.[1][2] This disruption of linearity hinders chain packing, reduces crystallinity, and consequently alters the thermal and mechanical properties of the copolyester.[3][4][5]

Impact on Copolyester Properties: A Quantitative Comparison

The introduction of isophthalic acid as a comonomer in a polyester backbone predominantly composed of this compound units systematically modifies the polymer's thermal and mechanical behavior. The following table summarizes the key performance differences observed with increasing IPA content in a typical poly(ethylene terephthalate-co-isophthalate) (PETI) copolyester.

PropertyPoly(ethylene terephthalate) (PET - 0% IPA)PETI Copolyester (Increasing IPA Content)Key Observations
Melting Temperature (Tm) HighDecreases[3][4][5]The disruption of chain regularity by IPA units lowers the energy required to melt the crystalline regions. Copolyesters with more than 25-35 mol% IPA are often amorphous.[3][4][5]
Glass Transition Temp (Tg) ~67-81 °CIncreases with low IPA content, may decrease at higher concentrations[6]The introduction of the rigid, kinked IPA structure can initially restrict chain mobility, increasing Tg. However, at higher concentrations, the overall decrease in crystallinity can lead to a less pronounced or even decreasing Tg.
Crystallinity High (Semicrystalline)Decreases significantly[3][4][5]The non-linear structure of IPA inhibits the ordered arrangement of polymer chains, leading to a more amorphous material.[3][4]
Tensile Strength & Modulus HighGenerally decreasesThe reduction in crystallinity typically leads to lower tensile strength and modulus, as the intermolecular forces are weaker in amorphous regions.[1]
Flexibility & Impact Strength ModerateIncreases[1]The less crystalline, more amorphous nature of IPA-containing copolyesters allows for greater chain mobility, resulting in increased flexibility and improved impact resistance.[1]
Solubility Generally insoluble in common organic solventsImproved solubility[1][7]The reduced crystallinity and less ordered structure of copolyesters with higher IPA content allow solvent molecules to penetrate and dissolve the polymer more easily.[5][7]

Visualizing the Structural and Synthetic Differences

To better understand the molecular basis for these property differences, it is helpful to visualize the structures of the monomers and the synthesis workflow.

cluster_monomers Monomer Structures cluster_properties Resulting Polymer Chain Characteristics TPA This compound (TPA) (para-substitution) Linear Linear Chain Segment (from TPA) TPA->Linear Leads to IPA Isophthalic Acid (IPA) (meta-substitution) Kinked Kinked Chain Segment (from IPA) IPA->Kinked Introduces start Start: Monomer Mixing esterification Esterification (TPA, IPA, and Diol) start->esterification prepoly Pre-polycondensation (Under Vacuum) esterification->prepoly Water/Methanol Removal poly Final Polycondensation (High Vacuum, High Temperature) prepoly->poly Viscosity Increase end End: Copolyester Product poly->end

References

validation of terephthalic acid purity by titration and spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of Terephthalic Acid Purity: Titration vs. Spectroscopy

For researchers, scientists, and drug development professionals, ensuring the purity of this compound (TPA) is a critical step in various manufacturing and development processes. This guide provides a detailed comparison of two common analytical approaches for validating TPA purity: traditional titration and modern spectroscopic methods. We will delve into the experimental protocols, present comparative performance data, and visualize the workflows to aid in selecting the most suitable method for your specific needs.

Comparison of Analytical Methods

Titrimetric and spectroscopic methods offer distinct advantages and disadvantages for the determination of this compound purity. Titration, specifically acid-base titration, is a well-established, cost-effective method that provides a quantitative measure of the overall acidic content, which is a direct indicator of TPA purity. However, it is a bulk analysis method and does not provide information on the nature of individual impurities.

Spectroscopic methods, such as Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FTIR) spectroscopy, offer rapid and sensitive analyses. UV-Vis spectroscopy is particularly useful for detecting aromatic impurities that absorb UV light, providing a measure of the overall purity based on the absorbance of a solution. FTIR spectroscopy excels at identifying functional groups and can be used to qualitatively assess the presence of impurities and, with proper calibration, can also be used for quantitative analysis.

The choice between these methods often depends on the specific requirements of the analysis, such as the need for quantitative purity data versus qualitative impurity profiling, sample throughput, and available instrumentation.

Data Presentation

The following table summarizes the key performance parameters for titration and spectroscopic methods in the analysis of this compound purity.

ParameterTitration (Acid Value)UV-Vis SpectroscopyFTIR Spectroscopy
Principle Neutralization of acidic functional groups with a standard base.Measurement of the absorbance of UV light by aromatic compounds.Measurement of the absorption of infrared radiation by molecular vibrations.
Primary Measurement Volume of titrant required to reach the endpoint.Absorbance at a specific wavelength (e.g., 340 nm).Transmittance or absorbance at specific wavenumbers.
Purity Assessment Calculation of acid value (mg KOH/g), which is directly related to the purity of TPA.Lower absorbance indicates higher purity.[1]Comparison of the sample spectrum to a reference standard of pure TPA.
Accuracy High, typically with recoveries close to 100% for the main component.Good, but can be affected by any UV-absorbing impurities.Good for identification; quantitative accuracy depends on robust calibration.
Precision (RSD) Typically <1%.Typically <2%.Qualitative analysis is highly reproducible; quantitative precision is method-dependent.
Limit of Detection (LOD) Not typically used for purity assay of the main component.Dependent on the impurity's molar absorptivity; can be in the ppm range for specific impurities.[2][3][4]Primarily a qualitative tool for impurity detection; quantitative LOD is compound-specific.
Limit of Quantitation (LOQ) Not typically used for purity assay of the main component.Dependent on the impurity's molar absorptivity; can be in the ppm range for specific impurities.[3]Quantitative LOQ is compound and method-specific.
Specificity Not specific; titrates all acidic protons.Not highly specific; any impurity with a chromophore absorbing at the analytical wavelength will interfere.Highly specific for functional groups, allowing for the identification of types of impurities.
Sample Throughput Moderate; each titration is performed individually.High; suitable for automated analysis of multiple samples.High; rapid sample analysis.
Cost Low; requires basic laboratory glassware and reagents.Moderate; requires a UV-Vis spectrophotometer.Moderate to high; requires an FTIR spectrometer.

Experimental Protocols

Titration: Determination of Acid Value

This protocol is based on the principles of acid-base titration to determine the acid value of this compound, which is a measure of its purity.

1. Reagents and Materials:

  • This compound sample

  • Dimethyl sulfoxide (DMS)

  • Carbon dioxide-free distilled water

  • 0.5 M Sodium Hydroxide (NaOH) solution, standardized

  • Phenolphthalein indicator solution (1% in ethanol)

  • 100 mL beaker

  • Buret, 50 mL

  • Magnetic stirrer and stir bar

2. Procedure: [5]

  • Accurately weigh about 0.8 - 1.5 g of the this compound sample into a 100 mL beaker.

  • Add 20 ± 0.5 mL of dimethyl sulfoxide and stir until the sample is completely dissolved.

  • Add 20 ± 1 mL of CO2-free distilled water.

  • Add two drops of phenolphthalein indicator to the solution.

  • Titrate the sample solution with standardized 0.5 M sodium hydroxide solution to a permanent pink endpoint.

  • Record the volume of NaOH solution consumed.

  • Perform a blank titration using the same procedure but without the this compound sample.

3. Calculation: The acid value is calculated using the following formula:

Acid Value (mg KOH/g) = ((V_s - V_b) * M * 56.11) / W

Where:

  • V_s = volume of NaOH solution consumed by the sample (mL)

  • V_b = volume of NaOH solution consumed by the blank (mL)

  • M = Molarity of the NaOH solution (mol/L)

  • 56.11 = Molar mass of KOH ( g/mol )

  • W = Weight of the this compound sample (g)

Spectroscopy: UV-Vis Purity Assessment

This method assesses the purity of this compound by measuring the optical density of a solution at a specific wavelength, where impurities are known to absorb.

1. Reagents and Materials:

  • This compound sample

  • 2 N Potassium Hydroxide (KOH) solution

  • Volumetric flasks

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (10 mm path length)

2. Procedure: [1]

  • Accurately weigh 0.32 g of the this compound sample.

  • Dissolve the sample in 4 mL of 2 N aqueous potassium hydroxide solution in a volumetric flask.

  • Ensure the sample is completely dissolved.

  • Use a 2 N KOH solution as the blank reference.

  • Measure the absorbance of the solution at 340 nm using a UV-Vis spectrophotometer. The measurement range should typically be from 300 nm to 400 nm.

  • The measured absorbance at 340 nm (A340) can be normalized to a standard 50 mm path length to obtain the optical density (OD340) for comparison with standards.

Spectroscopy: FTIR Analysis

FTIR spectroscopy is primarily used for the qualitative identification of this compound and the detection of impurities containing different functional groups.

1. Materials:

  • This compound sample

  • FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Spatula

2. Procedure:

  • Ensure the ATR crystal of the FTIR spectrometer is clean.

  • Record a background spectrum.

  • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

  • Compare the obtained spectrum with the reference spectrum of pure this compound. The presence of additional peaks or significant shifts in characteristic peaks may indicate the presence of impurities.

Mandatory Visualizations

experimental_workflow cluster_titration Titration Workflow cluster_spectroscopy Spectroscopy Workflow cluster_uv_vis UV-Vis cluster_ftir FTIR T1 Weigh TPA Sample T2 Dissolve in DMS and Water T1->T2 T3 Add Indicator T2->T3 T4 Titrate with NaOH T3->T4 T5 Calculate Acid Value T4->T5 S1 Prepare TPA Solution in KOH S2 Measure Absorbance at 340 nm S1->S2 S3 Place TPA on ATR Crystal S4 Record Spectrum S3->S4 S5 Compare with Reference S4->S5

Caption: Experimental workflows for TPA purity validation.

logical_comparison cluster_methods Analytical Methods cluster_parameters Comparison Parameters Terephthalic_Acid_Purity_Validation Terephthalic_Acid_Purity_Validation Titration Titration Terephthalic_Acid_Purity_Validation->Titration Spectroscopy Spectroscopy Terephthalic_Acid_Purity_Validation->Spectroscopy Quantitative_Purity Quantitative Purity (Bulk) Titration->Quantitative_Purity Direct Impurity_Identification Impurity Identification (Qualitative) Titration->Impurity_Identification Weak Sensitivity Sensitivity Titration->Sensitivity Lower Cost_and_Speed Cost and Speed Titration->Cost_and_Speed Low Cost, Moderate Speed Spectroscopy->Quantitative_Purity Indirect (UV-Vis) Potential (FTIR) Spectroscopy->Impurity_Identification Strong (FTIR) Spectroscopy->Sensitivity High Spectroscopy->Cost_and_Speed Higher Cost, High Speed

References

A Comparative Analysis of Polyesters: The Influence of Terephthalic Acid Isomers on PET Properties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the thermal and mechanical characteristics of polyethylene terephthalate (PET) synthesized from terephthalic acid and its isomers, isophthalic acid and phthalic acid, reveals significant variations in polymer properties. These differences, driven by the geometric arrangement of the diacid monomers, have profound implications for the material's processability and end-use applications.

The substitution of the para-oriented this compound (TPA) with its meta- and ortho-isomers, isophthalic acid (IPA) and phthalic acid (PA) respectively, disrupts the linear, ordered structure of the polymer chains. This disruption has a marked effect on the polymer's ability to crystallize, which in turn modifies its thermal and mechanical behavior. This guide provides a comprehensive comparison of these polyesters, supported by experimental data, to assist researchers and scientists in understanding these structure-property relationships.

The Isomeric Effect on Polymer Architecture

The distinct geometries of this compound, isophthalic acid, and phthalic acid are central to the differing properties of the resulting polyesters. The linear and symmetrical structure of TPA allows for efficient chain packing and a high degree of crystallinity in standard PET. In contrast, the bent, asymmetrical structure of IPA introduces kinks into the polymer backbone, hindering crystallization and resulting in a more amorphous polymer. Phthalic acid, with its adjacent carboxylic acid groups, creates an even more pronounced disruption.

G cluster_isomers Diacid Isomers cluster_properties Resulting Polymer Properties cluster_performance Performance Characteristics TPA This compound (para) High_Crystallinity High Crystallinity Linear Chains TPA->High_Crystallinity leads to IPA Isophthalic Acid (meta) Amorphous Amorphous Bent Chains IPA->Amorphous leads to PA Phthalic Acid (ortho) Low_Crystallinity Low Crystallinity Highly Bent Chains PA->Low_Crystallinity leads to High_Strength High Strength & Rigidity High_Crystallinity->High_Strength Flexibility Increased Flexibility Amorphous->Flexibility Lower_MP Lower Melting Point Low_Crystallinity->Lower_MP

Figure 1: Isomer structure and its effect on polymer properties.

Comparative Analysis of Thermal and Mechanical Properties

The incorporation of isophthalic acid as a comonomer in PET production significantly alters the material's properties. As the concentration of IPA increases, a noticeable decrease in both the glass transition temperature (Tg) and the melting temperature (Tm) is observed. This is a direct consequence of the reduced crystallinity. Copolyesters with more than 25% isophthalic units are generally amorphous.[1] While comprehensive data for a homopolymer made from 100% phthalic acid is limited in publicly available literature, the trend suggests it would exhibit even lower thermal properties due to its highly distorted structure.

PropertyPET (from this compound)Poly(ethylene isophthalate) (PEI)Poly(ethylene phthalate) (from Phthalic Acid)
Thermal Properties
Glass Transition Temp. (Tg)~75-80 °C[1]~65 °C[2]Data not readily available
Melting Temperature (Tm)~250-260 °C[1]~240 °C[2]Expected to be significantly lower
Mechanical Properties
Tensile Strength~50-70 MPaData not readily available for homopolymerData not readily available
Young's Modulus~2.8-3.1 GPaData not readily available for homopolymerData not readily available
Elongation at Break~50-150%Expected to be higher than PETData not readily available

Note: The properties of PET can vary depending on its degree of crystallinity (amorphous vs. semi-crystalline). Data for PEI homopolymer is limited, and properties are inferred from copolyester data. Comprehensive data for polyethylene phthalate is not widely available in scientific literature.

Experimental Protocols

The characterization of the thermal and mechanical properties of these polyesters is crucial for understanding their behavior. Standardized experimental procedures are employed to ensure data accuracy and reproducibility.

Synthesis of Polyesters

A common method for synthesizing these polyesters is a two-step melt polycondensation process.[2]

  • Esterification: The diacid (TPA, IPA, or PA) is reacted with an excess of ethylene glycol at elevated temperatures (around 240-260°C) and pressures.[3] This reaction forms a monomer or oligomer, with water being removed as a byproduct.[3] For copolyesters, a mixture of the diacids is used.

  • Polycondensation: The temperature is further increased (to approximately 270-280°C), and a vacuum is applied to remove the excess ethylene glycol.[3] This promotes the linking of the monomers/oligomers into long polymer chains. Catalysts, such as antimony compounds, are often used to accelerate the reaction.[3]

G Diacid Diacid (TPA, IPA, or PA) Esterification Esterification (240-260°C, Pressure) Diacid->Esterification EG Ethylene Glycol EG->Esterification Monomer Monomer/Oligomer Esterification->Monomer Water Water (byproduct) Esterification->Water Polycondensation Polycondensation (270-280°C, Vacuum) Monomer->Polycondensation Polyester Polyester (PET, PEI, etc.) Polycondensation->Polyester Excess_EG Excess Ethylene Glycol (removed) Polycondensation->Excess_EG

Figure 2: Polyester synthesis workflow.
Thermal Analysis: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to determine the thermal transitions of a polymer, including the glass transition temperature (Tg) and the melting temperature (Tm).

Methodology:

  • A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • Both pans are placed in the DSC furnace and heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (usually nitrogen).

  • The instrument measures the difference in heat flow required to raise the temperature of the sample and the reference.

  • The glass transition is observed as a step change in the baseline of the heat flow curve, while melting is seen as an endothermic peak.

Mechanical Testing: Tensile Properties (ASTM D638)

The mechanical properties of the polyesters, such as tensile strength, Young's modulus, and elongation at break, are typically determined using a universal testing machine according to ASTM D638 standards.

Methodology:

  • Test specimens are prepared in a standard dumbbell shape, often by injection molding or machining.

  • The specimen is securely held in the grips of the testing machine.

  • A tensile load is applied to the specimen at a constant rate of crosshead movement until it fractures.

  • The force applied and the elongation of the specimen are continuously recorded.

  • From the resulting stress-strain curve, the tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (a measure of ductility) are calculated.

Conclusion

The isomeric position of the carboxylic acid groups in the aromatic diacid monomer is a critical determinant of the properties of the resulting polyester. The linear geometry of this compound leads to the semi-crystalline nature of standard PET, endowing it with high strength and thermal stability. Conversely, the introduction of the bent isophthalic acid isomer disrupts chain packing, leading to more amorphous polymers with increased flexibility and lower melting points. While data on polyesters derived solely from phthalic acid is scarce, the established trend suggests a further reduction in crystallinity and thermal stability. This understanding of structure-property relationships is vital for tailoring polyester resins for a wide array of applications, from rigid packaging to flexible films.

References

performance comparison of different catalysts for terephthalic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of terephthalic acid (TPA), a crucial monomer for polyesters like polyethylene terephthalate (PET), relies heavily on efficient catalytic processes. The choice of catalyst profoundly impacts yield, selectivity, and the overall sustainability of the production method. This guide provides an objective comparison of various catalytic systems for TPA synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and process optimization.

Performance Comparison of Catalytic Systems

The performance of different catalysts for this compound synthesis varies significantly based on the reaction pathway and conditions. The data below summarizes key performance indicators for prominent catalytic systems, including the conventional homogeneous AMOCO process, emerging heterogeneous catalysts, and innovative bio-based routes.

Catalyst SystemStarting MaterialOxidantSolventTemperature (°C)PressureTime (h)Conversion (%)Selectivity (%)Yield (%)Reference
Homogeneous Catalysis
Co-Mn-Br (AMOCO Process)p-XyleneAir/O₂Acetic Acid175–2251.5–3.0 MPa8–24--90–97[1]
Cobalt Acetate/Ozone/KBrp-XyleneOzone/AirAcetic Acid80Atmospheric69684-[2][3]
Co(II)/Mn(II)/NHPIp-XyleneO₂Acetic Acid65-3---[4]
Heterogeneous Catalysis
CeO₂ Nanoparticlesp-XyleneO₂Water701 bar---35[1]
Bio-based Synthesis (Diels-Alder)
Sn-Beta Zeolite5-(hydroxymethyl)furoic acid (HMFA)EthyleneDioxane19070 bar66131 (to HMBA*)-[5][6]
Zr-Beta ZeoliteMethyl 5-(methoxymethyl)furan-2-carboxylate (MMFC)EthyleneDioxane19070 bar62681 (to MMBC**)-[7]

*4-(hydroxymethyl)benzoic acid, an intermediate to TPA. **Methyl 4-(methoxymethyl)benzenecarboxylate, an intermediate to dimethyl terephthalate (DMT).

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key catalytic systems.

Homogeneous Catalysis: Modified AMOCO Process (Lab Scale)

This protocol is based on the principles of the AMOCO process for the oxidation of p-xylene.

Materials:

  • p-Xylene

  • Acetic acid (glacial)

  • Cobalt (II) acetate tetrahydrate

  • Manganese (II) acetate tetrahydrate

  • Sodium bromide

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Charge the autoclave reactor with a solution of cobalt (II) acetate tetrahydrate, manganese (II) acetate tetrahydrate, and sodium bromide in glacial acetic acid.

  • Add p-xylene to the reactor.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Pressurize the reactor with compressed air or pure oxygen to the desired pressure (e.g., 2 MPa).[8]

  • Heat the reactor to the target temperature (e.g., 200 °C) while stirring.[8]

  • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 2-8 hours), continuously supplying air/oxygen to maintain the pressure.

  • After the reaction, cool the reactor to room temperature.

  • Carefully vent the excess gas.

  • Collect the crude this compound product by filtration.

  • Wash the product with acetic acid and then with water to remove residual catalyst and solvent.

  • Dry the purified this compound in a vacuum oven.

Bio-based Synthesis: Diels-Alder Reaction using Sn-Beta Catalyst

This protocol describes the synthesis of a TPA intermediate from a biomass-derived furan.[5][6]

Materials:

  • 5-(hydroxymethyl)furoic acid (HMFA) or its derivative (e.g., MMFC)

  • Sn-Beta zeolite catalyst

  • Dioxane (solvent)

  • High-pressure batch reactor with magnetic stirrer and heater

  • Ethylene gas (high purity)

Procedure:

  • Load the high-pressure reactor with the furanic diene (e.g., 0.1 M solution in dioxane) and the Sn-Beta catalyst (e.g., 100 mg).[5][6]

  • Seal the reactor and purge the headspace with an inert gas (e.g., helium).

  • Pressurize the reactor with ethylene gas to the desired pressure (e.g., 70 bar).[5][6]

  • Heat the reactor to the target temperature (e.g., 190 °C) while stirring.[5][6]

  • Maintain the reaction conditions for the specified duration (e.g., 6 hours).[5][6]

  • After the reaction, cool the reactor to room temperature and vent the ethylene gas.

  • The product mixture can be analyzed by techniques such as NMR or GC-MS to determine conversion and selectivity.

Reaction Pathways and Mechanisms

Understanding the underlying reaction mechanisms is key to catalyst design and optimization. The following diagrams illustrate the proposed pathways for different catalytic systems.

AMOCO_Process_Mechanism reactant reactant intermediate intermediate product product catalyst catalyst p_xylene p-Xylene p_tolyl_radical p-Tolyl Radical p_xylene->p_tolyl_radical + Br• co3 Co(III) co2 Co(II) co3->co2 - e⁻ br_radical Br• br_radical->p_xylene p_tolyl_peroxy p-Tolyl Peroxy Radical p_tolyl_radical->p_tolyl_peroxy + O₂ p_tolualdehyde p-Tolualdehyde p_tolyl_peroxy->p_tolualdehyde p_toluic_acid p-Toluic Acid p_tolualdehyde->p_toluic_acid Oxidation p_toluic_acid->co3 tpa This compound p_toluic_acid->tpa Oxidation co2->co3 + O₂ Diels_Alder_Pathway reactant reactant intermediate intermediate product product catalyst catalyst hmf 5-Hydroxymethylfurfural (from Biomass) hmfa 5-(Hydroxymethyl)furoic Acid hmf->hmfa Oxidation diels_alder_adduct Diels-Alder Adduct hmfa->diels_alder_adduct + Ethylene ethylene Ethylene ethylene->diels_alder_adduct lewis_acid Lewis Acid Catalyst (e.g., Sn-Beta) lewis_acid->diels_alder_adduct hmba 4-(Hydroxymethyl)benzoic Acid diels_alder_adduct->hmba Dehydration tpa This compound hmba->tpa Oxidation Catalyst_Comparison_Workflow step step decision decision output output start Catalyst Selection synthesis Catalyst Synthesis & Characterization start->synthesis reaction_setup Reaction Setup (Substrate, Solvent, Conditions) synthesis->reaction_setup catalytic_run Catalytic Reaction reaction_setup->catalytic_run analysis Product Analysis (Yield, Selectivity, Conversion) catalytic_run->analysis data_compilation Data Compilation & Comparison analysis->data_compilation optimization Optimization of Reaction Conditions data_compilation->optimization optimization->reaction_setup Iterate conclusion Conclusion on Catalyst Performance optimization->conclusion Finalize

References

assessing the impact of terephthalic acid linker on MOF stability and porosity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Impact of Terephthalic Acid Linkers on MOF Stability and Porosity

For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) with tailored stability and porosity is paramount for applications ranging from gas storage and separation to catalysis and drug delivery. The choice of the organic linker is a critical determinant of these properties. This guide provides an objective comparison of MOFs constructed with the commonly used this compound (TPA), also known as 1,4-benzenedicarboxylic acid (BDC), against isoreticular MOFs with alternative linkers. The analysis is supported by experimental data to elucidate the structure-property relationships governed by the linker's length and functionalization.

The Role of the Linker in MOF Architecture

The organic linker bridges the metal-containing secondary building units (SBUs) to form the porous, crystalline structure of a MOF. The geometry, rigidity, length, and functionality of the linker directly influence the resulting framework's topology, pore size, and chemical environment, which in turn dictate its stability and porosity. This compound, a rigid and linear dicarboxylate, is a foundational linker in many well-known MOFs, such as the UiO and MIL series.

Impact of Linker Length: A Comparative Study of UiO-66 and UiO-67

A direct comparison of isoreticular MOFs, which share the same network topology but differ in their organic linkers, offers clear insights into the effect of linker length. The University of Oslo (UiO) series, particularly UiO-66 and UiO-67, provides an excellent case study. Both are zirconium-based MOFs with exceptional stability. UiO-66 is synthesized with the this compound linker, while UiO-67 employs the longer 4,4'-biphenyldicarboxylic acid (BPDC) linker.

Data Presentation: UiO-66 vs. UiO-67

PropertyUiO-66 (this compound Linker)UiO-67 (4,4'-Biphenyldicarboxylic Acid Linker)
Thermal Stability (Decomposition Temp.) ~450-500 °C[1][2]~500 °C[2]
BET Surface Area ~1100 - 1500 m²/g[1]~2180 m²/g[2]
Pore Volume ~0.5 cm³/g~1.2 cm³/g
Pore Size (diameter) ~8 Å and 11 Å[2]~12 Å and 16 Å[2]
Chemical Stability Stable in acidic conditions (pH 1-3) and mild alkaline conditions (up to pH 8-9)[3][4].Generally high, but stability can decrease with longer linkers in some cases.

As the data indicates, extending the linker from this compound in UiO-66 to the longer biphenyldicarboxylic acid in UiO-67 leads to a significant increase in both BET surface area and pore volume, as well as larger pore diameters.[2] The thermal stability remains high for both, with some reports suggesting a slightly higher decomposition temperature for UiO-67.[2] However, the increased pore size resulting from the longer linker in UiO-67 can sometimes lead to decreased chemical stability under certain conditions, as the framework becomes less compact.

Impact of Linker Functionalization: The UiO-66 and MIL-53 Series

Introducing functional groups to the this compound linker is a common strategy to tune the physicochemical properties of MOFs. The impact of such modifications on stability and porosity is often a trade-off.

Data Presentation: Functionalized this compound Linkers in UiO-66 and MIL-53 Series

MOFFunctional GroupThermal Stability (Decomposition Temp.)BET Surface AreaImpact on Properties
UiO-66 -H~450-500 °C[1]~1100 - 1500 m²/g[1]High stability and porosity.
UiO-66-NH₂ -NH₂Slightly lower than UiO-66[2]~1200 - 1400 m²/g[1]The amino group can enhance selectivity for CO₂ adsorption but may slightly reduce thermal stability.[1][2]
UiO-66-NO₂ -NO₂Similar to UiO-66~1100 - 1300 m²/g[1]Can alter the electronic properties of the framework.
UiO-66-(OH)₂ -OHSimilar to UiO-66~1000 - 1200 m²/g[1]Hydroxyl groups can provide specific interaction sites.
MIL-53(Al) -H~500 °C[5]~1100 m²/gExhibits "breathing" behavior, where the pore size changes in response to guest molecules.
NH₂-MIL-53(Al) -NH₂Lower than MIL-53(Al)VariableThe amino group can influence the breathing behavior and adsorption properties.[6]
MIL-53(Al)-X (X = -Cl, -Br, -CH₃, -NO₂, -(OH)₂) Various325-500 °C[7]VariableFunctionalization significantly alters the breathing behavior and sorption properties.[7]

Generally, the introduction of functional groups onto the this compound linker leads to a slight decrease in the BET surface area and can also impact thermal stability.[8] For instance, in the UiO-66 series, while the framework topology is retained, the added bulk of the functional groups can reduce the accessible pore volume. However, these functional groups can introduce new functionalities, such as enhanced CO₂ selectivity in UiO-66-NH₂.[1] In the flexible MIL-53 series, functionalization of the this compound linker has a pronounced effect on the "breathing" behavior of the framework, which is the reversible expansion and contraction of the pores in response to external stimuli.[6][7]

Experimental Protocols

1. Solvothermal Synthesis of UiO-66

This protocol is a representative example for the synthesis of this compound-based MOFs.

  • Reactants: Zirconium(IV) chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (this compound).

  • Solvent: N,N-dimethylformamide (DMF).

  • Procedure:

    • Dissolve ZrCl₄ and this compound in DMF in a molar ratio of 1:1.[1]

    • Seal the mixture in a Teflon-lined autoclave.

    • Heat the autoclave in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours).[1][9]

    • After cooling to room temperature, the resulting white precipitate is collected by centrifugation or filtration.

    • The product is washed with DMF and then with a solvent like chloroform or ethanol to remove unreacted starting materials and solvent molecules from the pores.[9]

    • The final product is dried under vacuum.

2. Thermogravimetric Analysis (TGA) for Thermal Stability

TGA is used to determine the thermal stability of the MOF by measuring its weight change as a function of temperature.

  • Apparatus: Thermogravimetric analyzer.

  • Procedure:

    • A small amount of the activated MOF sample is placed in the TGA pan.

    • The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (typically nitrogen or air).[10]

    • The weight loss of the sample is recorded as a function of temperature.

    • The decomposition temperature is identified as the onset temperature of the major weight loss step that corresponds to the decomposition of the organic linker.[11]

3. Brunauer-Emmett-Teller (BET) Analysis for Porosity

BET analysis is a gas adsorption technique used to determine the specific surface area and pore volume of a porous material.

  • Apparatus: Gas adsorption analyzer.

  • Adsorbate: Typically nitrogen gas at 77 K.

  • Procedure:

    • The MOF sample is "activated" before analysis by heating under vacuum to remove any guest molecules from the pores.[1]

    • The activated sample is cooled to 77 K (the boiling point of liquid nitrogen).

    • Nitrogen gas is introduced to the sample at various partial pressures.

    • The amount of nitrogen gas adsorbed by the sample at each pressure is measured.

    • The BET equation is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.3 for mesoporous materials and a lower range for microporous materials) to calculate the specific surface area.[12]

    • The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to 1.[12]

Visualizing the Impact of the this compound Linker

The following diagram illustrates the relationship between the choice of a dicarboxylic acid linker and the resulting properties of the MOF.

MOF_Properties cluster_linker Linker Choice cluster_properties Resulting MOF Properties Terephthalic_Acid This compound (TPA/BDC) Stability Stability (Thermal & Chemical) Terephthalic_Acid->Stability High Porosity Porosity (Surface Area & Pore Volume) Terephthalic_Acid->Porosity Moderate Longer_Linker Longer Linker (e.g., BPDC) Longer_Linker->Stability High (can be slightly lower) Longer_Linker->Porosity High Functionalized_TPA Functionalized TPA (e.g., BDC-NH2) Functionalized_TPA->Stability Slightly Reduced Functionalized_TPA->Porosity Slightly Reduced Functionality Specific Functionality (e.g., Selectivity) Functionalized_TPA->Functionality Introduced/Enhanced

References

comparative study of terephthalic acid and other dicarboxylic acids as MOF linkers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Terephthalic Acid and Other Dicarboxylic Acids as MOF Linkers for Researchers, Scientists, and Drug Development Professionals

The selection of organic linkers is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs), profoundly influencing their structural characteristics and functional properties. This guide provides a comparative analysis of this compound (1,4-benzenedicarboxylic acid), a commonly used aromatic linker, against other dicarboxylic acids, including aliphatic and heterocyclic alternatives, for the construction of MOFs. The comparison focuses on key performance metrics relevant to drug delivery applications, such as porosity, stability, and drug loading and release capacities, supported by experimental data.

Performance Comparison of Dicarboxylic Acid Linkers in MOFs

The choice of dicarboxylic acid linker—ranging from rigid aromatic to flexible aliphatic and functionalized heterocyclic structures—directly impacts the physicochemical properties of the resulting MOF. These properties, including surface area, pore volume, thermal stability, and drug encapsulation efficiency, are crucial for the rational design of MOFs for therapeutic applications.

Data Presentation

The following tables summarize key quantitative data for MOFs synthesized with this compound and other representative dicarboxylic acids.

Table 1: Comparison of Physicochemical Properties of MOFs with Different Dicarboxylic Acid Linkers

MOF FamilyMetal NodeDicarboxylic Acid LinkerLinker TypeBET Surface Area (m²/g)Pore Volume (cm³/g)Decomposition Temperature (°C)
MOF-5Zn₄OThis compoundAromatic400-525[1]-400-525[1]
UiO-66Zr₆O₄(OH)₄This compoundAromatic1100-1500[2]-450-560[1]
Al-MIL-53-ADPAl(OH)Adipic acidAliphatic---
Cr-SACr(III)Succinic AcidAliphatic233[3][4]0.66[3][4]>350[3][4]
Cu-FDCCu(II)Furan-2,5-dicarboxylic acidHeterocyclic128--

Table 2: Comparative Drug Loading and Release in MOFs with Different Dicarboxylic Acid Linkers

MOFDicarboxylic Acid LinkerDrugDrug Loading Capacity (wt%)Release ConditionsKey Findings
MIL-101(Cr)This compoundIbuprofen~140Physiological conditionsHigh drug storage and complete release over 3-6 days.[1]
MIL-53(Fe)This compoundOridonin56.25-Sustained release over 7 days.[5]
FeMn-MIL-88BThis compound5-Fluorouracil43.8pH 5.4 (PBS)Rapid release of 70% in 24 hours in simulated tumor microenvironment.[6]
Zn-FDC MOFFuran-2,5-dicarboxylic acid5-Fluorouracil17.9-Demonstrates potential for drug delivery.
Cu-MOF1,4-benzenedioic acid (BDC)Montelukast Sodium-PBS (pH 7.4), 37 °CBiphasic drug release with an initial burst followed by slower release.[7]

Note: Direct comparative studies of drug loading and release for the same drug molecule across MOFs synthesized with all the listed dicarboxylic acids are limited in the available literature. The data presented is from individual studies on specific MOF-drug combinations.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of MOFs are essential for reproducible research and development.

General Solvothermal Synthesis of MOFs
  • Preparation of Precursor Solution: A mixture of a metal salt (e.g., Zinc Nitrate Hexahydrate, Zirconium(IV) Chloride) and the chosen dicarboxylic acid linker are dissolved in a high-boiling point solvent, most commonly N,N-dimethylformamide (DMF). The molar ratio of metal to linker is a critical parameter and is typically maintained at 1:1 or varied to achieve different framework topologies.

  • Solvothermal Reaction: The precursor solution is sealed in a Teflon-lined stainless-steel autoclave. The autoclave is then heated to a specific temperature, typically between 80 °C and 150 °C, for a designated period, which can range from several hours to a few days.[2]

  • Isolation and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting crystalline product is collected by filtration or centrifugation and washed several times with fresh solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.

  • Activation: To remove the solvent molecules occluded within the pores, the synthesized MOF is activated. This is typically achieved by heating the material under vacuum at an elevated temperature.

Specific Protocol: Synthesis of a this compound-Based MOF (e.g., MOF-5)
  • Reactants: Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and this compound (H₂BDC).

  • Solvent: N,N-dimethylformamide (DMF).

  • Procedure: Dissolve Zn(NO₃)₂·6H₂O and H₂BDC in DMF. Heat the solution in a sealed vessel at 100-120 °C for 12-24 hours. After cooling, the crystalline product is washed with DMF and then solvent-exchanged with a more volatile solvent like chloroform before activation under vacuum.

Specific Protocol: Synthesis of an Adipic Acid-Based MOF (e.g., Al-MIL-53-ADP)
  • Reactants: Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O) and adipic acid.[8]

  • Solvent: A mixture of water and dimethylformamide (DMF).[8]

  • Procedure: A slurry of the reactants in the water/DMF mixture is heated to 130 °C for 12 hours.[8] The resulting product is filtered, ground, and washed with water.[8]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOFs.

  • Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area and pore volume from nitrogen adsorption-desorption isotherms at 77 K.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs by measuring weight loss as a function of temperature.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the MOF and confirm the coordination of the carboxylate groups to the metal centers.

Drug Loading and Release Experiments
  • Drug Loading: The activated MOF is typically immersed in a concentrated solution of the drug in a suitable solvent. The mixture is stirred for a specific period to allow the drug molecules to diffuse into the pores of the MOF. The amount of loaded drug is quantified by measuring the change in drug concentration in the supernatant using techniques like UV-Vis spectroscopy.

  • Drug Release: The drug-loaded MOF is placed in a release medium, often a phosphate-buffered saline (PBS) solution at a physiological pH (e.g., 7.4), and kept at 37 °C with gentle stirring.[7] Aliquots of the release medium are withdrawn at different time intervals, and the concentration of the released drug is measured.[7]

Mandatory Visualization

The following diagrams illustrate the general workflow for MOF synthesis and the logical relationship between the dicarboxylic acid linker and the final MOF properties.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Drug Delivery Application Metal_Salt Metal Salt Mixing Mixing & Dissolution Metal_Salt->Mixing Dicarboxylic_Acid Dicarboxylic Acid Linker Dicarboxylic_Acid->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Solvothermal_Reaction Solvothermal Reaction (Autoclave, Heat) Mixing->Solvothermal_Reaction Washing Washing & Purification Solvothermal_Reaction->Washing Activation Activation (Vacuum, Heat) Washing->Activation PXRD PXRD Activation->PXRD BET BET Analysis Activation->BET TGA TGA Activation->TGA FTIR FTIR Activation->FTIR Drug_Loading Drug Loading Activation->Drug_Loading Drug_Release In Vitro Drug Release Drug_Loading->Drug_Release Analysis Analysis (e.g., UV-Vis) Drug_Release->Analysis

Caption: General workflow for the solvothermal synthesis, characterization, and drug delivery application of MOFs.

Linker_Property_Relationship cluster_linker Dicarboxylic Acid Linker Properties cluster_mof Resulting MOF Properties Rigidity Rigidity (Aromatic vs. Aliphatic) Porosity Porosity (Surface Area, Pore Volume) Rigidity->Porosity Influences pore geometry Stability Thermal & Chemical Stability Rigidity->Stability Rigidity enhances stability Length Linker Length Length->Porosity Longer linkers can increase pore size Functional_Groups Functional Groups (-NH2, -OH, etc.) Functional_Groups->Stability Can alter stability Drug_Interaction Drug-Framework Interaction Functional_Groups->Drug_Interaction Modifies binding sites Porosity->Drug_Interaction Affects loading capacity Release_Kinetics Drug Release Kinetics Stability->Release_Kinetics Affects framework integrity during release Drug_Interaction->Release_Kinetics Determines release rate

Caption: Logical relationship between dicarboxylic acid linker characteristics and final MOF properties.

References

analytical methods for detecting trace impurities in purified terephthalic acid

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Analytical Methods for Detecting Trace Impurities in Purified Terephthalic Acid (PTA)

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials like Purified this compound (PTA) is paramount. Trace impurities can significantly impact the quality, stability, and safety of the final products. This guide provides a comparative overview of the key analytical methods used to detect and quantify both organic and metallic trace impurities in PTA, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Organic Impurities

The primary organic impurities of concern in PTA are intermediates and byproducts from its synthesis, such as 4-carboxybenzaldehyde (4-CBA) and p-toluic acid (p-TOL). These impurities can act as chain terminators in polymerization processes and contribute to coloration of the final polymer.[1][2] High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are the most common techniques for their analysis.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of ions based on their electrophoretic mobility in an electric field.[4]
Common Analytes 4-CBA, p-toluic acid, benzoic acid, other aromatic carboxylic acids.[5]Wide range of organic impurities after derivatization (e.g., BA, p-TA, p-TOL, 4-CBA, PA, IPA, TMA, 4-HMBA).4-CBA, p-toluic acid, benzoic acid.[6]
Sample Preparation Dissolution in a suitable solvent (e.g., ammonia water, NaOH solution).[5]Derivatization (e.g., trimethylsilylation) to increase volatility.[7]Dissolution in a buffer solution (e.g., NaOH solution).[2]
Limit of Detection (LOD) 4-CBA: ~0.1 mg/kg; p-TOL: ~0.5 mg/kg.[8]Method-dependent, but generally offers high sensitivity for volatile compounds.4-CBA: ~0.31 mg/L; p-TOL: ~0.11 mg/L (can be improved with high-sensitivity cells).[2]
Analysis Time 10-20 minutes.[5]~50 minutes including pretreatment.[7]<10 minutes.[2]
Advantages Robust, well-established, versatile for non-volatile and thermally labile compounds.High resolution and sensitivity for volatile compounds.[9]Fast analysis, low reagent consumption, simple operation.[10]
Disadvantages Longer analysis time compared to CE, higher solvent consumption.[11]Requires derivatization for non-volatile analytes, which can be complex.[12]Can have lower precision compared to HPLC for some analytes.[2]

Comparison of Analytical Methods for Metallic Impurities

Metallic impurities in PTA can originate from catalysts used in the manufacturing process or from equipment corrosion. These impurities can affect the color and thermal stability of downstream products. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are the primary techniques for trace metal analysis.

Parameter Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Atomic Absorption Spectroscopy (AAS)
Principle Ionization of the sample in an argon plasma followed by mass-to-charge ratio separation and detection.[13]Measurement of the absorption of light by free atoms in the gaseous state.[14]
Common Analytes Broad range of trace and ultra-trace metals simultaneously (e.g., Al, Sb, As, Ba, Cd, Co, Cr, Fe, Pb, Ni, Zn).[15]Primarily for the determination of individual trace metals (e.g., Pb, Cd, Cr, Cu, Zn).[16]
Sample Preparation Acid digestion to bring the solid sample into a liquid form.[15]Acid digestion or dissolution of the sample.[17]
Limit of Detection (LOD) Very low, typically in the parts per billion (µg/L) to parts per trillion (ng/L) range.[13][15]Generally in the parts per billion (µg/L) to parts per million (mg/L) range.[14]
Analysis Time Rapid multi-element analysis (minutes per sample).[13]Slower for multi-element analysis as it is typically a single-element technique.
Advantages High sensitivity, multi-element capability, isotopic analysis.[13]Cost-effective for a smaller number of elements, robust and reliable.[14]
Disadvantages Higher instrument cost, potential for spectral interferences.Slower for analyzing multiple elements, less sensitive than ICP-MS for some elements.

Experimental Protocols

HPLC Method for 4-CBA and p-Toluic Acid

This protocol is based on the principles of reverse-phase HPLC.

a. Sample Preparation:

  • Weigh approximately 0.5 g of the PTA sample into a 50 mL volumetric flask.

  • Add 10 mL of a 1% (v/v) ammonia water solution to dissolve the sample.

  • Dilute to the mark with a mixture of methanol and water (e.g., 10:90 v/v).

  • Filter the solution through a 0.22 µm PTFE membrane before injection.[5]

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 SB-C18).[5]

  • Mobile Phase: A gradient of an acidic aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 240 nm.[5]

  • Injection Volume: 10 µL.

c. Calibration: Prepare a series of standard solutions of 4-CBA and p-toluic acid in the mobile phase at concentrations bracketing the expected sample concentrations. Generate a calibration curve by plotting the peak area against the concentration for each analyte.

Capillary Electrophoresis (CE) Method for 4-CBA and p-Toluic Acid

This protocol outlines a typical CE method for organic impurity analysis in PTA.[2]

a. Sample Preparation:

  • Prepare a stock solution of the PTA sample (e.g., 5000 mg/L) by dissolving it in 0.15 M NaOH.

  • Prepare working standards of 4-CBA and p-toluic acid by diluting stock solutions with deionized water.

b. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary.

  • Buffer: 20 mmol/L tetraborate buffer at pH 9.

  • Applied Voltage: +30 kV.

  • Injection: Hydrodynamic injection (e.g., 5 seconds at 17 kPa).

  • Detection: UV detector at 200 nm.

c. Analysis: Inject the sample and standards and record the electropherograms. Identify and quantify the impurities based on their migration times and peak areas relative to the standards.

ICP-MS Method for Trace Metal Impurities

This protocol describes a general procedure for the analysis of metallic impurities in PTA.[15]

a. Sample Digestion:

  • Accurately weigh approximately 0.1 g of the PTA sample into a digestion vessel.

  • Add a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) (e.g., 3:1 v/v).

  • Perform microwave-assisted digestion until the sample is completely dissolved and the solution is clear.

  • Cool the digested sample and dilute it to a final volume (e.g., 20 mL) with deionized water.

b. ICP-MS Analysis:

  • Instrument: An ICP-MS system equipped with a standard sample introduction system.

  • Plasma Conditions: Optimize plasma power, gas flow rates, and lens voltages for maximum sensitivity and stability.

  • Internal Standards: Use a multi-element internal standard solution (e.g., containing In, Ir, Y) to correct for matrix effects and instrumental drift.[15]

  • Acquisition Mode: Scan for the desired elements in kinetic energy discrimination (KED) mode to minimize polyatomic interferences.[15]

c. Calibration: Prepare multi-element calibration standards in a matrix matching the diluted sample digest. Construct calibration curves for each element by plotting the measured intensity ratio (analyte/internal standard) against the concentration.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh PTA Sample Dissolve Dissolve in Ammonia Water Weigh->Dissolve Dilute Dilute with Methanol/Water Dissolve->Dilute Filter Filter (0.22 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify vs. Standards Integrate->Quantify CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Weigh Weigh PTA Sample Dissolve Dissolve in NaOH Weigh->Dissolve Inject Hydrodynamic Injection Dissolve->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection (200 nm) Separate->Detect Identify Identify by Migration Time Detect->Identify Quantify Quantify Peak Areas Identify->Quantify ICPMS_Workflow cluster_prep Sample Digestion cluster_analysis ICP-MS Analysis cluster_data Data Processing Weigh Weigh PTA Sample Digest Microwave Acid Digestion Weigh->Digest Dilute Dilute with Deionized Water Digest->Dilute Introduce Introduce into Plasma Dilute->Introduce Ionize Ionization Introduce->Ionize Separate Mass Separation Ionize->Separate Detect Detection Separate->Detect Quantify Quantify vs. Standards Detect->Quantify Correct Internal Standard Correction Quantify->Correct

References

A Comparative Guide to the Biocompatibility of Terephthalic Acid-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable polymer is a critical decision in the development of medical devices and drug delivery systems. Biocompatibility, the ability of a material to perform with an appropriate host response in a specific application, is a primary consideration. This guide provides an objective comparison of the biocompatibility of terephthalic acid-based polymers, primarily polyethylene terephthalate (PET), with common alternative biomaterials: polylactic acid (PLA), polyglycolic acid (PGA), and polyurethane (PU). The information presented is supported by experimental data to aid in making informed material selection decisions.

Quantitative Comparison of Biocompatibility Parameters

The following table summarizes key quantitative data from in vitro and in vivo biocompatibility studies of PET and its alternatives.

PolymerIn Vitro Cytotoxicity (Cell Viability %)In Vitro Hemolysis (%)In Vivo Fibrous Capsule Thickness (µm)
Polyethylene Terephthalate (PET) ~95%[1][2][3]< 2%50 - 100
Polylactic Acid (PLA) 70 - 80%[1][2][3]2 - 5%100 - 200[2]
Polyglycolic Acid (PGA) > 90%< 2%80 - 150[4]
Polyurethane (PU) < 60%[1][2][3]> 5%> 200[3][5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the ISO 10993-5 standard for testing the in vitro cytotoxicity of medical devices.

Objective: To assess the potential of a material to cause cellular damage.

Methodology:

  • Material Extraction: The test polymer is incubated in a cell culture medium at 37°C for 24 hours to create an extract.

  • Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and incubated until they form a semi-confluent monolayer.

  • Exposure: The culture medium is replaced with the material extract, and the cells are incubated for another 24 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Cell Viability Calculation: Cell viability is expressed as a percentage relative to the control (cells cultured in fresh medium without material extract).

In Vitro Hemolysis Assay

This protocol is adapted from the ASTM F756-17 standard practice for the assessment of hemolytic properties of materials.

Objective: To determine the degree of red blood cell lysis caused by a material.

Methodology:

  • Material Preparation: The test polymer is prepared in a standardized size and shape.

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.

  • Red Blood Cell Suspension: The blood is centrifuged, and the plasma is removed. The red blood cells are washed and resuspended in a saline solution.

  • Incubation: The material is incubated with the red blood cell suspension at 37°C for a specified time (e.g., 4 hours). Positive (water) and negative (saline) controls are run in parallel.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at 540 nm.

  • Hemolysis Calculation: The percentage of hemolysis is calculated relative to the positive control. A hemolysis rate below 2% is generally considered non-hemolytic.

In Vivo Implantation Study

This protocol follows the principles of ISO 10993-6 for tests for local effects after implantation.

Objective: To evaluate the local pathological effects on living tissue at both the gross and microscopic levels after implantation of a biomaterial.

Methodology:

  • Animal Model: A suitable animal model, such as rats or rabbits, is selected.

  • Implantation: The sterile test polymer is surgically implanted into a specific tissue site (e.g., subcutaneous or intramuscular).

  • Observation Period: The animals are observed for a predetermined period (e.g., 4, 12, or 26 weeks) for any signs of adverse reactions.

  • Histopathological Analysis: At the end of the observation period, the animals are euthanized, and the implant site and surrounding tissue are excised.

  • Tissue Processing: The tissue samples are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).

  • Microscopic Evaluation: A pathologist evaluates the tissue sections for signs of inflammation, foreign body reaction, fibrosis (fibrous capsule formation), and tissue necrosis.

  • Fibrous Capsule Measurement: The thickness of the fibrous capsule surrounding the implant is measured using calibrated microscopy software.

Visualizing Biocompatibility Pathways and Processes

Diagrams are provided below to illustrate key concepts in biocompatibility assessment.

G Experimental Workflow for Biocompatibility Assessment cluster_0 In Vitro Testing cluster_1 In Vivo Testing (if required) Material Preparation Material Preparation Cytotoxicity Assay (ISO 10993-5) Cytotoxicity Assay (ISO 10993-5) Material Preparation->Cytotoxicity Assay (ISO 10993-5) Hemolysis Assay (ISO 10993-4) Hemolysis Assay (ISO 10993-4) Cytotoxicity Assay (ISO 10993-5)->Hemolysis Assay (ISO 10993-4) Genotoxicity Testing Genotoxicity Testing Hemolysis Assay (ISO 10993-4)->Genotoxicity Testing Implantation Study (ISO 10993-6) Implantation Study (ISO 10993-6) Genotoxicity Testing->Implantation Study (ISO 10993-6) Proceed if in vitro tests pass Systemic Toxicity Systemic Toxicity Implantation Study (ISO 10993-6)->Systemic Toxicity Sensitization Assay Sensitization Assay Systemic Toxicity->Sensitization Assay Biocompatibility Validation Biocompatibility Validation Sensitization Assay->Biocompatibility Validation Material Selection Material Selection Material Selection->Material Preparation

Caption: A general workflow for assessing the biocompatibility of a biomaterial.

G Signaling Pathway of Foreign Body Response to an Implanted Polymer Implanted Polymer Implanted Polymer Protein Adsorption Protein Adsorption Implanted Polymer->Protein Adsorption Immediate Macrophage Recruitment Macrophage Recruitment Protein Adsorption->Macrophage Recruitment Minutes to hours M1 Macrophage (Pro-inflammatory) M1 Macrophage (Pro-inflammatory) Macrophage Recruitment->M1 Macrophage (Pro-inflammatory) Initial Response M2 Macrophage (Pro-healing) M2 Macrophage (Pro-healing) M1 Macrophage (Pro-inflammatory)->M2 Macrophage (Pro-healing) Polarization shift over time (Release of IL-4, IL-10) Fibroblast Activation Fibroblast Activation M1 Macrophage (Pro-inflammatory)->Fibroblast Activation Release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) M2 Macrophage (Pro-healing)->Fibroblast Activation Release of growth factors (e.g., TGF-β, PDGF) Fibrous Capsule Formation Fibrous Capsule Formation Fibroblast Activation->Fibrous Capsule Formation Collagen deposition

Caption: A simplified signaling pathway of the foreign body response to an implanted polymer.

References

A Comparative Guide to Terephthalic Acid Production: P-Xylene vs. Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Terephthalic acid (TPA), a cornerstone of the polymer industry and a vital precursor for polyesters like polyethylene terephthalate (PET), has traditionally been synthesized from petroleum-derived p-xylene. However, with a growing emphasis on sustainability and the circular economy, biomass has emerged as a promising alternative feedstock. This guide provides an objective comparison of the production of this compound from conventional p-xylene and renewable biomass, supported by experimental data and detailed methodologies.

At a Glance: Key Performance Indicators

The production of this compound from either p-xylene or biomass presents distinct advantages and challenges. The conventional method using p-xylene is a mature, high-yield process. In contrast, biomass-based routes are varied, with some chemo-catalytic methods showing competitive yields, while biochemical approaches offer milder reaction conditions.

ParameterP-Xylene (AMOCO Process)Biomass (Chemo-catalytic from Lignin)Biomass (Chemo-catalytic from Muconic Acid)Biomass (Biochemical)
Feedstock p-Xylene (from crude oil)Lignin (from corn stover)Muconic Acid (from glucose)Lignocellulosic Biomass (e.g., hardwood)
Typical Yield >95% (TPA)[1][2][3]15.5 wt% (TPA from lignin)[4]80.6% (Diethyl terephthalate)[5]Small amounts reported, quantification ongoing[6][7]
Purity >99% (after purification)>99%[4]High, but product is a derivativeRequires significant purification
Reaction Temperature 175–225 °C[1][2]Oxidation step: Not specified200 °C[5]26 °C (for pTA production)
Reaction Pressure 15–30 bar[1]Not specified2.0 MPa (ethylene pressure)[5]Atmospheric
Catalyst Co, Mn, Br salts[1][3]Mo-based, Co-Mn-Br[4]Silicotungstic acid, Pd/C[5]Microbial enzymes[6]
Solvent Acetic Acid[1][3]Acetic Acid (for oxidation)Ethanol[5]Aqueous medium
Key Byproducts 4-carboxybenzaldehyde (4-CBA), p-toluic acid[1]Various intermediatesDiethyl ester derivativesVarious metabolic byproducts
Technology Readiness Commercially establishedResearch & DevelopmentResearch & DevelopmentEarly-stage Research

Production Pathways: A Visual Comparison

The chemical transformations from feedstock to this compound differ significantly between the p-xylene and biomass routes. The following diagrams illustrate these distinct pathways.

p_xylene_pathway p_xylene p-Xylene p_toluic_acid p-Toluic Acid p_xylene->p_toluic_acid Oxidation four_cba 4-Carboxybenzaldehyde p_toluic_acid->four_cba Oxidation tpa This compound four_cba->tpa Oxidation

Caption: Oxidation pathway of p-xylene to this compound.

biomass_lignin_pathway lignin Lignin alkylphenols 4-Alkylphenols lignin->alkylphenols Demethoxylation alkylbenzoic_acids 4-Alkylbenzoic Acids alkylphenols->alkylbenzoic_acids Carbonylation tpa This compound alkylbenzoic_acids->tpa Oxidation

Caption: Chemo-catalytic conversion of lignin to this compound.

biomass_muconic_acid_pathway muconic_acid Muconic Acid diester Diester muconic_acid->diester Esterification cycloadduct Cycloadduct diester->cycloadduct Diels-Alder with Ethylene det Diethyl Terephthalate cycloadduct->det Dehydrogenation biomass_fermentation_pathway biomass Lignocellulosic Biomass sugars Monosaccharides biomass->sugars Hydrolysis pta p-Tolualdehyde sugars->pta Microbial Fermentation (Phlebia sp.) tpa This compound pta->tpa Microbial Oxidation (Comamonas testosteroni) amoco_workflow start Start mixing Mix p-xylene, acetic acid, and catalyst solution start->mixing reaction Pressurize with air and heat to 175-225°C mixing->reaction crystallization Cool reaction mixture to crystallize crude TPA reaction->crystallization separation Separate crude TPA (e.g., filtration) crystallization->separation purification Purify crude TPA (e.g., hydrogenation) separation->purification final_product Pure this compound purification->final_product

References

A Comparative Guide to HPLC and GC-MS for Terephthalic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of terephthalic acid is crucial in various applications, from polymer chemistry to impurity profiling in pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data, to aid in selecting the most suitable method for specific research needs.

Performance Comparison

The choice between HPLC and GC-MS for this compound analysis depends on several factors, including the required sensitivity, sample matrix, and the need for structural confirmation. While HPLC offers a more direct analysis, GC-MS provides high specificity, particularly in complex matrices. A summary of their typical performance characteristics is presented below.

Performance MetricHPLCGC-MS
Linearity (R²) >0.999>0.995[1]
Limit of Detection (LOD) Typically in the low ng/mL rangeSub-ng/g to low ng/g range
Limit of Quantification (LOQ) Typically in the ng/mL to low µg/mL range54.1 to 76.3 ng/g (for dioctyl terephthalate)[1]
Accuracy (% Recovery) 98.94%[2]91.8–122% (for dioctyl terephthalate)[1]
Precision (%RSD) 0.74%[2]1.8–17.8% (for dioctyl terephthalate)[1]
Derivatization Required NoYes (typically silylation)
Analysis Time ShorterLonger due to sample preparation
Specificity Good with UV detection, higher with MS detectionExcellent, especially with mass spectral library matching

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical results. Below are representative experimental protocols for the analysis of this compound using both HPLC and GC-MS.

HPLC Method for this compound Analysis

This method is suitable for the direct quantification of this compound in various samples.

1. Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a compatible solvent, such as a mixture of water and a water-miscible organic solvent (e.g., acetonitrile or methanol). The use of a dilute basic solution (e.g., ammonium hydroxide) can aid in the dissolution of this compound[2].

  • Adjust the pH of the final solution to be compatible with the HPLC mobile phase, typically to a slightly acidic pH to ensure the acid is in its protonated form[2].

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.

  • Detection: UV detection at a wavelength where this compound has significant absorbance, such as 240 nm.

  • Injection Volume: Typically 10-20 µL.

3. Data Analysis:

  • Quantification is performed using an external standard calibration curve prepared with known concentrations of this compound.

GC-MS Method for this compound Analysis

Due to its low volatility, this compound requires derivatization prior to GC-MS analysis. Silylation is a common derivatization technique.

1. Sample Preparation and Derivatization:

  • Accurately weigh the sample into a reaction vial.

  • Dry the sample completely, as moisture can interfere with the derivatization reaction.

  • Add a suitable solvent (e.g., pyridine) and a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).

  • Cap the vial tightly and heat at a specific temperature (e.g., 70-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[3].

  • Carrier Gas: Helium at a constant flow rate of approximately 1.0 mL/min[3].

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized this compound from other components. An example program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes[3].

  • Injector Temperature: Typically 250-280°C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV[3].

    • Source Temperature: 230°C[3].

    • Quadrupole Temperature: 150°C[3].

    • Scan Range: A suitable mass range to detect the characteristic ions of the derivatized this compound (e.g., m/z 50-500).

3. Data Analysis:

  • Identification is based on the retention time and the mass spectrum of the derivatized analyte, which can be compared to a reference standard or a spectral library (e.g., NIST).

  • Quantification is typically performed using selected ion monitoring (SIM) mode for higher sensitivity and selectivity, with a calibration curve prepared from derivatized standards.

Method Validation and Workflow

The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of results. The logical workflow for such a validation process is depicted below.

cluster_hplc HPLC Method cluster_gcms GC-MS Method cluster_validation Cross-Validation hplc_prep Sample Preparation (Dissolution & Filtration) hplc_analysis HPLC-UV/DAD Analysis hplc_prep->hplc_analysis hplc_data Data Acquisition & Processing hplc_analysis->hplc_data hplc_results Quantitative Results (HPLC) hplc_data->hplc_results comparison Comparison of Results hplc_results->comparison gcms_prep Sample Preparation (Derivatization) gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Data Acquisition & Processing gcms_analysis->gcms_data gcms_results Quantitative Results (GC-MS) gcms_data->gcms_results gcms_results->comparison statistical_analysis Statistical Analysis (e.g., t-test, F-test) comparison->statistical_analysis conclusion Method Equivalency Assessment statistical_analysis->conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are robust and reliable techniques for the analysis of this compound.

  • HPLC is often preferred for its simplicity, shorter analysis time, and direct analysis without the need for derivatization, making it well-suited for routine quality control applications.

  • GC-MS , on the other hand, offers superior specificity and sensitivity, which is advantageous when analyzing complex sample matrices or when unambiguous identification of trace-level impurities is required. The necessity of a derivatization step, however, adds to the sample preparation time and complexity.

The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including sensitivity, selectivity, sample throughput, and the nature of the sample matrix. For comprehensive analysis, especially in research and development, the use of both techniques can be complementary, with HPLC providing quantitative data and GC-MS confirming the identity of the analytes.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Terephthalic Acid in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine atoms into the organic linkers of Metal-Organic Frameworks (MOFs) has emerged as a pivotal strategy for fine-tuning their physicochemical properties and enhancing their performance across a spectrum of applications, from gas storage and separation to catalysis and drug delivery.[1] The unique attributes of fluorine, including its high electronegativity, small size, and the robustness of the carbon-fluorine bond, can bestow increased hydrophobicity, enhanced thermal and chemical stability, and modified pore environments within the MOF architecture.[1][2] This guide provides a comprehensive comparison of MOFs synthesized from fluorinated and non-fluorinated terephthalic acid, presenting key performance data, detailed experimental protocols, and illustrative diagrams to inform researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The following table summarizes key quantitative data for a selection of MOFs synthesized from both non-fluorinated and fluorinated this compound linkers. This data, compiled from multiple research articles, offers a comparative perspective on how linker fluorination influences crucial properties such as surface area, pore volume, and thermal stability.

MOF NameLinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Reference
MOF-235(Fe)This compoundFe(III)295--[3]
MIL-101(Fe)This compoundFe(III)>2400--[3]
UiO-66This compoundZr---[4]
UiO-66-F4Tetrafluorothis compoundZr---[5]
MOF-801Fumaric Acid (non-aromatic dicarboxylate for comparison)Zr948->380[6]
PF-MOF2Tetrafluorosuccinate (fluorinated aliphatic dicarboxylate)Zr626->380[1][6]
RE-TTA-pcubis(trifluoromethyl)this compoundRE (Y, Gd, Eu)---[7]
RE-TTA-fcubis(trifluoromethyl)this compoundRE (Y, Gd, Eu)---[7]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducibility and further development. Below are representative experimental protocols for the synthesis of MOFs from non-fluorinated and fluorinated this compound.

Synthesis of Non-Fluorinated MOF: MOF-235(Fe)

A common protocol for the synthesis of MOF-235(Fe) involves heating a 3:5 molar ratio of iron(III) ions and this compound in a 1:1 DMF:ethanol solvent at 80 °C for 24 hours.[3] To obtain a purer phase of MOF-235, a modified protocol can be used: a larger (3:1) DMF:ethanol ratio and a stoichiometric (4:3) Fe(III):this compound ratio yields a nearly pure MOF-235 product.[3]

Synthesis of Fluorinated MOF: RE-TTA-fcu

The synthesis of a highly fluorinated rare-earth MOF (RE-TTA-fcu) involves the use of bis(trifluoromethyl)this compound (TTA) as the linker.[7]

Preparation of the reaction mixture :

  • Dissolve the corresponding rare-earth (RE) acetate hydrate (0.104 mmol) and 2,5-bis(trifluoromethyl)this compound (TTA) (18 mg, 0.0596 mmol) in 11 mL of N,N-dimethylformamide (DMF).[1]

  • Add 2-fluorobenzoic acid as a modulator.[7]

  • Acidify the mixture by adding 0.05 mL of concentrated nitric acid and sonicate for two minutes.[1]

  • The reaction is then carried out under solvothermal conditions to yield the RE-TTA-fcu MOF.[7]

Mandatory Visualization

MOF Synthesis Workflow

MOF_Synthesis_Workflow Comparative MOF Synthesis Workflow cluster_non_fluorinated Non-Fluorinated MOF Synthesis cluster_fluorinated Fluorinated MOF Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis start_nf Start: this compound + Metal Salt mix_nf Solvothermal Reaction (e.g., DMF/Ethanol, 80°C) start_nf->mix_nf wash_nf Washing and Activation mix_nf->wash_nf product_nf Non-Fluorinated MOF (e.g., MOF-235) wash_nf->product_nf pxrd PXRD product_nf->pxrd bet BET Surface Area product_nf->bet tga TGA product_nf->tga start_f Start: Fluorinated this compound + Metal Salt mix_f Solvothermal Reaction (e.g., DMF, Modulator) start_f->mix_f wash_f Washing and Activation mix_f->wash_f product_f Fluorinated MOF (e.g., RE-TTA-fcu) wash_f->product_f product_f->pxrd product_f->bet product_f->tga contact_angle Contact Angle product_f->contact_angle compare Compare Properties: - Crystallinity - Porosity - Stability - Hydrophobicity pxrd->compare bet->compare tga->compare contact_angle->compare

Caption: Comparative workflow for the synthesis and characterization of non-fluorinated and fluorinated MOFs.

Potential Application in Drug Delivery

Drug_Delivery_Pathway MOF-Based Drug Delivery and Cellular Interaction cluster_delivery Drug Delivery Vehicle cluster_cellular Cellular Environment cluster_fluorination_effect Influence of Fluorination mof_drug Drug-Loaded MOF (Fluorinated or Non-Fluorinated) cell_membrane Cell Membrane mof_drug->cell_membrane Targeting fluorination_notes Fluorination may enhance: - Hydrophobicity for membrane interaction - Stability in biological media - Controlled drug release kinetics mof_drug->fluorination_notes endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release (pH or other stimuli) endosome->drug_release target Intracellular Target drug_release->target effect Therapeutic Effect target->effect

Caption: A conceptual signaling pathway for MOF-based drug delivery.

Concluding Remarks

The fluorination of this compound linkers offers a powerful avenue for tailoring the properties of MOFs. The introduction of fluorine can lead to materials with increased stability and hydrophobicity, which can be advantageous for applications in challenging environments or for specific molecular interactions.[1][2] For instance, fluorinated MOFs have shown promise in enhancing catalytic activity and selectivity.[8] However, the impact of fluorination is not always straightforward, and in some cases, it can lead to a decrease in surface area.[1][6] Therefore, the choice between a fluorinated and a non-fluorinated this compound linker will depend on the specific requirements of the target application. The experimental protocols and comparative data presented in this guide provide a foundational understanding for researchers to make informed decisions in the design and synthesis of novel MOF materials.

References

A Comparative Guide to Specific Migration Testing of Terephthalic Acid from PET Plastics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the specific migration of terephthalic acid (TPA) from polyethylene terephthalate (PET) into various food simulants. It is designed for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies for migration testing, and a visual representation of the experimental workflow.

Data Presentation: Quantitative Migration of this compound

The following table summarizes the quantitative data on the specific migration of this compound from PET into different food simulants under various experimental conditions. These results are compiled from multiple studies and reflect the low migration potential of TPA from PET materials. It is important to note that migration levels can be influenced by the specific grade of PET, the manufacturing process, and the precise experimental conditions.

Food SimulantExperimental ConditionsSpecific Migration of this compound (TPA)Reference
Distilled WaterNot specified<0.01 mg/kg[1]
3% Acetic AcidNot specified<0.01 mg/kg[1]
15% EthanolNot specified<0.01 mg/kg[1]
50% EthanolNot specified0.02 mg/kg[1]
Olive OilNot specified0.03 mg/kg[1]
Canola Oil10 days at 49°C37.20 ± 0.11 µg/kg[2]
Sunflower Oil10 days at 49°CLower than Canola Oil[2]
Blended Oil (Sunflower, Soybean, Cottonseed)10 days at 49°CLower than Canola Oil[2]

Experimental Protocols

The following sections detail the methodologies for conducting a specific migration test for this compound from PET, in line with established regulations such as (EU) No. 10/2011.[3][4]

Sample Preparation and Selection of Food Simulants
  • PET Sample Preparation: PET samples, typically in the form of bottles or film, are cut into specimens of a defined surface area. The cutting should be done in a way that avoids contamination. The thickness of the samples is also recorded.

  • Selection of Food Simulants: The choice of food simulant depends on the type of food product the PET packaging is intended for. Commonly used simulants for TPA migration testing include:

    • Simulant A: 10% ethanol (v/v) for aqueous foods with a pH > 4.5.

    • Simulant B: 3% acetic acid (w/v) for acidic foods with a pH ≤ 4.5.[5]

    • Simulant D1: 50% ethanol (v/v) for alcoholic foods and oil-in-water emulsions.

    • Simulant D2: Vegetable oil (e.g., olive oil) for fatty foods.[6]

    • Deionized or distilled water can also be used for neutral aqueous foods.

Migration Test Conditions
  • Exposure: The PET samples are fully immersed in the selected food simulant in a sealed, inert container (e.g., glass). The surface area to volume ratio is typically maintained at 6 dm² of PET per 1 L of simulant.

  • Time and Temperature: The contact time and temperature are chosen to represent the intended use and shelf-life of the food product. Accelerated test conditions are often employed to simulate long-term storage. Common conditions include:

    • 10 days at 40°C

    • 10 days at 49°C (specifically for edible oils)[7]

    • 10 days at 60°C[3]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) or UV detector is a common and reliable method for the quantitative analysis of this compound in food simulants.[7]

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV or DAD detector is used.

  • Mobile Phase: A typical mobile phase for the separation of TPA is a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The pH of the mobile phase is adjusted to ensure the proper ionization state of this compound for good chromatographic separation.

  • Wavelength for Detection: this compound shows strong UV absorbance at specific wavelengths, which are used for its detection and quantification.

  • Sample Preparation for Analysis:

    • After the migration period, the PET samples are removed from the simulant.

    • The food simulant is then concentrated, often by evaporation under a stream of nitrogen.

    • For oily food simulants, a liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the TPA from the fatty matrix.

    • The concentrated sample is reconstituted in a suitable solvent (often the mobile phase) and filtered through a 0.45 µm filter before injection into the HPLC system.

  • Quantification: The concentration of TPA in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve prepared from standard solutions of known TPA concentrations.

Mandatory Visualization

The following diagram illustrates the general workflow for the specific migration testing of this compound from PET into food simulants.

Migration_Testing_Workflow cluster_prep 1. Preparation cluster_exposure 2. Migration Exposure cluster_analysis 3. Sample Analysis cluster_results 4. Data Processing Prep_PET Prepare PET Samples (Cut to size) Exposure Immerse PET in Simulant (Controlled Time & Temp) Prep_PET->Exposure Prep_Simulant Select & Prepare Food Simulants Prep_Simulant->Exposure Concentration Concentrate Simulant Exposure->Concentration Extraction Extract TPA (if necessary) Concentration->Extraction for fatty simulants HPLC HPLC-DAD/UV Analysis Concentration->HPLC Extraction->HPLC Quantification Quantify TPA (Calibration Curve) HPLC->Quantification Report Report Results (mg/kg or µg/kg) Quantification->Report

Specific Migration Testing Workflow for TPA from PET.

References

Safety Operating Guide

Proper Disposal of Terephthalic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of terephthalic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards and to implement appropriate safety measures. This compound is a combustible solid that can form explosive dust clouds in the air.[1]

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2]

  • Use process enclosures, local exhaust ventilation, or other engineering controls to maintain airborne concentrations below exposure limits.[2][3]

  • Employ explosion-proof electrical and ventilation equipment to mitigate the risk of ignition.[3][4]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and/or a full face shield where splashing or dust generation is possible.[3]

  • Hand Protection: Use gloves made of an impervious material.[3]

  • Body Protection: Wear a lab coat, apron, or coveralls to prevent skin contact.[3]

  • Respiratory Protection: If exposure limits are exceeded or dust is generated, wear a NIOSH-approved particulate filter respirator.[3][5]

Ensure that safety showers and eyewash stations are readily accessible in the work area.[3]

Quantitative Safety Data

The following table summarizes key exposure limits and toxicity data for this compound.

ParameterValueSpeciesReference
Occupational Exposure Limits
ACGIH TLV (8-hr TWA)10 mg/m³Human[4][6]
MAK (inhalable fraction)5 mg/m³Human[4]
Toxicity Data
Acute Oral Toxicity (LD50)3200 mg/kgRat[2]
Ecotoxicity Data
Water Flea (Daphnia magna) EC50 (48h)982 mg/LN/A[7]
Golden Orfe (Leuciscus idus melanotus) LC50 (96h)922 mg/LN/A[7]
Microbes (Activated Sludge) EC50 (3h)1390 mg/LN/A[7]

Step-by-Step Disposal Protocol

Adherence to a strict, procedural disposal plan is critical for safety and regulatory compliance.

Waste Characterization and Segregation
  • Determine Contamination: Assess if the this compound waste is contaminated with other chemicals. Uncontaminated this compound may be eligible for recycling.[7]

  • Hazardous Waste Determination: Consult local, regional, and national regulations (e.g., U.S. EPA 40 CFR 261) to determine if the waste is classified as hazardous.[5][6][8] This classification may depend on whether it is mixed with a listed hazardous waste or exhibits hazardous characteristics.[5]

Spill Management and Cleanup

In the event of a spill, follow these procedures:

  • Evacuate: Remove all non-essential personnel from the immediate area.[6]

  • Control Ignition Sources: Eliminate all potential sources of ignition.[4][6]

  • Containment: Sweep the spilled solid material into a suitable, labeled, and sealed container for disposal.[4][8]

  • Minimize Dust: If appropriate, moisten the material first to prevent it from becoming airborne.[4] Use wet sweeping or a vacuum with a HEPA filter for cleanup; never use compressed air.[1][5]

  • Decontaminate: After the material has been collected, ventilate the area and wash the surface thoroughly.[6]

Packaging and Labeling
  • Place the waste this compound in a suitable, tightly closed container to prevent leaks or spills.[1][4]

  • Label the container clearly with its contents ("Waste this compound") and any other information required by your institution's waste management program and local regulations.

Storage
  • Store waste containers in a cool, dry, and well-ventilated area away from heat and incompatible materials such as strong oxidants.[2][4]

  • Ensure the storage area complies with all applicable regulations for hazardous or non-hazardous waste.

Final Disposal
  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous material disposal company.[9]

  • Approved Methods: The recommended disposal methods are controlled incineration, potentially with an afterburner and scrubber, or burial in an authorized, secure landfill.[1][5][9]

  • Prohibited Actions: Never dump, spill, rinse, or wash this compound into sewers or public waterways.[3]

Disposal should always be conducted in accordance with applicable regional, national, and local laws and regulations.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Terephthalic_Acid_Disposal_Workflow Figure 1: this compound Disposal Workflow start This compound Waste Generated decision_contaminated Is the waste contaminated? start->decision_contaminated recycle Recycle if possible decision_contaminated->recycle No disposal_path Prepare for Disposal decision_contaminated->disposal_path Yes end End of Process recycle->end characterize Characterize Waste: Consult local/national regulations (e.g., 40 CFR 261) disposal_path->characterize decision_hazardous Is it a regulated hazardous waste? characterize->decision_hazardous package_hazardous Package, label, and store according to hazardous waste regulations decision_hazardous->package_hazardous Yes package_nonhazardous Package, label, and store as non-hazardous waste decision_hazardous->package_nonhazardous No licensed_pickup Arrange pickup by a licensed waste disposal company package_hazardous->licensed_pickup package_nonhazardous->licensed_pickup final_disposal Final Disposal: Incineration or Landfill per regulations licensed_pickup->final_disposal final_disposal->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Terephthalic acid (TPA) is a crystalline solid organic compound widely utilized in the production of polymers, most notably polyethylene terephthalate (PET). For researchers, scientists, and professionals in drug development, understanding and implementing the proper safety protocols when handling this chemical is paramount to ensuring a safe laboratory environment and preventing accidental exposure. This guide provides essential, step-by-step information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Exposure and Physical Hazard Data

Adherence to established exposure limits and awareness of the physical properties of this compound are critical first steps in safe handling. The primary risk associated with TPA is the inhalation of its dust, which can cause irritation to the respiratory system.[1][2] It is also classified as an irritant to the eyes and skin.[1][2][3] Furthermore, finely divided this compound dust suspended in the air is readily ignitable and can lead to dust explosions.[4][5]

ParameterValueSource
Occupational Exposure Limit (ACGIH TLV-TWA) 10 mg/m³ (8-hour average)[3][6][7]
Flash Point (Open Cup) 260°C (500°F)[1][2]
Auto-Ignition Temperature 495°C (923°F)[1][2]
Physical State White, crystalline powder/solid[1][8]
Solubility Insoluble in water[1][9]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential to minimize exposure risks. The following PPE is recommended when handling this compound.

  • Eye and Face Protection : To prevent irritation from dust, wear impact-resistant safety goggles with side shields.[3] Where splashing is a possibility, a full-face shield should be worn in conjunction with goggles.[6]

  • Skin and Body Protection :

    • Gloves : Wear acid-resistant or other impervious gloves to prevent skin contact.[3][6]

    • Protective Clothing : A lab coat, synthetic apron, or coveralls should be worn to protect the skin.[1][6] For larger-scale operations, impervious clothing, including boots, may be necessary.[6]

  • Respiratory Protection : To avoid inhaling dust, a dust respirator or a particulate filter respirator is required, especially when engineering controls are not sufficient.[1][7] For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal ensures safety at every stage of the process.

I. Engineering Controls and Pre-Handling Checklist
  • Ventilation : Always handle this compound in a well-ventilated area. Use process enclosures or local exhaust ventilation (fume hood) to keep airborne levels below the recommended exposure limit.[1][3]

  • Ignition Sources : Remove all heat sources, sparks, and open flames from the handling area.[4] Use explosion-proof electrical and lighting equipment.[4][7]

  • Static Discharge : Ground all containers and equipment to prevent the buildup of static electricity, which can ignite dust.[4][10]

  • Safety Equipment Check : Ensure that an eyewash station and an emergency shower are readily accessible and in good working order.[3][6]

  • PPE Inspection : Before starting, inspect all PPE for damage and ensure it is clean and fits properly.

II. Step-by-Step Safe Handling Procedure
  • Don PPE : Put on all required personal protective equipment as outlined above.

  • Minimize Dust : Handle the material carefully to avoid creating dust.[8][11] Do not use compressed air for cleaning as it can create explosive dust clouds.[4]

  • Use Appropriate Tools : Use non-sparking tools for handling.[4][7]

  • Container Management : Keep the storage container tightly closed when not in use.[1][4]

  • Hygiene : Do not eat, drink, or smoke in the handling area.[3][4]

III. Post-Handling and Decontamination
  • Hand Washing : Wash hands, forearms, and face thoroughly with soap and water after handling is complete, even if no direct contact occurred.[3][6]

  • Area Cleaning : Clean the work area to remove any residual dust.

  • Clothing : Remove any contaminated clothing carefully and wash it before reuse.[6][11]

IV. Emergency and Spill Response
  • Small Spills :

    • Evacuate non-essential personnel and remove all ignition sources.[3][9]

    • If appropriate, moisten the spilled material with ethanol or water to prevent dusting.[7][9]

    • Carefully sweep or scoop the material into a suitable, sealed container for disposal.[3][7]

    • Wash the spill area with a soap and water solution.[9]

  • Large Spills : For a large spill, evacuate the area and follow your institution's emergency procedures. This will likely require more extensive PPE, including a full suit and SCBA.[1]

  • First Aid :

    • Eye Contact : Immediately flush eyes with large amounts of running water for at least 15 minutes, lifting the upper and lower eyelids.[3][11] Seek medical attention if irritation persists.[4][11]

    • Skin Contact : Remove contaminated clothing and wash the affected skin with soap and water.[3][11]

    • Inhalation : Move the individual to fresh air.[1][4] If respiratory symptoms occur, seek medical attention.

V. Disposal Plan

While not typically regulated as a hazardous waste, this compound waste must be disposed of according to local, state, and federal regulations.[3][10]

  • Collect all waste material, including contaminated absorbent paper and PPE, in a sealed, properly labeled container.[3][9]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal recommendations. It may be necessary to dispose of this compound as a hazardous waste.[3]

G cluster_prep 1. Preparation cluster_handle 2. Handling cluster_post 3. Post-Handling cluster_dispose 4. Spill & Disposal A Assess Hazards & Review SDS B Use Engineering Controls (Fume Hood, Ventilation) A->B C Inspect & Don Required PPE B->C D Verify Emergency Equipment (Eyewash, Shower) C->D E Ground Equipment to Prevent Static D->E F Handle Carefully to Minimize Dust Generation E->F G Keep Container Tightly Closed F->G H Clean Work Area & Equipment G->H I Wash Hands & Exposed Skin Thoroughly H->I J Doff & Decontaminate or Dispose of PPE I->J K Collect Waste in a Sealed, Labeled Container J->K L Consult EHS for Disposal (Follow Local Regulations) K->L M For Spills: Moisten, Collect & Clean Area M->K

Caption: Workflow for the safe handling and disposal of this compound.

References

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